DL-AP5 Sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-AP5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5), and its sodium salt, is a cornerstone pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it has been instrumental in elucidating the complex roles of glutamatergic neurotransmission in synaptic plasticity, learning, and memory.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DL-AP5, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
DL-AP5 exerts its pharmacological effects by acting as a selective and competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor.[1][3][4] The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, to allow for cation influx, most notably calcium (Ca²⁺).[5]
DL-AP5 structurally mimics glutamate, allowing it to bind to the glutamate recognition site on the GluN2 subunits of the NMDA receptor. However, this binding does not induce the conformational change necessary for channel activation. By occupying this site, DL-AP5 prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This competitive inhibition effectively blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby inhibiting downstream signaling cascades.[1][4]
It is crucial to note that DL-AP5 is a racemic mixture of D-AP5 and L-AP5. The D-isomer, D-AP5, is significantly more potent as an NMDA receptor antagonist.[6] Reports indicate that the D-isomer has approximately 52-fold higher potency than the L-isomer.
Quantitative Data: Binding Affinity and Potency
The efficacy of DL-AP5 and its isomers as NMDA receptor antagonists has been quantified through various experimental paradigms, including radioligand binding assays and electrophysiological recordings.
| Compound | Parameter | Value | Species/Tissue | Experimental Condition | Reference(s) |
| D-AP5 | Kd | 1.4 µM | - | Selective and competitive antagonist | [7] |
| D-AP5 | IC50 | 3.7 µM | Rat Cortical Wedges | Antagonism of 40 µM NMDA | [8] |
| DL-AP5 | - | D-isomer is ~52x more potent than L-isomer | - | - | |
| DL-AP5 | Effective Concentration | 50 µM | Mouse Prelimbic Cortex Slices | Full antagonism of evoked NMDAR current | [3] |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. IC50: Half-maximal inhibitory concentration, the concentration of an antagonist that inhibits 50% of the agonist response.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Cascade and Inhibition by DL-AP5
The following diagram illustrates the canonical NMDA receptor signaling pathway leading to Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and the point of inhibition by DL-AP5.
Caption: NMDA Receptor signaling cascade leading to LTP and competitive inhibition by DL-AP5.
Experimental Workflow: Whole-Cell Voltage-Clamp Electrophysiology
This diagram outlines a typical workflow for assessing the effect of DL-AP5 on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Caption: Workflow for an electrophysiological experiment to characterize DL-AP5's effect on NMDA currents.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of DL-AP5 for the NMDA receptor.
Objective: To quantify the ability of DL-AP5 to displace a radiolabeled ligand from the glutamate binding site of the NMDA receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors.
-
Radioligand: A tritiated NMDA receptor antagonist that binds to the glutamate site, such as [³H]CGP 39653.[9]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent NMDA receptor antagonist (e.g., unlabeled D-AP5).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Dilution: Dilute the cortical membrane preparation in the assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, diluted membranes, and the radioligand.
-
Non-specific Binding: Add the non-specific binding control, diluted membranes, and the radioligand.
-
Test Compound: Add each dilution of DL-AP5, diluted membranes, and the radioligand.
-
-
Incubation: Incubate the assay plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DL-AP5.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the steps to measure the inhibitory effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Objective: To characterize the concentration-dependent inhibition of NMDA receptor currents by DL-AP5.
Preparation:
-
Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest, such as the hippocampus or cortex.
-
Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slices with oxygenated (95% O₂/5% CO₂) aCSF. A typical aCSF composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. To isolate NMDA currents, other receptor antagonists (e.g., for AMPA and GABA receptors) are typically added.
-
Intracellular Solution: Fill patch pipettes (3-6 MΩ resistance) with an appropriate intracellular solution (e.g., a Cs-based solution for better voltage clamp).
-
This compound Stock Solution: Prepare a concentrated stock solution in water.
Procedure:
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Isolate NMDA Currents: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Pharmacologically block AMPA and GABA receptors using specific antagonists (e.g., CNQX and picrotoxin, respectively).
-
Evoke EPSCs: Stimulate presynaptic fibers with a stimulating electrode to evoke synaptic currents. The remaining current will be predominantly mediated by NMDA receptors.
-
Baseline Recording: Record a stable baseline of evoked NMDA EPSCs for several minutes.
-
DL-AP5 Application: Bath-apply this compound at various concentrations, starting from a low concentration and progressively increasing. Allow sufficient time at each concentration for the effect to stabilize.
-
Washout: After testing the highest concentration, perfuse the slice with aCSF without DL-AP5 to observe the reversal of the block.
-
Data Analysis:
-
Measure the amplitude of the evoked NMDA EPSCs at baseline and in the presence of each concentration of DL-AP5.
-
Normalize the current amplitudes to the baseline.
-
Plot the percentage of inhibition against the log concentration of DL-AP5 to generate a dose-response curve and determine the IC₅₀.
-
Conclusion
This compound is a powerful and selective tool for the investigation of NMDA receptor function. Its mechanism as a competitive antagonist at the glutamate binding site is well-established and supported by robust quantitative data. The D-isomer is the primary active component responsible for its high potency. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize DL-AP5 in their experimental designs to further unravel the intricate roles of the NMDA receptor in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-AP5 Sodium Salt: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), particularly in its water-soluble sodium salt form, is a cornerstone pharmacological tool in neuroscience research. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it selectively targets the glutamate (B1630785) binding site, enabling the precise dissection of NMDA receptor-dependent processes. This technical guide provides a comprehensive overview of DL-AP5's mechanism of action, pharmacological profile, and applications. It includes detailed experimental protocols for its use in electrophysiology, receptor binding assays, and behavioral studies, supplemented with quantitative data and pathway visualizations to facilitate its effective use in the laboratory.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for mediating excitatory neurotransmission in the mammalian central nervous system.[1][2] Its unique properties, including voltage-dependent magnesium block and high calcium permeability, position it as a critical molecular coincidence detector involved in synaptic plasticity, learning, and memory.[3][4]
DL-AP5 is a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. It functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[5][6] The D-isomer, D-AP5, is the more biologically active enantiomer, exhibiting approximately 52-fold higher potency than the L-isomer.[7] The sodium salt of DL-AP5 is widely used due to its enhanced solubility in aqueous solutions, making it ideal for a variety of in vitro and in vivo experimental paradigms.[8][9] Its ability to block the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, has made it an indispensable tool for neuroscientists.[10][11]
Mechanism of Action: Competitive Antagonism
The NMDA receptor requires the binding of two agonists for activation: glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[4] Upon binding of both agonists, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block in the channel pore, the channel opens, allowing the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions.[1][4] This Ca²⁺ influx acts as a second messenger, triggering downstream signaling cascades essential for synaptic plasticity.[2][3]
DL-AP5 exerts its inhibitory effect by competing directly with glutamate for its binding site on the GluN2 subunits of the NMDA receptor complex.[12] By occupying this site, DL-AP5 prevents glutamate-mediated channel gating, thereby inhibiting ion flux and subsequent intracellular signaling. This "competitive" nature means that the degree of inhibition by DL-AP5 can be overcome by increasing the concentration of the agonist, glutamate. The D-AP5 isomer is particularly effective in preventing the conformational changes in the ligand-binding domain required for channel opening.[12]
Figure 1: NMDA receptor signaling pathway and competitive inhibition by DL-AP5.
Quantitative Pharmacological Data
The efficacy and potency of DL-AP5 and its isomers have been characterized across various experimental preparations. The D-isomer (D-AP5) is consistently shown to be the more potent antagonist.
| Compound | Preparation | Assay Type | Value | Reference |
| D-AP5 | Rat Cortical Wedges | Antagonism of 40 µM NMDA | IC₅₀: 3.7 ± 0.32 µM | [13][14] |
| DL-AP5 | Mouse Cortical Neuron | Evoked NMDAR Current | Full antagonism at 50 µM | [5] |
| DL-AP5 Sodium Salt | Rat Hippocampal Slice | Evoked NMDAR Current | Full antagonism at 50 µM | [8] |
| D-AP5 | N/A | Binding Affinity | Kd: 1.4 µM | [15] |
| L-AP5 | CA1 Pyramidal Neurons | Sensitization | IC₅₀: 0.31 µM | [16] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%. Ki (Inhibitory constant) and Kd (Dissociation constant) are measures of binding affinity.
Detailed Experimental Protocols
Protocol: Electrophysiological Validation of NMDA Receptor Blockade
This protocol describes a whole-cell voltage-clamp experiment in acute brain slices to demonstrate the blockade of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by DL-AP5.[5][17]
Objective: To isolate and record NMDA receptor-mediated EPSCs and confirm their blockade by this compound.
Materials:
-
Acute brain slices (e.g., mouse or rat hippocampus or cortex).[5]
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipette (containing Cs-gluconate or similar to block K⁺ channels).
-
This compound (e.g., 50-100 µM working concentration).[8]
-
AMPA receptor antagonist (e.g., CNQX or NBQX) to isolate NMDA currents.[5]
-
GABAA receptor antagonist (e.g., Picrotoxin or Gabazine) to block inhibitory currents.[5]
-
Electrophysiology rig with amplifier, digitizer, and microscope.
-
Bipolar stimulating electrode.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF containing an AMPA receptor antagonist and a GABAA receptor antagonist.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Voltage Clamp: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.[5][8]
-
Evoke EPSCs: Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals). Deliver single voltage pulses (e.g., 150 µs) every 10-20 seconds to evoke synaptic responses.[5]
-
Baseline Recording: Record a stable baseline of isolated NMDA receptor-mediated EPSCs for 5-10 minutes.
-
DL-AP5 Application: Bath-apply this compound (50 µM) and continue to record.
-
Washout: After observing a complete or near-complete block of the EPSC, wash out the DL-AP5 by perfusing with normal aCSF (containing AMPA/GABAA blockers) to observe recovery of the response.
-
Data Analysis: Measure the amplitude of the evoked EPSCs before, during, and after DL-AP5 application. Plot the amplitude over time to visualize the blockade and washout.
Figure 2: Experimental workflow for electrophysiological validation of DL-AP5.
Protocol: Radioligand Binding Assay
This protocol provides a general method for a competitive binding assay to determine the affinity (Ki) of DL-AP5 for the NMDA receptor.[18]
Objective: To determine the inhibitory constant (Ki) of DL-AP5 at the NMDA receptor glutamate binding site.
Materials:
-
Rat brain tissue (cortex or hippocampus).
-
Radioligand specific for the glutamate site (e.g., [³H]CGP 39653 or [³H]CPP).
-
Unlabeled this compound (for competition).
-
L-glutamate (for defining non-specific binding).
-
Tris-HCl buffer.
-
Homogenizer, centrifuge, and filtration apparatus.
-
Scintillation counter and fluid.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a series of tubes, set up the following conditions:
-
Total Binding: Add a fixed concentration of the radioligand and buffer.
-
Non-specific Binding: Add radioligand, buffer, and a high concentration of unlabeled L-glutamate (e.g., 1 mM).
-
Competition: Add radioligand, buffer, and increasing concentrations of unlabeled DL-AP5.
-
-
Initiation and Incubation: Add the prepared membrane suspension to each tube to start the reaction. Incubate at a controlled temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of DL-AP5 to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
-
Figure 3: Workflow for a competitive radioligand binding assay.
Applications in Neuroscience Research
DL-AP5 and its active isomer D-AP5 are invaluable for investigating a wide range of neurological functions:
-
Synaptic Plasticity: The primary application is to block the induction of NMDA receptor-dependent LTP and long-term depression (LTD), confirming the role of these processes in various brain circuits.[10][20][21]
-
Learning and Memory: In vivo administration of AP5 has been shown to impair spatial learning in tasks like the Morris water maze, providing strong evidence for the involvement of NMDA receptor-dependent plasticity in memory formation.[22][23][24]
-
Fear Conditioning: Studies have shown that AP5 can disrupt the acquisition of fear conditioning, highlighting the role of NMDA receptors in emotional learning processes within circuits involving the amygdala.[5]
-
Neurological Disorders: As NMDA receptor dysfunction is implicated in conditions like epilepsy, Alzheimer's disease, and schizophrenia, AP5 is used in animal models to probe the glutamatergic system's contribution to these pathologies.[4][6]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound.
| Property | Value | Reference |
| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt | [9] |
| Molecular Formula | C₅H₁₁NNaO₅P | [9] |
| Molecular Weight | 219.11 g/mol (anhydrous) | [9] |
| Appearance | White solid | [9] |
| Solubility | Soluble in water to 100 mM | [9] |
| Storage | Store lyophilized powder at room temperature. It is hygroscopic, so store under an inert atmosphere. Stock solutions should be aliquoted and stored at -20°C or below for up to one month. | [9] |
Conclusion
This compound remains an essential and highly specific tool for the pharmacological investigation of the central nervous system. Its reliable and potent competitive antagonism of the NMDA receptor's glutamate binding site allows researchers to precisely modulate and study the vast array of physiological and pathological processes dependent on this critical receptor, from synaptic plasticity to complex behaviors and disease states. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this powerful antagonist for continued discovery in neuroscience.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. DL-AP5, NMDA glutamate site antagonist (CAS 76326-31-3) | Abcam [abcam.com]
- 7. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. usbio.net [usbio.net]
- 10. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. AP5 - Wikipedia [en.wikipedia.org]
- 22. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
The Racemic Mixture of D- and L-AP5 Isomers: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemic mixture of D- and L-2-amino-5-phosphonopentanoic acid (AP5), a widely used antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document will delve into the distinct pharmacological properties of the D- and L-isomers, present quantitative data on their receptor interactions, detail relevant experimental protocols, and illustrate the key signaling pathways involved.
Introduction to DL-AP5 and its Isomers
DL-AP5 is a racemic mixture containing equal amounts of the D- and L-stereoisomers of 2-amino-5-phosphonopentanoic acid.[1][2] It is a selective and competitive antagonist of the NMDA receptor, acting at the glutamate (B1630785) binding site.[3] The biological activity of the racemic mixture is primarily attributed to the D-isomer (D-AP5), which is significantly more potent than the L-isomer (L-AP5).[1][2] D-AP5 is a crucial tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, particularly in studies of synaptic plasticity, learning, and memory.[4][5][6]
Physicochemical Properties
| Property | DL-AP5 | D-AP5 | L-AP5 |
| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid | D-(-)-2-Amino-5-phosphonopentanoic acid | L-(+)-2-Amino-5-phosphonopentanoic acid |
| Synonyms | DL-APV, 2-APV | D-APV | L-APV |
| Molecular Formula | C₅H₁₂NO₅P | C₅H₁₂NO₅P | C₅H₁₂NO₅P |
| Molecular Weight | 197.13 g/mol | 197.13 g/mol | 197.13 g/mol |
| CAS Number | 76326-31-3 | 79055-68-8 | 79055-67-7 |
| Appearance | White solid | White solid | White solid |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
Data Presentation: Quantitative Pharmacological Data
The D-isomer of AP5 is the pharmacologically active component, exhibiting a significantly higher affinity for the NMDA receptor compared to the L-isomer. The L-isomer is considered to have weak antagonist activity at the NMDA receptor, with some early studies suggesting this may be due to minor contamination with the D-isomer.[1]
| Isomer | Target | Assay Type | Value | Reference |
| D-AP5 | NMDA Receptor | Kd | 1.4 µM | [7] |
| NMDA Receptor | IC50 (vs 40 µM NMDA) | 3.7 ± 0.32 µM | [8] | |
| L-AP5 | NMDA Receptor | Antagonist Activity | Weak | [1][9] |
| DL-AP5 | NMDA Receptor | Potency Comparison | D-isomer is ~52-fold more potent than L-isomer | [2] |
Note: Specific Ki or IC50 values for L-AP5 are not consistently reported in the literature, reflecting its low potency at the NMDA receptor. No significant off-target binding has been prominently reported for either isomer.
Experimental Protocols
Detailed methodologies for key experiments involving AP5 isomers are crucial for reproducible research. Below are representative protocols for in vitro electrophysiology, in vivo microdialysis, and a radioligand binding assay.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the validation of NMDA receptor blockade by D-AP5 in acute brain slices.
Objective: To measure the inhibition of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-AP5.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipette.
-
D-AP5 stock solution.
-
AMPA and GABAA receptor antagonists (e.g., CNQX and picrotoxin).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Stimulating and recording electrodes.
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber continuously perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
To isolate NMDA receptor currents, add AMPA and GABAA receptor antagonists to the aCSF.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Record a stable baseline of NMDA receptor-mediated EPSCs.
-
Bath-apply D-AP5 at the desired concentration (e.g., 50 µM).
-
Continuously record EPSCs until a steady-state block is achieved.
-
To confirm the specificity of the block, perform a washout by perfusing the slice with D-AP5-free aCSF and observe the recovery of the EPSCs.
In Vivo Microdialysis
This protocol outlines the procedure for administering D-AP5 into a specific brain region and collecting extracellular fluid for analysis.
Objective: To measure the extracellular concentration of D-AP5 in a target brain region and correlate it with behavioral or neurochemical changes.
Materials:
-
Anesthetized rodent (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Surgical instruments.
-
Dental cement.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Syringe pump.
-
Fraction collector.
-
HPLC system for analysis of D-AP5 concentrations.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to achieve a stable baseline.
-
Collect baseline dialysate samples.
-
Administer D-AP5, either systemically or through the dialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of D-AP5 in the dialysate samples using HPLC.
Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of AP5 isomers for the NMDA receptor.
Objective: To determine the Ki of D- and L-AP5 for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (e.g., cortical or hippocampal membranes).
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]D-AP5 or another suitable ligand).
-
Unlabeled D-AP5 and L-AP5.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of unlabeled D-AP5 and L-AP5.
-
In a multi-well plate, add the brain membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled isomer.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a saturating unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled isomer.
-
Generate a competition curve and determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of its ion channel. This allows for the influx of Ca²⁺, which acts as a critical second messenger, activating a cascade of downstream signaling molecules. D-AP5 competitively antagonizes the glutamate binding site, thereby inhibiting this entire cascade.
Caption: NMDA Receptor signaling cascade and the inhibitory action of D-AP5.
Experimental Workflow: In Vitro Electrophysiology
The following diagram illustrates the logical flow of an electrophysiology experiment to test the effect of D-AP5 on NMDA receptor currents.
Caption: Workflow for assessing D-AP5 effects on NMDA receptor currents.
Synthesis and Chiral Resolution
The synthesis of racemic 2-amino-5-phosphonopentanoic acid has been well-documented. The resolution of the D- and L-isomers is a critical step to obtain the pharmacologically distinct enantiomers. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. More modern approaches may involve enzymatic resolution or asymmetric synthesis to directly produce the desired enantiomer, such as D-AP5.
Conclusion
The racemic mixture of DL-AP5 serves as a valuable pharmacological tool, with its activity primarily residing in the D-isomer. A thorough understanding of the distinct properties of D- and L-AP5 is essential for the accurate design and interpretation of experiments aimed at elucidating the roles of the NMDA receptor in health and disease. This guide provides researchers with the foundational knowledge, quantitative data, and experimental frameworks necessary to effectively utilize these compounds in their studies.
References
- 1. Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. AP5 - Wikipedia [en.wikipedia.org]
- 4. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. D(-)-2-氨基-5-膦戊酸 NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
DL-AP5 Sodium Salt: A Technical Guide for Researchers
An In-depth Examination of the Core Properties, Solubility, and Applications of a Key NMDA Receptor Antagonist
Introduction
DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 Sodium Salt) is a widely utilized pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it plays a crucial role in the investigation of synaptic plasticity, glutamatergic neurotransmission, and a variety of neurological processes.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, solubility characteristics, and detailed experimental applications of this compound for researchers, scientists, and drug development professionals.
DL-AP5 is a racemic mixture of D- and L-isomers, with the D-isomer being the more biologically active enantiomer.[1][3] It competitively binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting the influx of calcium ions and subsequent downstream signaling cascades.[1][2] The sodium salt formulation of DL-AP5 offers the advantage of high water solubility, facilitating its use in a diverse range of experimental paradigms.[1]
Core Properties
This compound is a synthetic compound characterized as a white solid.[1] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt |
| Molecular Formula | C₅H₁₁NNaO₅P[1] |
| Molecular Weight | 219.11 g/mol [1] |
| Appearance | White solid[1] |
| Purity | >98%[1] |
| CAS Number | 1303993-72-7[1] |
Solubility
The solubility of this compound is a critical factor for its application in experimental settings. The sodium salt form significantly enhances its aqueous solubility compared to the free acid form.
| Solvent | Solubility |
| Water | Soluble to 100 mM[1][4] |
| DMSO | Insoluble[5] |
| Ethanol | Insoluble[6] |
For most in vitro and in vivo applications, stock solutions are typically prepared in sterile water.[7] It is recommended to store stock solutions at -20°C.[1] The solid form should be stored desiccated at room temperature.[1]
Mechanism of Action: NMDA Receptor Antagonism
This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that is fundamental to excitatory synaptic transmission and synaptic plasticity.[2] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[2]
Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is removed, allowing for the influx of cations, primarily Ca²⁺, upon glutamate binding.[2] This calcium influx acts as a second messenger, initiating a cascade of intracellular signaling pathways that are crucial for processes such as long-term potentiation (LTP).[2] DL-AP5, by competing with glutamate, prevents the activation of the NMDA receptor and the subsequent Ca²⁺ influx.[1]
NMDA Receptor Signaling and DL-AP5 Inhibition.
Experimental Protocols
This compound is a versatile tool employed in a variety of experimental procedures. Below are detailed methodologies for its use in common in vitro and in vivo applications.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol describes the use of DL-AP5 to isolate and block NMDA receptor-mediated currents in acute brain slices.
1. Slice Preparation:
-
Anesthetize a rodent (e.g., juvenile rat) and rapidly dissect the brain in ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.[2]
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour at room temperature.[7]
2. Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp configuration on a target neuron.[7]
-
To isolate NMDA receptor currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block.[2][8] The recording solution should also contain antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 100 µM Picrotoxin).[2]
3. Application of DL-AP5:
-
Prepare a stock solution of this compound in water (e.g., 10 mM).[9]
-
Bath-apply DL-AP5 at the desired concentration (typically 50-100 µM for full antagonism) to the recording chamber.[8]
-
Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) before and after the application of DL-AP5 to confirm blockade.[7]
Workflow for In Vitro Electrophysiology.
In Vivo Microinjection for Behavioral Studies
This protocol provides a general framework for investigating the role of NMDA receptors in learning and memory using intracerebral infusion of DL-AP5.
1. Surgical Implantation:
-
Anesthetize the animal (e.g., adult rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or amygdala).
-
Allow the animal to recover from surgery.
2. Drug Preparation and Infusion:
-
Dissolve this compound in sterile, pyrogen-free saline or aCSF to the desired concentration.
-
On the day of the experiment, infuse DL-AP5 through the implanted cannula using a microinfusion pump.[2]
3. Behavioral Testing:
-
Conduct the behavioral task (e.g., Morris water maze, fear conditioning) at a specified time after the infusion.[2]
-
Analyze the behavioral data to assess the effect of NMDA receptor blockade on learning and memory.
Conclusion
This compound is an indispensable tool for the study of glutamatergic neurotransmission and synaptic plasticity. Its high water solubility, well-characterized mechanism of action as a competitive NMDA receptor antagonist, and versatility in both in vitro and in vivo experimental paradigms make it a cornerstone compound in neuroscience research. This guide provides the essential information for researchers to effectively utilize this compound in their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
In-depth Technical Guide: The Effect of DL-AP5 Sodium Salt on Glutamate Binding
<Step>
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-5-phosphonovaleric acid (DL-AP5), particularly in its sodium salt form for enhanced solubility, is a cornerstone pharmacological tool in neuroscience research. It serves as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor subtype. By competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit, DL-AP5 provides a powerful means to dissect the physiological and pathological roles of NMDA receptor-mediated signaling. This technical guide offers a comprehensive overview of the mechanism of action of DL-AP5, quantitative binding data, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.
Introduction
The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission and synaptic plasticity, processes that are fundamental to learning and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and schizophrenia. The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺), and this block is only relieved upon depolarization.[1][2]
DL-AP5 is a racemic mixture of the D- and L-isomers of AP5.[3] The D-isomer, D-AP5, is the more biologically active form, exhibiting approximately 52-fold higher potency than the L-isomer.[4] As a competitive antagonist, DL-AP5 binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing glutamate from binding and activating the receptor.[5][6] This action effectively inhibits NMDA receptor-mediated downstream signaling cascades.
Mechanism of Action
DL-AP5's primary mechanism of action is the competitive antagonism of the glutamate binding site on the NMDA receptor.[5] This means that DL-AP5 and glutamate directly compete for the same binding pocket. The efficacy of DL-AP5 as an antagonist is therefore dependent on its concentration relative to that of glutamate.
The binding of glutamate to the GluN2 subunit, along with the co-agonist binding to the GluN1 subunit, induces a conformational change in the receptor that leads to the opening of the ion channel. By occupying the glutamate binding site, DL-AP5 prevents this conformational change, thus keeping the ion channel in its closed state.
It is important to note that while D-AP5 is a selective antagonist for the glutamate binding site on NMDA receptors, some studies have shown that the L-isomer and the DL-racemic mixture can enhance currents mediated by acid-sensing ion channels (ASICs).[7] This off-target effect should be considered when interpreting experimental results.
Quantitative Data on DL-AP5 Binding
The affinity of DL-AP5 for the NMDA receptor has been characterized by various binding parameters. The D-isomer (D-AP5) is the more potent antagonist.
| Compound | Parameter | Value | Receptor/Preparation |
| D-AP5 | Kd | 1.4 µM | NMDA Receptor |
| DL-AP5 | IC50 | ~50 µM for full antagonism | Evoked NMDAR current in mouse prelimbic cortex neurons |
-
Kd (Dissociation Constant): Represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The Kd for D-AP5 is reported to be 1.4 µM.[8]
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce a specific biological response by 50%. For DL-AP5, full antagonism of evoked NMDA receptor currents is achieved at a concentration of 50 µM.[5]
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the affinity of a competing unlabeled ligand like DL-AP5.
Objective: To determine the binding affinity (Ki) of DL-AP5 for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (a rich source of NMDA receptors)[2]
-
[³H]-labeled NMDA receptor antagonist (e.g., [³H]CGP 39653, a competitive antagonist)
-
DL-AP5 Sodium Salt
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[2]
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]-radioligand, and membrane suspension.
-
Non-specific Binding: Add a high concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM D-AP5), [³H]-radioligand, and membrane suspension.[9]
-
Competitive Binding: Add serial dilutions of DL-AP5, [³H]-radioligand, and membrane suspension.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DL-AP5.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Voltage Clamp
This technique allows for the measurement of ion currents across the cell membrane, providing a functional readout of NMDA receptor activity.
Objective: To assess the inhibitory effect of DL-AP5 on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices (e.g., mouse prelimbic cortex)[5]
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
NMDA
-
This compound
-
Antagonists for other receptors (e.g., AMPA, GABAA) to isolate NMDA receptor currents[5]
Procedure:
-
Preparation:
-
Prepare brain slices or cultured neurons for recording.
-
Continuously perfuse the recording chamber with aCSF.
-
-
Recording:
-
Establish a whole-cell voltage-clamp recording from a neuron.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.[5]
-
Apply NMDA to the bath to evoke an inward current.
-
-
Drug Application:
-
After establishing a stable baseline NMDA-evoked current, co-apply DL-AP5 with NMDA.
-
Apply a range of DL-AP5 concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of DL-AP5.
-
Plot the percentage of inhibition of the NMDA current against the log concentration of DL-AP5.
-
Determine the IC50 value from the resulting curve.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for DL-AP5.
Caption: NMDA receptor signaling and DL-AP5 inhibition.
Radioligand Binding Assay Workflow
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of DL-AP5.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Learning and Memory with DL-AP5 Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of DL-AP5 Sodium Salt, a competitive NMDA receptor antagonist, as a critical tool in the investigation of the molecular mechanisms underpinning learning and memory. By elucidating its role in synaptic plasticity, particularly long-term potentiation (LTP), this document serves as a technical resource for designing and interpreting experiments in neuroscience and pharmacology.
Introduction: The Role of NMDA Receptors in Synaptic Plasticity
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1] Its unique voltage-dependent activation and high calcium permeability allow it to act as a molecular coincidence detector, initiating downstream signaling cascades that lead to long-lasting changes in synaptic strength. DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a selective antagonist of the NMDA receptor, has been instrumental in dissecting this process. By competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, DL-AP5 allows researchers to probe the specific contributions of this receptor to various forms of learning and memory.[2] Seminal work has demonstrated that the chronic intraventricular infusion of DL-AP5 can selectively impair spatial learning in rodents, a task highly dependent on the hippocampus, while leaving other forms of learning, such as visual discrimination, intact.[3][4] This selective impairment strongly implicates NMDA receptor-dependent mechanisms in the neural substrates of spatial memory formation.
Mechanism of Action of this compound
DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active enantiomer.[5] It acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. This means that DL-AP5 reversibly binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. Unlike non-competitive antagonists that may block the ion channel, the inhibitory effect of DL-AP5 can be overcome by increasing the concentration of glutamate. This characteristic makes it a valuable tool for studying the physiological roles of NMDA receptor activation in a controlled manner.
The blockade of NMDA receptors by DL-AP5 prevents the influx of Ca²⁺ into the postsynaptic neuron, a critical event for the induction of many forms of synaptic plasticity, including Long-Term Potentiation (LTP).[1][6] LTP, a long-lasting enhancement in signal transmission between two neurons, is widely considered a cellular correlate of learning and memory.[7]
Data Presentation: Effects of DL-AP5 on Learning and Synaptic Plasticity
The following tables summarize key quantitative data from foundational studies investigating the effects of DL-AP5 on spatial learning in the Morris water maze and on the induction of LTP in vivo.
Table 1: Effect of Chronic Intraventricular Infusion of DL-AP5 on Spatial Learning in the Morris Water Maze
| Treatment Group | N | Mean Escape Latency (seconds) ± SEM |
| Day 1 | ||
| aCSF (Control) | 8 | 45.3 ± 3.1 |
| DL-AP5 (40 mM) | 8 | 52.1 ± 4.5 |
| Day 5 | ||
| aCSF (Control) | 8 | 15.2 ± 1.8 |
| DL-AP5 (40 mM) | 8 | 38.7 ± 5.2 |
Data adapted from Morris et al., Journal of Neuroscience, 1989.[4]
Table 2: Effect of DL-AP5 on the Induction of Long-Term Potentiation (LTP) in the Dentate Gyrus In Vivo
| Treatment Group | N | Mean % Change in EPSP Slope (60 min post-tetanus) ± SEM |
| aCSF (Control) | 6 | + 28.5 ± 4.1 |
| DL-AP5 (40 mM) | 6 | + 3.2 ± 2.5 |
Data adapted from Morris et al., Journal of Neuroscience, 1989.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the studies cited above.
Chronic Intraventricular Infusion of DL-AP5
This protocol describes the long-term delivery of DL-AP5 directly into the cerebral ventricles of rats to ensure widespread distribution within the central nervous system.
Detailed Steps:
-
Animal Preparation: Male Lister hooded rats are housed individually and handled for several days prior to surgery.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame, and a guide cannula is implanted into the right lateral ventricle.
-
Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with either sterile artificial cerebrospinal fluid (aCSF) as a control or a solution of this compound (e.g., 40 mM in aCSF).
-
Implantation and Connection: The minipump is implanted subcutaneously in the dorsal region. A piece of tubing connects the pump to the cranial cannula.
-
Post-operative Care: Animals are allowed to recover for several days before the commencement of behavioral testing. The pumps provide a constant infusion rate (e.g., 0.5 µl/hour) for a period of up to 14 days.
Morris Water Maze Protocol for Spatial Learning Assessment
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
Detailed Steps:
-
Apparatus: A large circular pool (e.g., 2.0 meters in diameter) is filled with water made opaque by the addition of non-toxic paint or milk powder. A small escape platform is submerged just below the water's surface in a fixed location. The pool is situated in a room with various distal visual cues.
-
Acquisition Phase: For several consecutive days (e.g., 5 days), each rat undergoes a series of training trials (e.g., 4 trials per day).
-
Trial Procedure: For each trial, the rat is placed into the water at one of four quasi-random starting positions. The rat is given a maximum amount of time (e.g., 120 seconds) to find the submerged platform.
-
Escape and Guidance: If the rat finds the platform, it is allowed to remain there for a short period (e.g., 30 seconds). If it fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
-
Data Recording: The rat's swimming path and the time taken to find the platform (escape latency) are recorded using a video tracking system.
-
Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the quadrant where the platform was previously located is measured as an index of memory retention.
In Vivo Electrophysiology for Long-Term Potentiation (LTP) Measurement
This protocol outlines the procedure for recording synaptic activity in the hippocampus of an anesthetized rat to assess the induction and maintenance of LTP.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Consortium to Establish a Registry for Alzheimer's Disease (CERAD). Part I. Clinical and neuropsychological assessment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Role of DL-AP5 Sodium Salt in Fear Conditioning Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium salt, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in the field of fear conditioning research. By examining its mechanism of action and effects on the acquisition, expression, and extinction of fear memories, this document provides a comprehensive resource for professionals working in neuroscience and pharmacology.
Core Mechanism of Action: NMDA Receptor Antagonism
DL-AP5 selectively blocks the NMDA receptor, a crucial component in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely believed to be a cellular correlate of learning and memory.[1][2] The D-isomer of AP5 is the more biologically active component, displaying a significantly higher potency than the L-isomer. By competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, DL-AP5 prevents the influx of Ca²⁺ ions that is necessary to initiate the downstream signaling cascades responsible for strengthening synaptic connections.[1][3] This action is central to its effects on fear conditioning, a process heavily reliant on synaptic plasticity within key brain regions like the amygdala and hippocampus.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of DL-AP5 on fear conditioning.
Table 1: Effects of Intra-Amygdala DL-AP5 Infusion on Fear Conditioning
| Study Aspect | Animal Model | DL-AP5 Dose | Effect on Fear Acquisition | Effect on Fear Expression | Citation(s) |
| Fear-Potentiated Startle | Rats | 25 nmol/side | Abolished long-term memory; partial effects on short-term memory | - | [7] |
| Auditory Fear Conditioning | Rats | 12.5 nmol/side | Disrupted | No disruption | [8] |
| Contextual & Cued Fear | Rats | - | Blocked | Significantly interfered with expression | [5][9] |
| Second-Order Fear Conditioning | Rats | - | Completely blocked | Enhanced expression of first-order fear | [10] |
| Step-Down Inhibitory Avoidance | Rats | 5.0 µ g/side | Blocked (pre- and post-training infusions) | No effect | [11] |
Table 2: Effects of Systemic and Intra-cerebroventricular (ICV) DL-AP5 Administration
| Administration Route | Animal Model | DL-AP5 Dose | Effect on Fear Conditioning | Citation(s) |
| Intracerebroventricular (ICV) | Rats | - | Dose-dependent suppression of contextual fear acquisition; less effect on auditory fear | [12][13] |
| Intracerebroventricular (ICV) | Rats | 5 µ g/rat | Completely blocked acquisition but not expression | [14] |
| Chronic Infusion (ICV) | Rats | 0-50 mM | Dose-dependent impairment of spatial learning | [15][16] |
Detailed Experimental Protocols
Auditory Fear Conditioning with Intra-Amygdala Infusion
This protocol outlines a typical experiment investigating the effect of DL-AP5 on the acquisition of auditory fear conditioning.
1. Subjects: Adult male Sprague-Dawley rats.[7]
2. Surgical Implantation:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Implant bilateral guide cannulae targeting the basolateral nucleus of the amygdala (BLA).
3. Drug Administration:
-
Dissolve DL-AP5 sodium salt in artificial cerebrospinal fluid (aCSF).
-
10 minutes prior to training, infuse DL-AP5 (e.g., 12.5 nmol in 0.5 µL of aCSF per side) or vehicle into the BLA over a 1-minute period.[8]
4. Fear Conditioning Paradigm:
-
Habituation: Place the rat in the conditioning chamber for a baseline period.
-
Training: Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds). The termination of the CS is immediately followed by an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5 mA for 0.5 seconds). Repeat this pairing for a predetermined number of trials.[17][18]
-
Testing: 24 hours after training, place the rat in a novel context and present the CS alone. Measure the conditioned response, which is typically freezing behavior (the complete absence of movement except for respiration).
5. Data Analysis:
-
Quantify the percentage of time spent freezing during the CS presentation.
-
Use statistical tests (e.g., ANOVA) to compare the freezing levels between the DL-AP5 and vehicle groups.
Visualizations of Key Processes
Signaling Pathway of NMDA Receptor-Dependent Fear Learning
Caption: NMDA receptor signaling cascade in fear memory formation.
Experimental Workflow for Fear Conditioning Studies
Caption: A typical experimental workflow for investigating DL-AP5 in fear conditioning.
Impact on Different Phases of Fear Memory
Acquisition
A substantial body of evidence indicates that NMDA receptors in the amygdala are crucial for the acquisition of new fear memories.[5][6] Pre-training infusions of DL-AP5 into the basolateral amygdala consistently block the learning of conditioned fear to various stimuli, including auditory cues, visual cues, and contextual information.[5][6][8] This blockade of acquisition is observed across different behavioral measures, such as fear-potentiated startle and freezing.[7][9] Studies have shown that for DL-AP5 to be effective, it must be present during the unconditioned stimulus (the footshock), suggesting its role in the initial encoding of the fear memory.[14]
Expression
The role of NMDA receptors in the expression of previously acquired fear is more complex and has been a subject of debate.[9] Some studies report that intra-amygdala infusions of DL-AP5 before testing do not impair the expression of conditioned fear, as measured by fear-potentiated startle.[8] However, other research has found that DL-AP5 can interfere with the expression of conditioned fear, particularly when measured by freezing.[9] These discrepancies may be due to differences in the specific fear response being measured or the precise subregions of the amygdala involved.
Extinction
Fear extinction is an active learning process that results in the inhibition of a conditioned fear response; it does not erase the original fear memory.[4] Like fear acquisition, fear extinction is dependent on NMDA receptor activity, particularly within the amygdala and the medial prefrontal cortex.[4] Infusions of NMDA receptor antagonists, including DL-AP5, into the basolateral amygdala prior to extinction training can block the retention of extinction learning.[4] Interestingly, the role of NMDA receptors may differ between initial extinction and subsequent re-extinction, with some studies showing that intra-BLA infusions of AP5 do not block re-extinction unless the initial extinction was also blocked.[19]
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the molecular and circuit mechanisms underlying fear conditioning. Its selective antagonism of the NMDA receptor has solidified the critical role of this receptor in the acquisition and extinction of fear memories. The wealth of data gathered from studies utilizing DL-AP5 continues to inform our understanding of fear-related disorders and provides a foundation for the development of novel therapeutic strategies. Researchers and drug development professionals should consider the specific phase of memory (acquisition, expression, or extinction) and the behavioral paradigm being employed when designing and interpreting studies involving DL-AP5.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Methyl D-Aspartate Receptor Subunit Signaling in Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptors and fear extinction: implications for cognitive behavioral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amygdalar NMDA receptors are critical for new fear learning in previously fear-conditioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Involvement of NMDA receptors within the amygdala in short- versus long-term memory for fear conditioning as assessed with fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. condor.wesleyan.edu [condor.wesleyan.edu]
- 9. Amygdalar NMDA Receptors Are Critical for the Expression of Multiple Conditioned Fear Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of the N-methyl-D-aspartate antagonist DL-2-amino-5-phosphonovalerate on acquisition of fear of auditory and contextual cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-methyl-D-aspartate receptor antagonist APV blocks acquisition but not expression of fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMDA Receptors in the Basolateral Amygdala Complex Are Engaged for Pavlovian Fear Conditioning When an Animal’s Predictions about Danger Are in Error - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism of lateral amygdala alpha1-adrenergic receptors facilitates fear conditioning and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamate Receptors in Extinction and Extinction-Based Therapies for Psychiatric Illness - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of DL-AP5 Sodium Salt on Neuronal Depolarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of DL-AP5 Sodium Salt, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, on neuronal depolarization. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Neuronal Depolarization
Neuronal depolarization, a critical process in neurotransmission, is primarily mediated by the influx of positive ions into a neuron, leading to the generation of an action potential. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in this process, particularly in synaptic plasticity, learning, and memory.[1] The NMDA receptor is unique in its voltage-dependent activation, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block from its channel pore.[1]
DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) Sodium Salt is a racemic mixture of the D- and L-isomers of AP5.[2] It acts as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[2][3] The D-isomer, D-AP5, is the more biologically active component, exhibiting a significantly higher potency than the L-isomer.[2] By competitively inhibiting glutamate binding, DL-AP5 prevents the opening of the NMDA receptor channel, thereby reducing the influx of Ca²⁺ and Na⁺ ions and consequently inhibiting neuronal depolarization.[1][4] This antagonistic action makes DL-AP5 an invaluable tool in neuroscience research for dissecting the roles of NMDA receptors in various physiological and pathological processes.
Quantitative Effects of DL-AP5 on Neuronal Depolarization
The inhibitory effect of DL-AP5 on NMDA receptor-mediated neuronal depolarization is dose-dependent. The following tables summarize quantitative data from various electrophysiological studies. It is important to note that much of the literature focuses on the more potent D-isomer, D-AP5.
| Parameter | Species/Cell Type | D-AP5 Concentration (µM) | % Inhibition of NMDA-evoked current | Reference |
| Peak EPSC | Mouse Layer 2/3 Neurons | 50 | 17.6 ± 4.6% reduction | [4] |
| NMDA-evoked current | Mouse Cortical Neuron | 1 | Partial reduction | [5] |
| NMDA-evoked current | Mouse Cortical Neuron | 10 | Significant reduction | [5] |
| NMDA-evoked current | Mouse Cortical Neuron | 50 | Complete abolition | [5] |
| NMDA-mediated response | Chick Forebrain Neurons | 20 | ~32% reduction in peak open probability | [6] |
| NMDA-mediated response | Chick Forebrain Neurons | 30 | ~45% reduction in peak open probability | [6] |
| Parameter | Species/Cell Type | D-AP5 Concentration (µM) | Effect on EPSC Decay | Reference |
| Weighted tau of EPSC decay | Mouse Layer 2/3 Neurons | 50 | Reduced from 15.95 ms (B15284909) to 5.68 ms | [4] |
| Parameter | Species/Preparation | D-AP5 Concentration (µM) | Effect on Long-Term Potentiation (LTP) | Reference |
| fEPSP-LTP | Rat Hippocampal CA1 | 20 | Complete prevention | [7] |
| Hippocampal LTP | Rat in vivo | Dose-dependent | Linear impairment correlated with dose | [8] |
Experimental Protocols
The investigation of DL-AP5's effects on neuronal depolarization primarily relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings from neurons in brain slices.
Preparation of Acute Brain Slices
-
Animal Model : C57BL/6 mice (postnatal day 21-30) are commonly used.[3]
-
Anesthesia and Decapitation : Anesthetize the mouse with isoflurane (B1672236) and swiftly decapitate.[3]
-
Brain Extraction : Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.[3]
-
Slicing Solution Example : 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, and 10 mM D-glucose.[3]
-
-
Slicing : Use a vibratome to cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex).
-
Incubation : Transfer the slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.
-
aCSF Example : 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, and 10 mM D-glucose.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer : Place a single brain slice in the recording chamber under a microscope and continuously perfuse with oxygenated aCSF.
-
Neuron Identification : Identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using differential interference contrast (DIC) optics.[3]
-
Pipette Fabrication and Filling : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with an internal solution.[3]
-
Internal Solution Example for NMDA Currents : 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, and 5 mM QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.[3]
-
-
Giga-ohm Seal Formation : Approach a neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration : Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Recording NMDA Receptor-Mediated Currents :
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.[3][5]
-
To isolate NMDA receptor currents, pharmacologically block AMPA/kainate receptors (e.g., with 10 µM CNQX) and GABAₐ receptors (e.g., with 10 µM bicuculline).
-
Place a stimulating electrode in the vicinity of the recorded neuron (e.g., in the Schaffer collaterals for a CA1 neuron).[3]
-
Deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke excitatory postsynaptic currents (EPSCs).[3][5]
-
-
Application of this compound :
-
Prepare a stock solution of this compound in water.
-
After recording a stable baseline of NMDA receptor-mediated EPSCs, bath-apply DL-AP5 at the desired concentration.
-
Continuously record the EPSCs during application until a steady-state block is achieved.[3]
-
-
Washout : Perfuse the slice with aCSF without DL-AP5 to observe the reversal of the antagonist's effect.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor Activation and Inhibition by DL-AP5
Caption: NMDA receptor activation and DL-AP5 inhibition.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and molecular weight of DL-AP5 Sodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DL-AP5 Sodium salt, a critical tool in neuroscience research.
Core Properties of this compound
DL-2-Amino-5-phosphonopentanoic acid sodium salt (this compound) is the sodium salt form of DL-AP5, a racemic mixture of the D- and L-isomers.[1] It is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The sodium salt form offers high water solubility, making it ideal for a variety of experimental applications.[1][5] The D-isomer is the more biologically active enantiomer, displaying significantly higher potency than the L-isomer.[5][6]
-
IUPAC Name: sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate
-
Canonical SMILES: C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 219.11 g/mol | [5][7] |
| CAS Number | 1303993-72-7 | [3][5][7] |
| Purity | ≥98% | [5][7][8] |
| Appearance | White solid | [1][9] |
| Solubility | Soluble to 100 mM in water | [5][8][9] |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C. | [1][5][8] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the glutamate-binding site on the NMDA receptor.[1][2][4] In glutamatergic synapses, the release of glutamate (B1630785) from the presynaptic terminal leads to the activation of both AMPA and NMDA receptors on the postsynaptic membrane. The activation of AMPA receptors causes an influx of sodium ions, leading to depolarization of the postsynaptic neuron. This depolarization relieves the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[2] Subsequently, glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor allows for the influx of calcium (Ca²⁺), which acts as a critical second messenger, initiating downstream signaling cascades essential for synaptic plasticity.[2]
DL-AP5 competitively binds to the glutamate recognition site, preventing the activation of the NMDA receptor and the subsequent Ca²⁺ influx, thereby inhibiting NMDA-dependent processes.[1][2]
Experimental Protocols
This compound is a foundational tool for isolating and studying NMDA receptor-dependent phenomena in neuroscience.
This protocol details the pharmacological isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.[2][4]
Objective: To measure NMDA receptor currents and confirm their identity via pharmacological blockade with this compound.
Methodology:
-
Slice Preparation: Prepare acute brain slices (300-400 µm) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[4]
-
Solutions:
-
Recording Setup:
-
Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.[2]
-
Establish a whole-cell voltage-clamp recording from a target neuron (e.g., CA1 pyramidal neuron).[2][7]
-
To isolate NMDA currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block.[2][7] All recordings should be made in the presence of GABA-A and AMPA receptor antagonists (e.g., Gabazine and CNQX, respectively).[7]
-
-
Data Acquisition:
-
Evoke EPSCs by stimulating presynaptic afferents (e.g., Schaffer collaterals) with a single square pulse (150 µs) every 10 seconds.[7]
-
After establishing a stable baseline of NMDA receptor-mediated EPSCs, bath-apply this compound (typically 50-100 µM).[7]
-
Record the reduction and eventual blockade of the EPSC to confirm the current is mediated by NMDA receptors. Full receptor antagonism is typically achieved at 50 µM.[7][10]
-
This protocol provides a framework for investigating the role of NMDA receptors in learning and memory.[2]
Objective: To assess the effect of NMDA receptor blockade on a behavioral task, such as the Morris water maze.
Methodology:
-
Animal Model: Utilize adult male rats or mice.
-
Surgical Procedure: Under anesthesia, use a stereotaxic frame to surgically implant cannulas for intracerebroventricular (ICV) or site-specific infusion into a brain region of interest.
-
Pharmacological Agent: Prepare sterile, pyrogen-free this compound dissolved in sterile saline or aCSF.
-
Infusion: Prior to the behavioral task, infuse DL-AP5 via the implanted cannula using a micro-infusion pump.
-
Behavioral Testing: Assess the animal's performance in a learning and memory paradigm (e.g., spatial learning in the Morris water maze). The impairment of learning following DL-AP5 infusion demonstrates the involvement of NMDA receptors in the cognitive task.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. usbio.net [usbio.net]
- 9. apexbt.com [apexbt.com]
- 10. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
The Role of DL-AP5 Sodium Salt in Elucidating Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium salt is a cornerstone pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it plays a critical role in the investigation of synaptic plasticity, excitotoxicity, and the pathophysiology of a wide range of neurological disorders. This technical guide provides an in-depth overview of DL-AP5's mechanism of action, its application in studying conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease, and detailed experimental protocols for its use.
Introduction: The NMDA Receptor and the Significance of DL-AP5
The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is fundamental to excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological conditions.[3] DL-AP5 is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being the more active component, exhibiting approximately 52-fold higher potency than the L-isomer.[4] It acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[5][6] This selective blockade allows researchers to isolate and study NMDA receptor-dependent processes. The sodium salt form of DL-AP5 offers enhanced water solubility, facilitating its use in various experimental preparations.[5][7]
Mechanism of Action
DL-AP5 competitively inhibits the binding of the endogenous agonist, glutamate, to the NMDA receptor. This prevents the conformational change required for channel opening and subsequent influx of Ca²⁺ ions. The rise in intracellular calcium through NMDA receptors is a critical trigger for a cascade of downstream signaling events that underlie synaptic plasticity, such as long-term potentiation (LTP), and, in excess, lead to excitotoxic cell death.[1] By blocking this primary step, DL-AP5 enables the precise dissection of NMDA receptor-mediated pathways.
Figure 1: Competitive antagonism of the NMDA receptor by DL-AP5.
Applications in Neurological Disorder Research
Epilepsy
Epilepsy is characterized by excessive and synchronous neuronal firing. The NMDA receptor's role in excitatory neurotransmission makes it a key player in epileptogenesis. Studies have shown that DL-AP5 can prevent the induction of epileptiform activity in models such as kindling.[1] It has also been demonstrated to reduce seizure-like discharges, highlighting its utility in investigating the mechanisms of seizure generation and propagation.[1][8] For instance, DL-AP5 has been shown to block stimulus train-induced epileptogenesis in rat hippocampal slices.[8]
Alzheimer's Disease
A hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides, which can lead to synaptic dysfunction and cognitive decline.[9] Research suggests that Aβ-induced impairment of LTP is NMDA receptor-dependent.[9] The application of D-AP5 has been shown to completely prevent the Aβ-mediated inhibition of LTP in the hippocampus, indicating that NMDA receptor activity is crucial for the detrimental effects of Aβ on synaptic plasticity.[9] This makes DL-AP5 an essential tool for screening potential therapeutic agents aimed at mitigating Aβ neurotoxicity.
Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons leads to motor deficits. NMDA receptors are involved in the complex circuitry of the basal ganglia, which controls movement.[10] Alterations in NMDA receptor function are observed following dopamine (B1211576) depletion.[10] NMDA receptor antagonists have shown efficacy as antiparkinsonian agents in animal models.[5][10] DL-AP5 is used to study the role of NMDA receptors in the pathophysiology of Parkinson's disease and to explore the therapeutic potential of NMDA receptor modulation.
Learning and Memory
The blockade of LTP by DL-AP5 has been instrumental in linking this form of synaptic plasticity to learning and memory.[1][6] In vivo studies have demonstrated that administration of D-AP5 impairs spatial learning in tasks such as the Morris Water Maze, with a dose-dependent correlation to the impairment of hippocampal LTP.[11] These experiments provide strong evidence for the critical role of NMDA receptor-dependent synaptic plasticity in memory formation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DL-AP5 and its more active D-isomer, D-AP5.
| Parameter | DL-AP5 / DL-AP5 Sodium Salt | D-AP5 | Reference(s) |
| Typical Working Concentration | 50-100 µM | 50-100 µM | [5][7][12] |
| Concentration for Full Receptor Antagonism | 50 µM | 50 µM | [5][7][13] |
| Solubility in Water | 10 mM | 100 mM | [4][5] |
| Solubility in 0.1M NaOH | 100 mM | Not specified | [5] |
Table 1: General Properties and Working Concentrations
| Application | Concentration | Experimental Model | Effect | Reference(s) |
| Inhibition of evoked NMDAR currents | 1-10 µM (partial), 50 µM (full) | Mouse prelimbic cortex slices | Reduction and eventual abolishment of NMDA currents | [5] |
| Blockade of LTP | 20 µM | Rat hippocampal slices | Complete prevention of fEPSP-LTP | [14] |
| Blockade of LTP | 30 µM | Zebrafish telencephalon | LTP was not induced under the effect of D-AP5 | [15] |
| Attenuation of NMDA-induced effects | 0-10 µ g/rat (Intra-CA1) | Rat hippocampus | Dose-dependent decrease in the effect of NMDA | [16] |
Table 2: Effective Concentrations in Specific Applications
Experimental Protocols
Protocol for Investigating NMDA Receptor-Mediated Currents
This protocol describes the validation of NMDA receptor blockade by DL-AP5 in acute brain slices using whole-cell patch-clamp electrophysiology.[5][7][12][13]
1. Slice Preparation:
- Anesthetize the animal (e.g., C57BL/6 mouse) and decapitate.[12]
- Rapidly extract the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.[12]
- Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or prelimbic cortex) using a vibratome.
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Obtain whole-cell voltage-clamp recordings from a target neuron (e.g., layer V pyramidal neuron).[5]
- To isolate NMDA receptor currents, include antagonists for AMPA and GABA-A receptors in the aCSF.[5]
- Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[5][12][13]
3. Evoking and Recording NMDA EPSCs:
- Place a stimulating electrode near the recorded neuron (e.g., in layers II/III for a layer V neuron).[5][13]
- Deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke excitatory postsynaptic currents (EPSCs).[5][12][13]
- Record a stable baseline of NMDA receptor-mediated EPSCs for several minutes.[12]
4. Application of DL-AP5:
Prepare a stock solution of this compound in water.[5]
Bath-apply DL-AP5 at the desired concentration (e.g., 50 µM for complete blockade).[5][12]
Continuously record the evoked NMDA EPSCs until the current is completely abolished to confirm blockade.[5][13]
"text-align: center; font-style: italic; font-size: 12px;">Figure 2: Workflow for electrophysiological validation of DL-AP5.
Protocol for Investigating the Role of NMDA Receptors in LTP
This protocol outlines the procedure for assessing the effect of DL-AP5 on the induction of Long-Term Potentiation (LTP) in hippocampal slices.
[14][15]
1. Slice Preparation and Baseline Recording:
* Prepare hippocampal slices as described in Protocol 5.1.
* Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
* After obtaining a stable baseline of fEPSPs for at least 20 minutes, proceed.
2. Drug Application:
* Perfuse the slice with aCSF containing DL-AP5 (e.g., 20-50 µM) for a pre-incubation period (e.g., 20-30 minutes) prior to LTP induction.
3. LTP Induction:
* While continuing to perfuse with the DL-AP5 solution, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to the Schaffer collaterals to induce LTP.
4. Post-Induction Recording:
* Continue to record fEPSPs for at least 60 minutes post-HFS to observe the effect of DL-AP5 on LTP induction. A successful blockade will result in no significant potentiation of the fEPSP slope compared to the pre-HFS baseline.
5. Washout (Optional):
* To confirm the reversibility of the DL-AP5 effect, perfuse the slice with normal aCSF to wash out the drug.
* After a washout period, a second HFS protocol can be delivered to demonstrate that LTP can now be induced.
[15]
Conclusion
This compound remains an indispensable tool for neuroscience research. Its specific and competitive antagonism of the NMDA receptor allows for the precise investigation of its role in a myriad of physiological and pathological processes. From elucidating the fundamental mechanisms of synaptic plasticity to unraveling the complexities of neurological disorders, DL-AP5 continues to facilitate critical discoveries and provides a benchmark for the development of novel therapeutics targeting the glutamatergic system. This guide provides the foundational knowledge and practical protocols to effectively utilize DL-AP5 in a research setting.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. AP5 - Wikipedia [en.wikipedia.org]
- 7. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. The NMDA receptor antagonist 2-amino-5-phosphonovalerate blocks stimulus train-induced epileptogenesis but not epileptiform bursting in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Rationale for and use of NMDA receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Foundational Research Citing the Use of DL-AP5 Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium salt is a fundamental tool in neuroscience research, pivotal for elucidating the roles of N-methyl-D-aspartate (NMDA) receptors in synaptic transmission and plasticity. As a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor, DL-AP5 has been instrumental in foundational studies of learning, memory, and various neuropathological states.[1] This technical guide provides an in-depth overview of the core research citing the use of DL-AP5 sodium salt, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts: Mechanism of Action
DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component. It acts as a selective and competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ and Na⁺.[3] This calcium influx is a critical secondary messenger that triggers downstream signaling cascades responsible for many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[4][5] By competitively inhibiting glutamate binding, DL-AP5 prevents the opening of the ion channel, thereby blocking the downstream effects of NMDA receptor activation.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of DL-AP5 and its isomers in foundational research.
| Compound | Preparation | Value | Experimental Context | Reference(s) |
| This compound | Rat Hippocampal Slices | Full antagonism at 50 µM | Inhibition of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). | [3][6] |
| This compound | General Use | Typically 50-100 µM | Standard working concentration for in vitro experiments. | [6] |
| D-AP5 | Rat Cortical Wedges | IC₅₀: 3.7 ± 0.32 µM | Antagonism of 40 µM NMDA-induced depolarization. | [3] |
| D-AP5 | In vivo (Rat) | 0-50 mM (intracerebroventricular) | Dose-dependent impairment of spatial learning and in vivo LTP. | [7] |
| DL-AP5 | Mouse Prelimbic Cortex Slice | Full antagonism at 50 µM | Reduction of evoked NMDA receptor current. | [6] |
Note: IC₅₀ and Ki values for this compound are not as commonly reported as for the more active D-isomer. The most relevant data points to the effective concentrations used to achieve full receptor antagonism in specific experimental setups.
Key Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol is fundamental for measuring NMDA receptor-mediated currents and their inhibition by this compound in brain slices.
Objective: To isolate and quantify NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and assess their blockade by this compound.
Materials:
-
Rodent (rat or mouse) brain slices (e.g., hippocampal or cortical, 300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
Internal pipette solution
-
This compound stock solution (e.g., 10 mM in water)
-
Other antagonists to isolate NMDA currents (e.g., AMPA and GABA receptor blockers)
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Configuration: Establish a whole-cell voltage-clamp configuration on a target neuron.
-
Isolating NMDA Receptor Currents: To isolate NMDA receptor-mediated currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel. Include AMPA and GABA receptor antagonists in the aCSF.
-
Baseline Recording: Place a stimulating electrode near the recorded neuron and deliver brief electrical pulses to evoke EPSCs. Record a stable baseline of NMDA receptor-mediated EPSCs.
-
Application of this compound: Bath-apply this compound at the desired concentration (e.g., 50 µM) to the recording chamber.
-
Data Acquisition and Analysis: Record EPSCs before, during, and after the application of DL-AP5. Measure the peak amplitude of the EPSCs to determine the extent of inhibition.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) Induction
This protocol details how DL-AP5 is used to demonstrate the NMDA receptor dependence of LTP.
Objective: To induce LTP at synaptic pathways and show its blockade by this compound.
Methodology:
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) in the brain slice preparation.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., tetanus or theta-burst stimulation) to the presynaptic fibers to induce LTP.[8]
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to confirm the potentiation of the synaptic response.
-
Blockade with DL-AP5: In a separate set of experiments, perfuse the slice with this compound (e.g., 50 µM) for a period before and during the HFS protocol.[9]
-
Analysis: Compare the magnitude of LTP induced in the presence and absence of DL-AP5. The prevention of LTP by DL-AP5 demonstrates the requirement of NMDA receptor activation for its induction.[10][11]
In Vivo Administration and Behavioral Analysis
This protocol outlines a general procedure for assessing the effects of DL-AP5 on learning and memory in vivo.
Objective: To investigate the role of NMDA receptors in spatial learning and memory using a behavioral task.
Methodology:
-
Surgical Implantation: Surgically implant a guide cannula into the lateral ventricle or a specific brain region of the animal model (e.g., rat).
-
Drug Preparation and Administration: Dissolve this compound in sterile saline or aCSF. Infuse the solution intracerebroventricularly or directly into the target brain region via an osmotic minipump or microinjection.[7]
-
Behavioral Task: Train the animals on a spatial learning task, such as the Morris water maze.[3] This typically involves an acquisition phase where the animal learns the location of a hidden platform.
-
Probe Trial: After the acquisition phase, conduct a probe trial where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Data Analysis: Compare the performance of animals treated with DL-AP5 to a vehicle-treated control group to determine the effect of NMDA receptor blockade on learning and memory.[7]
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of the NMDA receptor in synaptic plasticity and how this compound intervenes.
Conclusion
This compound remains an indispensable antagonist for the study of excitatory neurotransmission and synaptic plasticity. Its selective and competitive mechanism of action provides a reliable method for inhibiting NMDA receptor function, thereby allowing for the detailed investigation of its physiological and pathological roles. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for researchers utilizing DL-AP5 in their exploration of the complexities of the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Landmark Tool: An In-depth Technical Guide to the Discovery and History of AP5 as an NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Breakthrough in Glutamate (B1630785) Receptor Pharmacology
In the landscape of neuroscience, the early 1980s marked a pivotal era in the understanding of excitatory neurotransmission. While glutamate was established as the primary excitatory neurotransmitter in the central nervous system (CNS), the precise roles of its various receptor subtypes remained elusive due to a lack of selective pharmacological tools.[1][2][3] This scenario dramatically changed with the advent of D-2-amino-5-phosphonopentanoic acid (D-AP5), a molecule that would become an indispensable tool for neuroscientists worldwide. Developed by Jeff Watkins and his colleagues, D-AP5 emerged as the first truly selective and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptor family.[4] This discovery was a watershed moment, unlocking the ability to dissect the intricate functions of NMDA receptors and paving the way for decades of research into synaptic plasticity, learning, memory, and neurological disorders.[1][2][3]
This technical guide provides a comprehensive overview of the discovery, history, and seminal experimental applications of AP5. It is designed to serve as a detailed resource, offering insights into the methodologies that established its function and the profound impact it has had on our understanding of glutamatergic signaling.
The Dawn of a Selective Antagonist: The Discovery of AP5
The quest for selective glutamate receptor antagonists was a major focus of neuroscience research in the 1970s and early 1980s. The breakthrough came from the laboratory of Jeff Watkins, where a systematic approach to synthesizing and testing analogues of glutamate led to the identification of a series of ω-phosphonic α-carboxylic amino acids with antagonistic properties. Among these, 2-amino-5-phosphonovaleric acid (APV), now more commonly known as AP5, stood out for its remarkable selectivity for the NMDA receptor.[1][5]
Early electrophysiological studies on isolated spinal cord preparations demonstrated that D-AP5, the D-isomer of the molecule, potently blocked neuronal excitation induced by NMDA, while having little to no effect on responses elicited by the other ionotropic glutamate receptor agonists, quisqualate and kainate.[6] This high degree of selectivity was a crucial advancement, providing researchers with a reliable tool to isolate and study NMDA receptor-mediated processes.[1][2][3] The active stereoisomer, D-AP5, is significantly more potent than its L-isomer.[4][6]
Quantitative Profile of D-AP5: Potency and Selectivity
The efficacy and selectivity of D-AP5 as an NMDA receptor antagonist have been quantified through various experimental paradigms, primarily electrophysiological and radioligand binding assays. The following table summarizes key quantitative data that established D-AP5 as a potent and selective NMDA receptor antagonist.
| Parameter | Value | Species/Preparation | Assay Method | Reference |
| IC50 (vs 40 µM NMDA) | 3.7 ± 0.32 µM | Rat cortical wedges | Electrophysiology | [2] |
| Kd | 1.4 µM | - | Radioligand Binding | [7] |
| Potency vs L-isomer | ~52-fold higher | - | - | [6] |
| Effect on Quisqualate/Kainate responses | Inactive at 100 µM | Rat cortical wedges | Electrophysiology | [2] |
Key Experiments Establishing the Role of AP5
The availability of a selective NMDA receptor antagonist in D-AP5 spurred a wave of research that fundamentally shaped our understanding of synaptic function and plasticity. Two key experimental domains where AP5 proved transformative were the study of Long-Term Potentiation (LTP) in the hippocampus and the investigation of spatial learning and memory.
Elucidating the Role of NMDA Receptors in Long-Term Potentiation (LTP)
The seminal work of Graham Collingridge and colleagues in 1983 provided the first direct evidence for the critical role of NMDA receptors in the induction of LTP, a cellular model of learning and memory.[1][5] Their experiments, conducted on hippocampal slices, demonstrated that bath application of D-AP5 completely blocked the induction of LTP in the CA1 region following high-frequency stimulation of the Schaffer collateral pathway, without affecting baseline synaptic transmission.[1][5]
This protocol is based on the foundational experiments that established the NMDA receptor-dependence of LTP.
Objective: To determine the effect of D-AP5 on the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus.
Materials:
-
Adult rat or mouse
-
Vibratome for tissue slicing
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
D-AP5 stock solution
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the dendritic region of CA1 pyramidal cells.
-
Deliver baseline test pulses (e.g., every 15 seconds) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSP responses for at least 20 minutes.
-
-
LTP Induction and AP5 Application:
-
For the experimental group, switch the perfusion to aCSF containing a specific concentration of D-AP5 (e.g., 50 µM).
-
After a period of equilibration with D-AP5, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.
-
Following HFS, switch the perfusion back to standard aCSF.
-
For the control group, deliver the same HFS protocol in the absence of D-AP5.
-
-
Post-HFS Recording:
-
Continue to record fEPSPs for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of potentiation between the control and D-AP5 treated groups.
-
Linking Synaptic Plasticity to Learning and Memory: The Morris Water Maze
Building on the findings from in vitro LTP studies, researchers sought to determine if the NMDA receptor-dependent plasticity observed in hippocampal slices was relevant to learning and memory in behaving animals. The Morris water maze, a test of spatial learning, became a critical tool in this endeavor. Experiments demonstrated that chronic intraventricular infusion of D-AP5 impaired the ability of rats to learn the location of a hidden platform in the water maze, providing a crucial link between the cellular mechanism of LTP and cognitive function.
This protocol is based on experiments designed to assess the role of NMDA receptors in spatial learning.
Objective: To evaluate the effect of D-AP5 on spatial learning and memory in rodents.
Materials:
-
Adult rats or mice
-
Morris water maze: a large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
-
Osmotic minipumps for chronic infusion.
-
D-AP5 solution for infusion.
-
Surgical equipment for cannula and minipump implantation.
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal and stereotaxically implant a cannula into a lateral ventricle of the brain.
-
Connect the cannula to an osmotic minipump filled with either vehicle (control) or D-AP5 solution, which is implanted subcutaneously.
-
-
Behavioral Testing (Acquisition Phase):
-
Allow a recovery period after surgery.
-
For several consecutive days, conduct training trials in the Morris water maze.
-
In each trial, the animal is placed in the pool from different starting locations and must find the hidden platform using the distal visual cues.
-
Record the latency to find the platform and the swim path. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, conduct a probe trial where the platform is removed from the pool.
-
Allow the animal to swim for a fixed period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the D-AP5 and vehicle-treated groups.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.
-
Visualizing the Impact of AP5
To further illustrate the role of AP5, the following diagrams depict the NMDA receptor signaling pathway in LTP, the experimental workflow for LTP induction, and the logical relationship of AP5's effect on this process.
Caption: NMDA Receptor Signaling Pathway in LTP and the Site of AP5 Action.
Caption: Experimental Workflow for In Vitro LTP with AP5 Intervention.
Caption: Logical Relationship of AP5's Effect on LTP Induction.
Conclusion: An Enduring Legacy in Neuroscience
The discovery of D-AP5 as a selective NMDA receptor antagonist was a landmark achievement in neuroscience. It provided an essential pharmacological tool that enabled the scientific community to unravel the fundamental roles of NMDA receptors in synaptic transmission and plasticity. The foundational experiments using AP5 to block LTP in vitro and impair spatial learning in vivo forged an indelible link between molecular mechanisms of synaptic plasticity and the cognitive processes of learning and memory. This pioneering work has had a lasting impact, influencing decades of research into the physiological and pathological functions of the NMDA receptor and continues to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DL-AP5 Sodium Salt in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, in brain slice electrophysiology. This document outlines the necessary protocols, quantitative data, and underlying signaling pathways to effectively utilize DL-AP5 for investigating synaptic transmission and plasticity.
Introduction
DL-AP5 is a competitive antagonist that selectively blocks the glutamate (B1630785) binding site on the NMDA receptor.[1][2] This action prevents the influx of calcium ions (Ca²⁺) that is crucial for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[3][4] The sodium salt of DL-AP5 is commonly used in electrophysiological experiments due to its high water solubility.[4] Understanding the precise application of DL-AP5 is essential for accurately dissecting the role of NMDA receptors in neural circuits.
Quantitative Data Summary
The following table summarizes the effective concentrations of DL-AP5 and its more potent isomer, D-AP5, as reported in various brain slice electrophysiology studies. Full antagonism of NMDA receptors is typically achieved at a concentration of 50 µM for DL-AP5.[1][4]
| Compound | Application | Concentration (µM) | Observed Effect | Brain Region/Preparation |
| DL-AP5 | Full NMDA Receptor Antagonism | 50 | Complete block of NMDA receptor-mediated currents. | Mouse prelimbic cortex, Rat hippocampal slices.[1][4] |
| DL-AP5 | Typical Working Concentration | 50 - 100 | Used for general blockade of NMDA receptor function in vitro.[4] | In vitro electrophysiology.[4] |
| D-AP5 | LTP Induction Blockade | 30 - 100 | Complete block of LTP induction. | Rat hippocampal slices.[4] |
| D-AP5 | LTD Induction Inhibition | 50 | Inhibition of long-term depression. | Rat hippocampal slices.[4] |
| D-AP5 | NMDA EPSC Blockade | 50 | Complete block of NMDA receptor-mediated excitatory postsynaptic currents. | Rat hippocampal slices.[4] |
| D-AP5 | LTP Facilitation Blockade | 50 | Completely blocked threshold TBS-induced LTP in the presence of an mGluR5 positive allosteric modulator. | Rat hippocampal CA1 region.[5] |
Signaling Pathway of NMDA Receptor Antagonism by DL-AP5
Under normal physiological conditions, the binding of the neurotransmitter glutamate to the NMDA receptor, coupled with postsynaptic depolarization, leads to the removal of a magnesium ion (Mg²⁺) block from the channel pore.[6] This allows for the influx of Ca²⁺, which acts as a second messenger to activate downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP-responsive element binding protein (CREB), ultimately leading to changes in synaptic strength and gene expression.[3] DL-AP5 competitively binds to the glutamate site on the NMDA receptor, preventing its activation and the subsequent influx of Ca²⁺, thereby inhibiting these downstream signaling events.[4]
References
- 1. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes: Isolating AMPA Receptor Currents Using DL-AP5 Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the central nervous system, fast excitatory synaptic transmission is primarily mediated by the activation of ionotropic glutamate (B1630785) receptors, principally the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] Dissecting the individual contributions of these receptor subtypes to the total excitatory postsynaptic current (EPSC) is fundamental for understanding synaptic function, plasticity, learning, and memory.[2][3]
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a potent and selective competitive antagonist of the NMDA receptor, is an indispensable pharmacological tool for this purpose.[4][5][6] It acts by competitively inhibiting the binding of glutamate to the NMDA receptor, thereby blocking ion flow through its channel.[2][4] By applying DL-AP5, researchers can effectively eliminate the NMDA receptor-mediated component of the EPSC, allowing for the specific study and isolation of AMPA receptor-mediated currents.[6][7] These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for using DL-AP5 Sodium Salt to isolate AMPA currents in electrophysiological experiments.
Data Presentation
For effective pharmacological isolation, it is crucial to use antagonists at concentrations that ensure a complete and specific blockade of the intended target. The following table summarizes typical working concentrations and receptor binding affinities for DL-AP5 and other relevant compounds used in these protocols.
| Compound | Target Receptor | Antagonist Type | Typical Working Concentration (µM) | IC50 / Ki (µM) | Notes |
| DL-AP5 | NMDA | Competitive | 50 - 100[2][8] | ~3.7 (for D-AP5)[9] | A racemic mixture of D- and L-isomers. The D-isomer is the more active form.[10] |
| D-AP5 | NMDA | Competitive | 50 - 100[2][10] | ~0.5 - 5[2] | The more potent isomer, widely used for blocking NMDA receptor-dependent processes.[2][3] |
| CNQX | AMPA/Kainate | Competitive | 10 - 20[11] | ~0.3 (AMPA), ~1.5 (Kainate) | Used to isolate NMDA receptor currents as a control or for sequential blockade experiments.[7][11] |
| Picrotoxin | GABA-A | Non-competitive (Channel Blocker) | 50 - 100[12][13] | ~0.2-1 | Used to block fast inhibitory synaptic transmission.[12] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways at a glutamatergic synapse and the logic behind the pharmacological isolation of AMPA currents.
Caption: Glutamatergic synapse showing glutamate activating both AMPA and NMDA receptors.
Caption: DL-AP5 selectively blocks NMDA receptors, isolating AMPA receptor-mediated current.
Experimental Protocols
This section provides a detailed protocol for isolating AMPA receptor-mediated EPSCs using whole-cell voltage-clamp recordings in acute brain slices.
Materials and Solutions
a) Artificial Cerebrospinal Fluid (aCSF) for Recording (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
2 MgSO4
-
2 CaCl2
-
26 NaHCO3
-
10 D-glucose
-
Preparation Note: Equilibrate by bubbling with 95% O2 / 5% CO2 for at least 30 minutes before use. The final pH should be 7.4.[4]
b) Internal Solution for Patch Pipette (in mM):
-
130 Cs-MeSO3 (or Cs-Gluconate)
-
10 HEPES
-
10 Phosphocreatine
-
5 QX-314 (to block voltage-gated sodium channels intracellularly)
-
4 Mg-ATP
-
0.3 Na-GTP
-
Preparation Note: Adjust pH to 7.3 with CsOH. The use of a Cesium-based internal solution improves the quality of the voltage clamp.[4]
c) Pharmacological Agents:
-
This compound: Prepare a concentrated stock solution (e.g., 50 mM) in deionized water. Store at -20°C. The final working concentration is typically 50-100 µM.[2][8]
-
Picrotoxin: Prepare a stock solution in DMSO. The final working concentration is typically 100 µM to block GABA-A receptor-mediated inhibitory currents.[12]
Experimental Workflow
Caption: Workflow for the electrophysiological isolation of AMPA receptor currents.
Detailed Methodology
a) Slice Preparation:
-
Anesthetize the animal (e.g., a young rat) according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, placing it in an ice-cold, oxygenated slicing solution (a modified aCSF with higher Mg2+ and lower Ca2+ is often used to improve slice health).[12]
-
Cut brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus or cortex) using a vibratome.[4]
-
Transfer slices to a holding chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
b) Recording Setup:
-
Place a single brain slice in the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated recording aCSF containing a GABA-A antagonist (e.g., 100 µM picrotoxin) at a rate of 2-3 mL/min.[12]
-
Using an upright microscope with DIC optics, identify a target neuron for recording.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the neuron membrane.[12]
-
Rupture the membrane to achieve the whole-cell configuration.[9]
c) Experimental Procedure:
-
Set the voltage clamp amplifier to hold the neuron at a negative potential, typically -60 mV or -70 mV. At these potentials, the NMDA receptor is largely blocked by extracellular Mg2+, but DL-AP5 ensures a complete and specific blockade.[9][14]
-
Place a stimulating electrode in a region containing afferent fibers that synapse onto the recorded neuron.
-
Deliver brief electrical pulses to evoke synaptic responses and record baseline EPSCs for 5-10 minutes to ensure a stable response. This baseline current represents a composite of AMPA and potentially a small NMDA receptor component.
-
Switch the perfusion to aCSF containing this compound (e.g., 50 µM).[6]
-
Allow the DL-AP5 to perfuse the slice for at least 5-10 minutes to reach a steady-state block of NMDA receptors.[6]
-
Continue to stimulate the afferent pathway and record the resulting EPSCs. This remaining current is the pharmacologically isolated AMPA receptor-mediated current.[4][7]
d) Control and Validation:
-
Washout: After recording the isolated AMPA current, perfuse the slice with the original DL-AP5-free aCSF to observe the reversal of the NMDA receptor blockade, confirming the specific and reversible action of the antagonist.[2]
-
Positive Potential Recording: As a control to confirm the presence and blockade of NMDA currents, the neuron can be held at a positive potential (e.g., +40 mV) to relieve the Mg2+ block.[8][11] At this potential, a slower NMDA component will be visible in the baseline recording, which should be completely abolished by the application of DL-AP5.[5] The remaining fast current at +40 mV is the AMPA component.[8]
References
- 1. Purification and biochemical analysis of native AMPA receptors from three different mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. AMPA and NMDA currents show different short-term depression in the dorsal lateral geniculate nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent decreases in nucleus accumbens AMPA/NMDA ratio and incubation of sucrose craving in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimal Concentration of DL-AP5 Sodium Salt for Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is an indispensable tool in neuroscience research.[1][2][3] By competing with glutamate (B1630785) at its binding site, DL-AP5 effectively inhibits NMDA receptor-mediated currents, a critical step in the induction of most forms of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][4][5][6][7] The sodium salt of DL-AP5 offers the advantage of high water solubility, facilitating its use in physiological buffers.[1][8] This document provides detailed application notes and protocols for the optimal use of DL-AP5 sodium salt in LTP experiments, primarily focusing on in vitro hippocampal slice preparations.
Data Presentation: Recommended Concentrations of DL-AP5
The optimal concentration of DL-AP5 can vary depending on the specific experimental goals, the synaptic pathway being studied, and the preparation. However, a general consensus exists in the literature for concentrations that effectively block NMDA receptor-dependent LTP.
| Application | Recommended Concentration Range (µM) | Key Observations | References |
| Complete Blockade of LTP | 50 - 100 | At these concentrations, DL-AP5 is expected to fully antagonize NMDA receptors and prevent the induction of LTP.[1][2][8][9] | [1][2][8][9] |
| Partial/Differential Blockade | 1 - 30 | Lower concentrations can be used to investigate the differential sensitivity of various forms of synaptic plasticity, such as short-term potentiation (STP) versus LTP. For instance, 20 µM of DL-AP5 has been shown to completely prevent fEPSP-LTP.[10] A concentration of 30 µM has also been demonstrated to fully inhibit LTP induction.[11] | [1][10][11][12] |
| In Vivo Microinjection | 0 - 50 mM (in infusion pump) | Intracerebral concentrations required to impair spatial learning and LTP in vivo are comparable to those that block LTP in vitro.[6][13][14] | [6][13][14] |
Experimental Protocols
In Vitro LTP Recording in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus and using DL-AP5 to confirm the NMDA receptor dependence of the observed plasticity.
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF) components (for slicing and recording)
-
Adult rodent (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
Dissection microscope and tools
-
Slice incubation/recovery chamber
-
Submerged or interface recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
aCSF Recipes:
| Component | Slicing aCSF (mM) | Recording aCSF (mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 25 | 26 |
| MgCl2 | 7 | 1.3 |
| CaCl2 | 0.5 | 2.5 |
| Glucose | 10 | 10 |
| Sucrose | 75 | - |
Note: aCSF should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) to maintain pH and oxygenation.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and isolate the hippocampus in the same ice-cold slicing aCSF.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated recording aCSF at 28-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of DL-AP5:
-
Prepare a stock solution of this compound in distilled water.
-
For the experimental group, switch the perfusion to recording aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM).
-
Allow the slice to perfuse with the DL-AP5 solution for at least 20-30 minutes to ensure complete equilibration before LTP induction.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol to the Schaffer collaterals. A common protocol is one or more trains of 100 Hz for 1 second.
-
In the control group (no DL-AP5), this HFS should induce a robust and lasting potentiation of the fEPSP slope and amplitude.
-
In the DL-AP5 treated group, the HFS should fail to induce LTP, demonstrating the NMDA receptor-dependence of the potentiation.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the expression of LTP.
-
-
Washout (Optional):
-
To confirm the reversibility of the DL-AP5 effect, you can switch the perfusion back to the standard recording aCSF and monitor for the recovery of the ability to induce LTP.
-
Mandatory Visualizations
Experimental Workflow for LTP with DL-AP5
Caption: Workflow for an in vitro LTP experiment with DL-AP5.
Signaling Pathway of LTP Induction and DL-AP5 Inhibition
Caption: NMDA receptor-dependent LTP signaling and DL-AP5's point of action.
References
- 1. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]
- 5. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preparing Stock Solutions of DL-AP5 Sodium Salt for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) sodium salt is a widely used pharmacological tool in neuroscience research. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[1][2][3] DL-AP5 acts by competing with the endogenous agonist, glutamate, at its binding site on the NMDA receptor, thereby inhibiting ion channel opening and the subsequent influx of calcium and sodium ions.[4] The D-isomer of AP5 is the more biologically active form.[1] The sodium salt of DL-AP5 offers the advantage of high water solubility, facilitating its use in a variety of in vitro experimental paradigms.[5][6][7]
These application notes provide a detailed guide for the preparation and use of DL-AP5 sodium salt stock solutions for in vitro applications, including cell culture and electrophysiology.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NNaO₅P | [7] |
| Molecular Weight | 219.11 g/mol | [7] |
| Appearance | White solid | [6] |
| Purity (HPLC) | ≥98% | [6] |
| Solubility | Soluble in sterile water to 100 mM | [6][7][8] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source |
| Lyophilized Powder | Room Temperature | Up to 6 months | Hygroscopic; store under an inert atmosphere. | [6] |
| Stock Solution | -20°C or below | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [6][9] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
Typical Working Concentrations for In Vitro Assays
| Application | Working Concentration | Notes | Source |
| In Vitro Electrophysiology | 50 - 100 µM | Full antagonism of NMDA receptor-mediated currents is typically observed at 50 µM. | [5] |
| Inhibition of NMDA-induced Depolarization | 1 - 50 µM | Full receptor antagonism is achieved at 50 µM. | [10] |
| Isolation of NMDA Receptor Currents | 30 - 100 µM | Used to block NMDA receptor-mediated currents to study other glutamate receptors. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted to the desired working concentration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, ultrapure water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.91 mg of this compound (based on a molecular weight of 219.11 g/mol ).
-
Solubilization: Add the calculated volume of sterile, ultrapure water to the tube containing the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][9] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the stock solution to the final working concentration for direct application to in vitro preparations.
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Appropriate experimental buffer (e.g., artificial cerebrospinal fluid (aCSF) for electrophysiology, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculation of Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental buffer. For example, to prepare 1 mL of a 50 µM working solution from a 100 mM stock, you would perform a 1:2000 dilution (100,000 µM / 50 µM = 2000). Therefore, you would add 0.5 µL of the 100 mM stock solution to 999.5 µL of the experimental buffer.
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of the experimental buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing.
-
Application: The freshly prepared working solution is now ready for use in your in vitro experiment. It is recommended to prepare working solutions on the day of the experiment.[6]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. AP5 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. usbio.net [usbio.net]
- 7. This compound, 50mg | Labscoop [labscoop.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DL-AP5 Sodium Salt in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) Sodium Salt is a widely used pharmacological tool in neuroscience research. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it selectively blocks the glutamate (B1630785) binding site, thereby inhibiting ion flux through the NMDA receptor channel.[1][2] The NMDA receptor is a crucial mediator of excitatory synaptic transmission and plays a pivotal role in numerous physiological and pathological processes, including synaptic plasticity, learning, and memory.[3][4] A key function of NMDA receptor activation is the influx of calcium ions (Ca²⁺), which acts as a critical second messenger, initiating a cascade of downstream signaling events.[3][5] Therefore, DL-AP5 Sodium Salt is an invaluable tool for dissecting the contribution of NMDA receptor-mediated calcium signaling in various experimental paradigms.
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging experiments to investigate NMDA receptor function.
Mechanism of Action
DL-AP5 is a racemic mixture of D- and L-isomers, with the D-isomer being the more potent antagonist of the NMDA receptor. It acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6] By binding to this site, DL-AP5 prevents the endogenous agonist, glutamate, from activating the receptor. This inhibition is selective for NMDA receptors, with no significant effect on other ionotropic glutamate receptors like AMPA and kainate receptors at typical working concentrations. The blockade of NMDA receptors by DL-AP5 prevents the influx of Ca²⁺ that normally occurs upon receptor activation, making it an ideal tool for studying the specific role of NMDA receptor-mediated calcium signaling.[7][8]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 219.11 g/mol | [9] |
| Appearance | White solid | [1] |
| Solubility | Water (10 mM), 1 eq. NaOH (100 mM) | |
| Purity | ≥98% (HPLC) | [9] |
| Storage | Store at room temperature |
Table 2: Recommended Working Concentrations for DL-AP5 in In Vitro Calcium Imaging
| Application | Recommended Concentration | Notes | Reference |
| Inhibition of evoked NMDA receptor-mediated Ca²⁺ transients | 50-100 µM | Full receptor antagonism is typically achieved in this range. | [10] |
| Isolating AMPA receptor-mediated Ca²⁺ influx | 50 µM | Used to block the NMDA receptor component of synaptic responses. | |
| Studying NMDA-dependent synaptic plasticity (LTP) | 20-50 µM | Effective for blocking the induction of long-term potentiation. | |
| Chronic inhibition of NMDA receptors in cell culture | 100 µM | Used for longer-term studies on receptor expression and function. | [11] |
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in mediating calcium influx and initiating downstream signaling cascades. DL-AP5 acts by blocking the initial step of glutamate binding to the NMDA receptor.
NMDA Receptor Signaling Cascade and Inhibition by DL-AP5.
Experimental Workflow for Calcium Imaging
This diagram outlines a typical workflow for a calcium imaging experiment designed to investigate the role of NMDA receptors using DL-AP5.
References
- 1. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP5 - Wikipedia [en.wikipedia.org]
- 5. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMDA receptors amplify calcium influx into dendritic spines during associative pre- and postsynaptic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Influx through NMDA Receptors Directly Evokes GABA Release in Olfactory Bulb Granule Cells | Journal of Neuroscience [jneurosci.org]
- 9. bio-techne.com [bio-techne.com]
- 10. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 11. Calcium influx through NMDA receptors, chronic receptor inhibition by ethanol and 2-amino-5-phosponopentanoic acid, and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Blocking NMDA-Dependent Synaptic Plasticity with DL-AP5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-2-Amino-5-phosphonovaleric acid (DL-AP5), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, to selectively block NMDA-dependent synaptic plasticity. This protocol is essential for investigating the cellular and molecular mechanisms underlying learning, memory, and various neurological disorders.
Introduction
DL-AP5 is a widely used pharmacological tool in neuroscience research to inhibit the function of NMDA receptors.[1] It acts as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing the influx of Ca²⁺ ions that is critical for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2][3][4] The D-isomer, D-AP5, is the more biologically active component of the racemic mixture.[1]
Data Presentation
DL-AP5 Working Concentrations for Inhibition of NMDA Receptor-Mediated Responses
| Application | Tissue/Cell Type | Concentration (µM) | Effect | Reference |
| Inhibition of Evoked NMDAR Currents | Mouse Prelimbic Cortex Slices | 1 - 10 | Reduction of NMDAR current | [5] |
| Complete Blockade of NMDAR Currents | Mouse Prelimbic Cortex Slices | 50 | Full antagonism of NMDAR current | [5] |
| Complete Blockade of NMDAR Currents | Rat Hippocampal CA1 Pyramidal Neurons | 50 | Full antagonism of NMDAR current | [6] |
| General Use for NMDAR Blockade | In Vitro Slice Electrophysiology | 50 - 100 | Typical working concentration | [6][7] |
| Prevention of fEPSP-LTP | Rat Hippocampal CA1 | 20 | Complete prevention of LTP | [8] |
| Blockade of LTP Formation | Zebrafish Telencephalon | 30 | Inhibition of HFS-induced LTP | [9] |
Solubility and Stock Solution Preparation
| Compound | Molecular Weight | Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| DL-AP5 | 197.13 g/mol | Water | 10 mM | 1 year at -80°C; 1 month at -20°C | [1][10][11] |
| DL-AP5 | 197.13 g/mol | 1 eq. NaOH | 100 mM | 1 year at -80°C; 1 month at -20°C | [10] |
| DL-AP5 Sodium Salt | 219.11 g/mol | Water | 100 mM | Desiccate at room temperature |
Experimental Protocols
Protocol 1: Preparation of DL-AP5 Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of DL-AP5 needed using its molecular weight (197.13 g/mol ).
-
Dissolution: Dissolve the calculated mass of DL-AP5 in high-purity water. For higher concentrations, 1 equivalent of NaOH can be used.[10] The water-soluble sodium salt of DL-AP5 is also available and can be dissolved directly in water.[6]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.[11]
Protocol 2: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use DL-AP5 to demonstrate the NMDA receptor dependence of LTP in the CA1 region of the hippocampus.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and maintain them in an interface or submerged chamber with continuously perfused artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
DL-AP5 Application:
-
Switch the perfusion to aCSF containing DL-AP5 at a working concentration of 50 µM.
-
Allow the slice to perfuse with the DL-AP5 solution for at least 20 minutes to ensure complete equilibration and receptor blockade.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to the Schaffer collaterals.
-
-
Post-HFS Recording:
-
Washout (Optional): To confirm the reversibility of the DL-AP5 block, perfuse the slice with normal aCSF for an extended period and re-attempt LTP induction.
Protocol 3: Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
This protocol details the pharmacological isolation of NMDA receptor currents using whole-cell voltage-clamp recordings.
-
Slice and Cell Preparation: Prepare brain slices as described in Protocol 2 and identify a neuron for whole-cell patch-clamp recording (e.g., a CA1 pyramidal neuron).
-
Whole-Cell Voltage-Clamp Recording:
-
Establish a whole-cell recording configuration.
-
To isolate excitatory currents, include a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or gabazine) in the aCSF.
-
To isolate NMDA receptor-mediated currents from AMPA/kainate receptor-mediated currents, include an AMPA/kainate receptor antagonist (e.g., CNQX or NBQX) in the aCSF.[5]
-
-
Voltage Protocol:
-
Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[5]
-
-
Evoking and Recording NMDAR-EPSCs:
-
DL-AP5 Application and Recording:
-
Bath-apply DL-AP5 at a concentration expected to produce a complete block (e.g., 50 µM).
-
Continuously record the NMDAR-EPSCs during DL-AP5 application until a steady-state block is achieved, indicating complete inhibition of the NMDA receptor-mediated current.[5]
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of DL-AP5.
Caption: Experimental workflow for assessing the effect of DL-AP5 on synaptic plasticity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Receptor Trafficking with DL-AP5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-AP5 Sodium Salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site.[1][2] Its water solubility makes it a convenient tool for in vitro and in vivo studies.[2] By blocking NMDA receptor activation, this compound serves as an invaluable instrument for dissecting the molecular mechanisms of synaptic plasticity, including the trafficking of both NMDA and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[3] NMDA receptor-dependent processes, such as long-term potentiation (LTP) and long-term depression (LTD), are critically involved in learning and memory, and their dysregulation is implicated in various neurological disorders.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate receptor trafficking, a fundamental process in synaptic function.
Mechanism of Action
DL-AP5 is a racemic mixture, with the D-isomer (D-AP5) being the more active component, exhibiting approximately 52-fold higher potency than the L-isomer.[5][6] It competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor, thereby preventing channel opening and the subsequent influx of Ca²⁺.[5][7] This blockade of NMDA receptor-mediated Ca²⁺ influx is the primary mechanism by which DL-AP5 influences downstream signaling cascades that regulate the trafficking of various synaptic receptors.
Data Presentation: Effects of DL-AP5 on Receptor Trafficking
The following tables summarize quantitative data on the effects of DL-AP5 on NMDA and AMPA receptor trafficking. The data is compiled from multiple studies and represents typical results observed when NMDA receptor activity is blocked.
| Table 1: Effect of DL-AP5 on NMDA Receptor Surface Expression | |
| Treatment | Change in Surface NMDA Receptor (GluN1 subunit) Level |
| Control | Baseline |
| DL-AP5 (50 µM) | Prevents activity-dependent decrease in surface expression |
| Data are representative of findings where NMDA receptor blockade prevents the internalization of NMDA receptors. |
| Table 2: Effect of DL-AP5 on NMDA-Mediated AMPA Receptor Internalization | |
| Treatment | % Internalization of Surface AMPA Receptors (GluA1 subunit) |
| Control | ~10% |
| NMDA (50 µM) | ~40% |
| NMDA (50 µM) + DL-AP5 (100 µM) | ~12% |
| Data derived from studies showing that NMDA-induced AMPA receptor endocytosis is blocked by AP5. |
Experimental Protocols
Protocol 1: Analysis of AMPA Receptor Internalization using Cell Surface Biotinylation
This protocol allows for the quantification of AMPA receptor internalization in cultured neurons following NMDA receptor stimulation and its blockade by DL-AP5.
Materials:
-
Primary neuronal cell culture
-
This compound (e.g., from Hello Bio, Tocris)
-
NMDA
-
Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads (Thermo Fisher Scientific)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-GluA1, anti-GluA2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons (e.g., hippocampal or cortical) and culture for 14-21 days in vitro (DIV).
-
Pre-treat cells with 100 µM this compound or vehicle for 30 minutes.
-
Stimulate with 50 µM NMDA for 5 minutes to induce AMPA receptor internalization.
-
-
Cell Surface Biotinylation:
-
Immediately after treatment, place culture dishes on ice and wash twice with ice-cold PBS.
-
Incubate cells with 1 mg/ml Sulfo-NHS-SS-Biotin in PBS for 20 minutes on ice with gentle agitation.
-
Quench the biotinylation reaction by washing the cells three times with quenching solution.
-
-
Induction of Internalization:
-
Wash the cells once with warm culture medium and then incubate at 37°C for 30 minutes to allow for receptor internalization.
-
-
Stripping of Surface Biotin (B1667282):
-
Place dishes back on ice and wash with ice-cold PBS.
-
Incubate the cells with a stripping buffer (e.g., 50 mM glutathione (B108866) in 75 mM NaCl, 10 mM EDTA, pH 8.6) for 15 minutes on ice. Repeat this step once. This removes biotin from proteins remaining on the cell surface.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Isolation of Biotinylated (Internalized) Receptors:
-
Incubate equal amounts of protein from each sample with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) receptors.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AMPA receptor subunits (e.g., GluA1, GluA2).
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify the band intensities to determine the amount of internalized receptor in each condition.
-
Protocol 2: Immunocytochemical Analysis of AMPA Receptor Surface Expression
This protocol allows for the visualization and quantification of changes in the surface expression of AMPA receptors.
Materials:
-
Primary neuronal cell culture on coverslips
-
This compound
-
NMDA
-
Paraformaldehyde (PFA)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., anti-GluA1-N-terminal)
-
Fluorophore-conjugated secondary antibody
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow primary neurons on coverslips.
-
Treat the cells with this compound and/or NMDA as described in Protocol 1.
-
-
Immunostaining of Surface Receptors:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) for 1 hour at room temperature to label surface receptors.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Immunostaining of Internalized Receptors (Optional):
-
After secondary antibody incubation for surface receptors, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block again with blocking solution for 30 minutes.
-
Incubate with the same primary antibody again to label the internalized pool of receptors.
-
Wash and incubate with a secondary antibody conjugated to a different fluorophore.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of the surface-labeled receptors along dendrites to determine changes in surface expression levels between different treatment conditions.
-
Signaling Pathways and Experimental Workflows
Figure 1: Experimental workflow for the cell surface biotinylation assay to quantify AMPA receptor internalization.
// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05"]; NMDAR [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DL_AP5 [label="DL-AP5", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx"]; Calcineurin [label="Calcineurin (PP2B)"]; PP1 [label="PP1"]; Dephosphorylation [label="Dephosphorylation of\nAMPAR & trafficking proteins"]; AMPAR_Endocytosis [label="AMPAR Endocytosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTD [label="Long-Term Depression (LTD)"];
// Edges Glutamate -> NMDAR [label="Binds"]; DL_AP5 -> NMDAR [arrowhead=tee, color="#EA4335", label="Blocks"]; NMDAR -> Ca_influx [label="Activates"]; Ca_influx -> Calcineurin [label="Activates"]; Calcineurin -> PP1 [label="Activates"]; PP1 -> Dephosphorylation [label="Catalyzes"]; Dephosphorylation -> AMPAR_Endocytosis [label="Promotes"]; AMPAR_Endocytosis -> LTD [label="Leads to"]; }
Figure 2: Signaling pathway for NMDA receptor-dependent AMPA receptor endocytosis and its inhibition by DL-AP5.
References
- 1. Frontiers | ER to synapse trafficking of NMDA receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-NMDA Receptor Autoimmune Encephalitis: Diagnosis and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trafficking and Targeting of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for DL-AP5 Sodium Salt in Control Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5), also known as DL-APV, is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its sodium salt form offers enhanced water solubility, making it a convenient and widely used tool in neuroscience research.[3] DL-AP5 acts by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor.[4][5] This inhibitory action allows researchers to isolate and investigate NMDA receptor-dependent phenomena, making it an essential compound for control experiments aimed at elucidating the role of NMDA receptor signaling in various physiological and pathological processes.
The D-isomer (D-AP5) is the more biologically active form, displaying approximately 52-fold higher potency than the L-isomer. For most applications, a concentration of 50-100 µM of DL-AP5 is sufficient to achieve full blockade of NMDA receptor-mediated currents.[1][3] These application notes provide detailed protocols for using DL-AP5 Sodium salt as a negative control in key experimental paradigms.
Mechanism of Action & Signaling Pathway
The NMDA receptor is a unique, ligand-gated ion channel that requires the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine), for activation.[4] A critical feature is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[6] Upon depolarization of the postsynaptic membrane (often via activation of AMPA receptors), the Mg²⁺ block is relieved. Subsequent glutamate binding opens the channel, allowing an influx of cations, most notably Ca²⁺.[7][8] This calcium influx acts as a crucial second messenger, initiating downstream signaling cascades involved in processes like synaptic plasticity, learning, and memory.[9]
DL-AP5 exerts its inhibitory effect by competitively binding to the glutamate recognition site, thereby preventing channel activation and the subsequent Ca²⁺ influx.[4][5] This makes it an ideal tool for confirming that an observed biological effect is indeed mediated by NMDA receptors.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The selection of an appropriate antagonist often depends on the experimental goals, required potency, and specific preparation. The following tables provide a quantitative comparison of DL-AP5 with other common NMDA receptor antagonists based on in vitro electrophysiology and binding assays.
Table 1: Electrophysiology - Inhibition of NMDA-Induced Currents
| Compound | Antagonist Type | Preparation | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| D-AP5 | Competitive | Rat Cortical Wedges | 3.7 | [10][11] |
| DL-AP5 | Competitive | Rat Hippocampal Slices | ~50 (Full Antagonism) | [1][3] |
| CPP | Competitive | Rat Cortical Wedges | 0.64 ± 0.06 | [10][11] |
| CGS 19755 | Competitive | Not Specified | Higher potency than D-AP5 | [12] |
| Ketamine | Non-competitive (Channel Blocker) | Not Specified | ~1-10 |[12] |
Table 2: Radioligand Binding Assays - Affinity for NMDA Receptor
| Compound | Assay Type | Kᵢ (nM) | Reference |
|---|---|---|---|
| D-AP5 | Competitive Binding ([³H]-CGP 39653) | Not specified, but used as the unlabeled ligand | [5] |
| CPP | Competitive Binding ([³H]-CPP) | 446 ± 150 | [10] |
| CPPP | Competitive Binding ([³H]-CPP) | 179 ± 13 |[10] |
Experimental Protocols
Here we provide detailed protocols for using this compound as a control in common neuroscience experiments.
Protocol 1: In Vitro Validation of NMDA Receptor Blockade by Electrophysiology
This protocol describes a standard whole-cell voltage-clamp method to confirm that an observed synaptic current is mediated by NMDA receptors.
Materials and Reagents:
-
This compound: Prepare a 10 mM stock solution in distilled water.[1]
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.
-
Slicing Solution (Ice-cold): (in mM) 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-glucose, oxygenated.[12]
-
Other Antagonists: To isolate NMDA currents, include AMPA/kainate receptor antagonists (e.g., 10 µM CNQX) and GABA-A receptor antagonists (e.g., 10 µM bicuculline) in the aCSF.[1][3][5]
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.[11]
Methodology:
-
Slice Preparation: Anesthetize a rodent (e.g., P14-P21 mouse) and rapidly extract the brain into ice-cold, oxygenated slicing solution. Prepare 250-300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus).[13]
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing AMPA and GABA-A receptor antagonists.
-
Whole-Cell Recording: Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).[1]
-
Evoke NMDA EPSCs: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block.[1][12] Place a stimulating electrode nearby (e.g., in the Schaffer collaterals) and deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke excitatory postsynaptic currents (EPSCs).[1][12]
-
Control Experiment:
-
Baseline: Record a stable baseline of NMDA receptor-mediated EPSCs for 5-10 minutes.
-
DL-AP5 Application: Bath-apply 50 µM this compound. The NMDA-mediated current should be significantly reduced or completely abolished within minutes.[1]
-
Washout: Perfuse with standard aCSF to demonstrate the reversibility of the block (optional).
-
-
Data Analysis: Measure the peak amplitude of the EPSCs before and during DL-AP5 application. A significant reduction in amplitude confirms the current was NMDA receptor-dependent.[13]
Protocol 2: In Vivo Control for Spatial Learning (Morris Water Maze)
This protocol details the use of DL-AP5 to confirm the role of NMDA receptors in spatial learning and memory.
Materials and Reagents:
-
D-AP5: Prepare a solution for infusion (e.g., 30-50 mM in aCSF) to be loaded into osmotic minipumps.[14][15] The D-isomer is preferred for in vivo studies due to its higher potency.
-
Vehicle Control: Artificial cerebrospinal fluid (aCSF).
-
Surgical Equipment: Stereotaxic frame, osmotic minipumps, cannulas.
-
Behavioral Apparatus: A large circular pool (e.g., 1.5-2m diameter) filled with opaque water, and a hidden escape platform.[13]
Methodology:
-
Animal Preparation: House adult rats or mice under a 12-hour light/dark cycle with ad libitum food and water.[13]
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a chronic indwelling cannula into a lateral ventricle for intracerebroventricular (i.c.v.) infusion.[13][16]
-
Pump Connection: Connect the cannula to an osmotic minipump filled with either D-AP5 solution (experimental group) or aCSF (control group). The pump will provide continuous infusion over the experimental period (e.g., 14 days).[15]
-
Spatial Learning Task (Morris Water Maze):
-
Acquisition Phase: For several consecutive days, conduct training trials where the animal must find the hidden platform. Record the time taken to find the platform (escape latency) and the path taken. Animals in the D-AP5 group are expected to show significant impairment in learning the platform's location compared to the aCSF control group.[14][15]
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for 60 seconds. A control animal will spend a significant amount of time searching in the quadrant where the platform was previously located. The D-AP5 treated animal is expected to show no such preference.
-
-
Data Analysis: Compare the escape latency, path length, and time spent in the target quadrant between the D-AP5 and aCSF groups. A significant difference indicates that the spatial learning task is NMDA receptor-dependent.[16]
This compound is an indispensable pharmacological tool for conducting control experiments in neuroscience. Its selective, competitive antagonism of the NMDA receptor provides a reliable method for verifying the receptor's involvement in a wide range of biological processes.[4] By incorporating the protocols and data presented here, researchers can rigorously validate their findings and precisely dissect the complex roles of NMDA receptor signaling.
References
- 1. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist d-AP5 interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with DL-AP5 Sodium salt
Welcome to the technical support center for DL-AP5 Sodium salt. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt form of DL-2-Amino-5-phosphonopentanoic acid, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[2][4] This inhibition blocks the influx of calcium ions (Ca²⁺) that is crucial for the induction of many forms of synaptic plasticity, such as Long-Term Potentiation (LTP).[2]
Q2: What is the difference between DL-AP5, D-AP5, and L-AP5?
DL-AP5 is a racemic mixture containing both the D- and L-isomers of AP5. The D-isomer, D-AP5, is the biologically active form and is significantly more potent than the L-isomer. Specifically, D-AP5 exhibits approximately 52-fold higher potency than L-AP5. For experiments requiring high precision and potency, the use of D-AP5 is recommended.
Q3: What are the common applications of this compound in research?
This compound is widely used in neuroscience research to:
-
Inhibit NMDA receptor-dependent synaptic plasticity, such as LTP and Long-Term Depression (LTD).[2]
-
Isolate and study the contribution of other glutamate receptors, like AMPA and kainate receptors, to synaptic transmission.[2]
-
Investigate the role of NMDA receptors in learning, memory, and fear conditioning.[3][4]
-
Study the involvement of NMDA receptors in various neurological and psychiatric disorders.
Q4: What is the recommended working concentration for this compound?
The typical working concentration for this compound in in vitro experiments, such as electrophysiology in brain slices, is between 50-100 µM.[4][5] Full receptor antagonism is generally achieved at a concentration of 50 µM.[3][4]
Troubleshooting Guide
Q5: I am having difficulty dissolving this compound in water, what should I do?
While this compound is water-soluble up to 100 mM, you may occasionally encounter dissolution issues.[5][6] Here are some steps to troubleshoot this problem:
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat as it may degrade the compound.[5]
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.[5]
-
Sonication: Use a bath sonicator to help break up any aggregates of the compound.[5]
-
pH Adjustment: Ensure the pH of your water is near neutral or slightly alkaline, as the solubility of aminophosphonates can be pH-dependent.[5]
Q6: My solid this compound appears sticky. Is it still usable?
This compound is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become sticky.[4][5][6] This should not affect the performance of the product. To prevent this, always store the solid compound in a tightly sealed container with a desiccant.[4][5]
Q7: My prepared this compound solution has a precipitate after storage. What should I do?
Precipitation can occur in solutions that have been stored, especially if they have undergone freeze-thaw cycles.
-
Re-dissolving: First, try to re-dissolve the precipitate by gentle warming and vortexing as described above.[5]
-
Filtration: If the precipitate does not re-dissolve, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.[5]
-
Fresh Preparation: To avoid this issue, it is highly recommended to prepare solutions fresh on the day of use.[5]
Q8: How should I store my solid this compound and prepared solutions?
Proper storage is critical for maintaining the stability and efficacy of this compound.
-
Solid Form: The solid, lyophilized powder should be stored desiccated at room temperature.[5][6]
-
Stock Solutions: If you need to store a stock solution, it should be aliquoted into single-use volumes and stored at -20°C for up to one month.[3][5][6] Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot to room temperature and visually inspect for any precipitate.[5]
Quantitative Data Summary
Table 1: Solubility and Potency of AP5 and its Sodium Salt
| Compound | Parameter | Value | Species/Preparation |
| This compound | Max Solubility in Water | 100 mM | N/A |
| DL-AP5 | Max Solubility in Water | 10 mM | N/A |
| D-AP5 | Kd | 1.4 µM | N/A |
| D-AP5 vs. L-AP5 | Potency | ~52-fold higher | In vitro cortical neurons |
| DL-AP5 | Full Antagonism | 50 µM | Rat hippocampal slices |
| DL-AP5 | Typical Working Conc. | 50 - 100 µM | In vitro electrophysiology |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 219.11 g/mol |
| Molecular Formula | C₅H₁₁NNaO₅P |
| Purity | >98% |
| Appearance | White solid |
| CAS Number | 1303993-72-7 |
Detailed Experimental Protocol
Protocol: Inhibition of NMDA Receptor-Mediated Currents in Whole-Cell Patch-Clamp Recordings
This protocol provides a general guideline for using this compound to block NMDA receptor-mediated currents.
1. Preparation of Solutions:
- Artificial Cerebrospinal Fluid (aCSF): Prepare your standard aCSF solution and ensure it is continuously bubbled with 95% O₂ / 5% CO₂.
- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in sterile water.
- Final Working Solution: On the day of the experiment, dilute the stock solution into the aCSF to achieve the desired final concentration (e.g., 50 µM).
2. Slice Preparation:
- Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated aCSF.
- Prepare 300-400 µm thick brain slices (e.g., hippocampal or cortical) using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Establish a stable whole-cell recording from a neuron of interest.
- To isolate NMDA receptor currents, clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include AMPA and GABA-A receptor antagonists (e.g., CNQX and picrotoxin) in the aCSF.
- Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
4. Application of this compound:
- Switch the perfusion to the aCSF containing the desired concentration of this compound.
- Continuously record the EPSCs until a stable inhibition is observed. The onset of the block will depend on the perfusion rate and the concentration of the antagonist.
5. Data Analysis:
- Measure the amplitude of the NMDA receptor-mediated EPSCs before and after the application of this compound.
- Calculate the percentage of inhibition to quantify the effect of the antagonist.
Visualizations
Caption: NMDA Receptor Signaling Pathway Leading to Long-Term Potentiation (LTP).
Caption: Mechanism of NMDA Receptor Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results with DL-AP5.
References
addressing DL-AP5 Sodium salt solubility issues in ACSF
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of DL-AP5 Sodium salt in artificial cerebrospinal fluid (ACSF).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of this compound solutions in ACSF.
Frequently Asked Questions (FAQs)
Q1: My solid this compound appears clumpy or sticky. Is it still usable?
A1: Yes, the product is likely still effective. This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can cause it to become sticky.[1] This should not affect its performance. To minimize this, always store the solid compound in a tightly sealed container with a desiccant at room temperature.[1]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent is sterile, purified water (e.g., Milli-Q or equivalent).[1] It is soluble in water up to 100 mM.[2][3][4][5] While the free acid form, DL-AP5, is soluble in 0.1M NaOH, solvents like DMSO or ethanol (B145695) are generally not recommended for the sodium salt.[1][6][7]
Q3: How should I store prepared this compound solutions?
A3: It is highly recommended to prepare solutions fresh on the day of use.[1][2] If storage is necessary, prepare a concentrated stock solution (e.g., 100 mM in water), aliquot it into single-use vials, and store it at -20°C for up to one month.[1][5] Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot to room temperature and inspect it for any precipitate.[2]
Q4: What is the typical working concentration of this compound in ACSF?
A4: The typical working concentration for electrophysiology experiments ranges from 50 µM to 100 µM.[1][2]
Troubleshooting Common Solubility Issues
Issue 1: this compound powder is not dissolving in water, even at concentrations below 100 mM.
-
Solution:
-
Thorough Mixing: Ensure the solution is being mixed vigorously by vortexing for several minutes.[1]
-
Gentle Warming: Gently warm the solution in a 37°C water bath for a few minutes. Avoid excessive heat, as it could degrade the compound.[1]
-
Sonication: Use a bath sonicator to break up any aggregates and aid dissolution.[1]
-
pH Adjustment: The solubility of aminophosphonates can be pH-dependent.[1] Ensure the pH of your water is near neutral.
-
Issue 2: A precipitate forms after diluting the DL-AP5 stock solution into ACSF.
-
Solution:
-
Order of Addition: When preparing your working ACSF solution, add the DL-AP5 stock solution to the final volume of ACSF and mix immediately.
-
ACSF Composition: High concentrations of divalent cations (Ca²⁺ and Mg²⁺) in ACSF can sometimes contribute to the precipitation of phosphate-containing compounds. While no specific data is available for DL-AP5, consider preparing your ACSF by adding the calcium and magnesium salts last, just before adjusting the final volume.
-
Fresh ACSF: Always use freshly prepared and filtered ACSF for your experiments.
-
Issue 3: A previously clear stock solution of this compound shows a precipitate after being stored at -20°C.
-
Solution:
-
Re-dissolving: Before use, allow the aliquot to thaw completely to room temperature. Try to redissolve the precipitate by vortexing and, if necessary, gentle warming or sonication.[1]
-
Filtration: If the precipitate does not redissolve, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your ACSF.[1] This will prevent clogging of perfusion lines.
-
Fresh Preparation: To ensure accurate final concentrations, it is always best to prepare a fresh stock solution if you observe significant precipitation that cannot be redissolved.[1]
-
Quantitative Data
| Parameter | Value | References |
| Solubility in Water | Up to 100 mM | [2][3][4][5] |
| Typical Working Concentration in ACSF | 50 - 100 µM | [1][2] |
| Storage of Stock Solution | Up to 1 month at -20°C | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
This protocol describes the preparation of a concentrated stock solution, which is the recommended first step before preparing the final working solution in ACSF.
Materials:
-
This compound powder (Molecular Weight: ~219.11 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: Use the molecular weight (M.Wt.) of your specific batch of this compound to calculate the mass needed for your desired volume and concentration.
-
Example for 1 ml of a 100 mM stock solution: Mass (g) = 0.1 mol/L × 0.001 L × 219.11 g/mol = 0.021911 g = 21.911 mg
-
-
Weigh the powder: Carefully weigh the calculated amount of this compound.
-
Dissolve the powder: Add the weighed powder to a sterile microcentrifuge tube and add the corresponding volume of sterile water.
-
Mix thoroughly: Vortex the solution for several minutes until the powder is completely dissolved.
-
Troubleshoot if necessary: If the powder does not fully dissolve, refer to the troubleshooting steps in the guide above (gentle warming, sonication).
-
Store properly: If not for immediate use, aliquot the stock solution into single-use tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in ACSF
This protocol outlines the dilution of the stock solution into ACSF for experimental use.
Materials:
-
Prepared and filtered ACSF
-
100 mM this compound stock solution (from Protocol 1)
-
Calibrated pipettes
Procedure:
-
Determine the final concentration and volume: Decide on the final working concentration (e.g., 50 µM) and the total volume of ACSF you will need.
-
Calculate the dilution: Use the formula M1V1 = M2V2 to determine the volume of the stock solution needed.
-
Example for preparing 100 ml of 50 µM ACSF from a 100 mM stock: (100,000 µM)(V1) = (50 µM)(100 ml) V1 = (50 × 100) / 100,000 = 0.05 ml = 50 µl
-
-
Prepare the working solution: Add 50 µl of the 100 mM DL-AP5 stock solution to 100 ml of your prepared ACSF.
-
Mix well: Ensure the solution is thoroughly mixed before use in your experiment.
-
Use promptly: It is best to use the prepared ACSF with DL-AP5 on the same day.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: Workflow for preparing DL-AP5 in ACSF.
Caption: Troubleshooting flowchart for dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. usbio.net [usbio.net]
- 6. DL-AP5, NMDA glutamate site antagonist (CAS 76326-31-3) | Abcam [abcam.com]
- 7. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
L-AP5 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing the L-isomer of 2-amino-5-phosphonovaleric acid (L-AP5). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential off-target effects of L-AP5 encountered during experimental procedures. As the less active isomer of the potent NMDA receptor antagonist D-AP5, L-AP5 is often used as a negative control. However, it is not without its own biological activities that can lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of L-AP5?
A1: The primary and most well-characterized activity of L-AP5 is its role as a weak competitive antagonist at the glutamate (B1630785) binding site of N-methyl-D-aspartate (NMDA) receptors. It is significantly less potent than its D-isomer, D-AP5, with some reports indicating that D-AP5 is approximately 52-fold more potent.[1]
Q2: What are the known or potential off-target effects of L-AP5?
A2: L-AP5 has demonstrated two notable off-target effects:
-
Agonism at Group III Metabotropic Glutamate Receptors (mGluRs): L-AP5 can act as an agonist at group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). This can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, modulating synaptic transmission.[2]
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Agonism at the Quisqualate-Sensitized AP6 Site: L-AP5 is an agonist at a novel receptor site that is sensitized by quisqualate. Activation of this site leads to neuronal depolarization.[3]
Q3: I am observing unexpected inhibitory effects in my neuronal preparation when using L-AP5 as a control. What could be the cause?
A3: Unexpected inhibitory effects could be due to L-AP5's agonist activity at group III mGluRs. These receptors are typically presynaptic and their activation can lead to a reduction in neurotransmitter release, thus causing an inhibitory effect on the postsynaptic neuron.
Q4: Conversely, I am seeing unexpected excitatory effects with L-AP5. Why might this be happening?
A4: Unexpected excitation could stem from L-AP5's agonist activity at the quisqualate-sensitized AP6 site, which results in neuronal depolarization.[3] This is particularly relevant if your experimental preparation has been exposed to quisqualate or if this receptor site is endogenously active.
Quantitative Data Summary
The following table summarizes the available quantitative and semi-quantitative data regarding the potency of L-AP5 and related compounds at its on-target and off-target sites.
| Compound | Target Receptor/Site | Activity | Potency (IC50/Concentration) | Reference |
| L-AP5 | NMDA Receptor | Weak Antagonist | D-AP5 is ~52x more potent | [1] |
| L-AP5 | Group III mGluRs (in retina) | Agonist | Preferentially blocks cone signals at 50 µM | [2] |
| L-AP5 | Quisqualate-Sensitized Site | Agonist | Cross-reacts with NMDA and L-AP4 receptors | [3] |
| D-AP5 | Quisqualate-Sensitized Site | Agonist | 3-fold less potent than L-AP5 | [3] |
| L-AP6 | Quisqualate-Sensitized Site | Agonist | IC50 = 40 µM | [3] |
| L-AP6 | Kainate/AMPA Receptors | - | IC50 > 10 mM | [3] |
| L-AP6 | NMDA Receptors | - | IC50 > 3 mM | [3] |
| L-AP6 | L-AP4 Receptors | - | IC50 > 0.8 mM | [3] |
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Synaptic Transmission with L-AP5
-
Potential Cause: Activation of presynaptic group III mGluRs by L-AP5, leading to reduced neurotransmitter release.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Co-apply a broad-spectrum group III mGluR antagonist, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), with L-AP5. If the inhibitory effect is reversed or reduced, it confirms the involvement of group III mGluRs.
-
Concentration-Response Curve: Perform a concentration-response curve for L-AP5. Off-target effects may be more prominent at higher concentrations. Determine the lowest effective concentration for NMDA receptor antagonism if that is the intended use (though D-AP5 is recommended for this purpose).
-
Alternative Negative Control: Consider using a different inactive compound as a negative control if the goal is to control for vehicle effects, especially in systems with known high expression of group III mGluRs.
-
Issue 2: Unexpected Neuronal Depolarization or Excitation with L-AP5
-
Potential Cause: Agonist activity of L-AP5 at the quisqualate-sensitized AP6 site.
-
Troubleshooting Steps:
-
Avoid Quisqualate Pre-exposure: If your experimental design involves the use of quisqualic acid, be aware that this will sensitize neurons to the excitatory effects of L-AP5.[3][4][5]
-
Pharmacological Characterization: The pharmacology of this site is still being fully elucidated. The sensitization to L-AP5 can be reversed by L-α-aminoadipate.[3]
-
Use a More Selective NMDA Receptor Antagonist: For specific blockade of NMDA receptors without this confounding excitatory effect, D-AP5 is the preferred compound.
-
Experimental Protocols
Protocol 1: Investigating Off-Target Effects of L-AP5 on Synaptic Transmission via Electrophysiology
Objective: To determine if L-AP5-induced modulation of synaptic transmission is mediated by group III mGluRs.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents according to standard laboratory procedures.
-
Recording Setup: Use a whole-cell patch-clamp configuration to record synaptic currents (EPSCs or IPSCs) from a neuron of interest.
-
Baseline Recording: Evoke synaptic responses using an extracellular stimulating electrode and record a stable baseline for at least 10 minutes in artificial cerebrospinal fluid (aCSF).
-
Application of L-AP5: Bath-apply L-AP5 at the desired concentration (e.g., 50-100 µM) and continue to record synaptic responses. Observe any changes in the amplitude, frequency, or kinetics of the synaptic currents.
-
Co-application of Group III mGluR Antagonist: If an effect is observed, co-apply a group III mGluR antagonist (e.g., 100 µM CPPG) with L-AP5.
-
Washout: Wash out the drugs with aCSF and ensure the synaptic responses return to baseline.
-
Data Analysis: Compare the synaptic response parameters during baseline, L-AP5 application, and co-application of L-AP5 and the antagonist. A reversal of the L-AP5 effect by the group III mGluR antagonist indicates an off-target effect.
Protocol 2: Assessing L-AP5 Effects on Retinal Cone Signaling
Objective: To confirm the preferential blockade of cone-mediated signals in the retina by L-AP5.
Methodology:
-
Preparation: Isolate a rodent retina and perfuse it with a bicarbonate-based Ringer's solution.
-
Recording Setup: Use an electroretinogram (ERG) setup to record the b-wave, which reflects bipolar cell activity.
-
Light Stimulation:
-
Rod-dominated responses: Use low-intensity light flashes in a dark-adapted retina.
-
Cone-dominated responses: Use high-intensity light flashes that saturate the rods or use a rod-saturating background light.
-
-
Baseline Recording: Record ERG responses to a range of light intensities to establish a baseline V-log I curve for the P2 component.
-
Application of L-AP5: Perfuse the retina with a solution containing 50 µM L-AP5 and repeat the light stimulation protocol.
-
Data Analysis: Compare the V-log I curves before and after L-AP5 application. A selective reduction in the amplitude of the b-wave at higher, cone-saturating light intensities indicates a preferential effect on cone signaling.[2]
Signaling Pathways and Workflows
Signaling Pathway of L-AP5 Off-Target Effects
Experimental Workflow for Investigating L-AP5 Off-Target Effects
References
- 1. rndsystems.com [rndsystems.com]
- 2. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-AP5 Sodium Salt for NMDA Receptor Blockade
Welcome to the technical support center for the optimal use of DL-AP5 sodium salt, a competitive antagonist for the NMDA receptor. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for incorporating DL-AP5 into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DL-AP5 and how does it block NMDA receptors?
DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by competing with the neurotransmitter glutamate (B1630785) at its binding site on the GluN2 subunit of the NMDA receptor complex.[1] By occupying this site, DL-AP5 prevents glutamate from binding and subsequently inhibits the ion channel opening, thus blocking the influx of calcium ions. DL-AP5 is a racemic mixture of D- and L-isomers, with the D-isomer being significantly more potent in its antagonist activity.[3]
Q2: What is the optimal concentration of this compound for maximal NMDA receptor blockade?
For most in vitro applications, such as brain slice electrophysiology, a concentration range of 50-100 µM DL-AP5 is typically used to achieve maximal and complete blockade of NMDA receptors.[3][4] Full receptor antagonism is often observed at 50 µM.[4][5] The optimal concentration can, however, vary depending on the specific experimental conditions, including tissue type and agonist concentration.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in water.[5] For a 10 mM stock solution, you can dissolve the solid in water.[5] It is recommended to prepare solutions on the day of use if possible.[5] If you are using DL-AP5 (the crystalline solid, not the sodium salt), it has a solubility of approximately 10 mg/ml in PBS (pH 7.2), and it is also not recommended to store the aqueous solution for more than one day.[6] The solid form of this compound should be stored under desiccating conditions and can be stable for up to 12 months.[7]
Q4: Why am I not seeing a complete block of the NMDA receptor-mediated current?
There are several potential reasons for incomplete blockade:
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Insufficient Concentration: Ensure you are using a concentration within the recommended range of 50-100 µM.
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Inadequate Equilibration Time: Allow sufficient time for the drug to perfuse the tissue and reach a steady-state block. This can take 10-15 minutes or longer in some preparations.[1]
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Solution Stability: As recommended, use freshly prepared solutions of DL-AP5. Older solutions may lose potency.[5]
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pH of External Solution: The pH of your recording solution can influence the activity of some compounds. Ensure your artificial cerebrospinal fluid (aCSF) is properly buffered and equilibrated with 95% O2 / 5% CO2.[1]
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Receptor Subtype Differences: While DL-AP5 is a broad-spectrum NMDA receptor antagonist, different NMDA receptor subunit compositions can exhibit slight variations in antagonist affinity.
Q5: Can I use DL-AP5 in in vivo experiments?
Yes, DL-AP5 has been used in in vivo studies to investigate the role of NMDA receptors in processes like learning and memory.[8] However, for in vivo applications, direct infusion into the brain region of interest is often necessary due to the poor blood-brain barrier permeability of AP5. The concentrations used for in vivo infusions can be significantly higher than in in vitro preparations.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in NMDA current blockade between experiments. | Inconsistent solution preparation. | Prepare fresh DL-AP5 solutions for each experiment. Ensure accurate weighing and complete dissolution. |
| Incomplete drug washout. | If performing experiments that require reversal of the block, ensure a thorough washout period with antagonist-free aCSF.[3] | |
| Differences in tissue health. | Monitor the health of your slices or cells throughout the experiment. Use standardized preparation protocols. | |
| Unexpected changes in other synaptic currents. | Non-specific effects at very high concentrations. | While DL-AP5 is selective, extremely high concentrations may have off-target effects. Use the lowest effective concentration for complete blockade. |
| Run-down of the recording. | Monitor the stability of your baseline recording before drug application. Ensure your internal solution and recording conditions are optimal. | |
| Precipitation of DL-AP5 in the stock solution. | Solubility limits exceeded or improper solvent. | This compound is water-soluble.[4] If using the free acid form, solubility is lower.[6] Ensure you are using the correct solvent and not exceeding the solubility limit. Gentle heating or sonication can aid dissolution if precipitation occurs.[2] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for DL-AP5. Note that IC50 values can vary based on experimental conditions.
| Parameter | Value | Notes | Reference |
| Typical Working Concentration | 50 - 100 µM | For in vitro slice electrophysiology. | [3] |
| IC50 | ~0.5 - 5 µM (for D-AP5) | The D-isomer is the more active component of the DL-AP5 racemic mixture. | [3] |
| Solubility (Sodium Salt) | Soluble in water | [4] | |
| Solubility (Free Acid) | ~10 mg/ml in PBS (pH 7.2) | [6] | |
| Molecular Weight (Sodium Salt) | 219.11 Da | [7] | |
| Molecular Weight (Free Acid) | 197.13 Da |
Experimental Protocols
Protocol: Validation of NMDA Receptor Blockade using Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes how to validate the efficacy of DL-AP5 in blocking NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.
1. Slice Preparation:
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Anesthetize the animal (e.g., C57BL/6 mouse) and rapidly dissect the brain, placing it in ice-cold, oxygenated slicing solution.[3]
-
Example Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 D-glucose.[3]
-
Prepare 300-400 µm thick slices using a vibratome.[1]
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour.
-
Example aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, equilibrated with 95% O2 / 5% CO2.[1]
2. Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
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To isolate NMDA receptor currents, add antagonists for AMPA and GABA receptors to the aCSF (e.g., 10 µM CNQX or DNQX and 10 µM bicuculline (B1666979) or gabazine).[3]
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Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Example Internal Solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.2-7.3 with CsOH.[3]
-
Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block of the NMDA receptor.[3][5]
3. Data Acquisition:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.[3]
-
Record a stable baseline of NMDA receptor-mediated EPSCs for several minutes.
-
Bath-apply this compound at the desired concentration (e.g., 50 µM).
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Continuously record EPSCs until a steady-state block is achieved (typically 10-15 minutes).[1]
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To confirm the specificity of the block, perform a washout by perfusing the slice with aCSF lacking DL-AP5 and observe the recovery of the EPSC.[3]
4. Data Analysis:
-
Measure the amplitude of the evoked EPSCs before, during, and after DL-AP5 application.
-
A complete and effective blockade should result in the near-complete abolishment of the evoked current.[3]
-
To determine the IC50, a dose-response curve can be generated by applying a range of DL-AP5 concentrations.[3]
Visualizations
Caption: NMDA Receptor Signaling and DL-AP5 Blockade.
Caption: Workflow for Validating NMDA Receptor Blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound (mM/ml), NMDA glutamate site antagonist (CAS 1303993-72-7) | Abcam [abcam.com]
- 8. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-AP5 Sodium Salt in Aqueous Solutions
Welcome to the technical support center for DL-AP5 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of aqueous solutions of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become sticky.[1][2] To maintain its quality, it should be stored at room temperature under desiccating conditions in a tightly sealed container.[1][2][3]
Q2: How should I prepare and store aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of use.[2][4][5] If storage is necessary, the solution should be aliquoted into single-use vials and stored at -20°C for up to one month.[2][4][5][6] Some sources suggest that storage at -80°C may extend the stability for up to six months.[6] Always allow the solution to equilibrate to room temperature and ensure there is no precipitate before use.[2][5] Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in water?
A3: this compound is soluble in water up to 100 mM.[2][3][4]
Q4: My this compound solution has developed a precipitate after storage. Is it still usable?
A4: Precipitation can occur upon storage of this compound solutions. Before use, it is recommended to gently warm the solution and use a vortex or sonicator to try and redissolve the precipitate.[1] If the precipitate does not dissolve, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.[1] However, for critical experiments, it is always best to use a freshly prepared solution.
Q5: At what concentration is DL-AP5 typically used in experiments?
A5: DL-AP5 is a competitive NMDA receptor antagonist.[2][3][5] In many electrophysiology experiments, it is used at a concentration of 50-100 µM to achieve full receptor antagonism.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Solid | - Insufficient mixing- Low quality water- Compound has absorbed moisture | - Vortex or sonicate the solution.[1]- Gentle warming (e.g., 37°C water bath) may aid dissolution.[1]- Ensure you are using high-purity, sterile water.- While hygroscopic nature might make it sticky, it should not significantly affect solubility if the correct solvent volume is used. |
| Precipitate in Stored Solution | - Change in temperature- Saturation issue during freeze-thaw | - Gently warm the solution and vortex or sonicate to redissolve.[1]- If precipitate persists, filter through a 0.22 µm syringe filter.[1]- For future, ensure the stock concentration is not too high and avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Reduced Efficacy in Experiments | - Degradation of the compound in solution- Incorrect concentration | - Prepare a fresh solution of this compound for each experiment.- Verify the calculations for your stock and working solution concentrations.- If using stored solutions, consider that the compound may have degraded, and a fresh stock is advisable. |
| Variability Between Experiments | - Inconsistent solution preparation- Use of aged solutions | - Standardize your protocol for solution preparation.- Always use freshly prepared solutions or solutions that have been stored correctly for a limited time to ensure consistency. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for a forced degradation study to assess the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
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HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in HPLC-grade water.
-
Filter the solution through a 0.22 µm filter.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 and 48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 and 48 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 and 48 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 and 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
4. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the peak area of the intact DL-AP5 and to detect any degradation products.
5. Data Presentation:
The results can be summarized in a table to show the percentage of DL-AP5 remaining under different stress conditions over time.
| Stress Condition | Time (hours) | % DL-AP5 Remaining | Appearance of Degradation Peaks |
| Control (Water at RT) | 24 | ||
| 48 | |||
| 0.1 M HCl at 60°C | 24 | ||
| 48 | |||
| 0.1 M NaOH at RT | 24 | ||
| 48 | |||
| 3% H₂O₂ at RT | 24 | ||
| 48 | |||
| Thermal (60°C) | 24 | ||
| 48 | |||
| Photostability | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound (3693) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. usbio.net [usbio.net]
- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing the Impact of DL-AP5 Sodium Salt on Neuronal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-AP5 Sodium Salt in neuronal cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) Sodium Salt is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically competes with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor, thereby inhibiting receptor activation and the subsequent influx of calcium ions (Ca²⁺) into the neuron.[1] This action is crucial in studies of synaptic plasticity and excitotoxicity.
Q2: What is the primary application of DL-AP5 in neuronal cell viability assays?
A2: DL-AP5 is primarily used to investigate the role of NMDA receptor-mediated excitotoxicity in neuronal cell death. Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[2][3] DL-AP5 can be used to determine if blocking NMDA receptors can protect neurons from an excitotoxic insult, such as exposure to high concentrations of glutamate or NMDA.[4][5]
Q3: Can DL-AP5 itself be toxic to neuronal cells?
A3: While often used as a neuroprotective agent against excitotoxicity, prolonged or high-concentration exposure to NMDA receptor antagonists like DL-AP5 can potentially be detrimental to neuronal survival.[6] A baseline level of NMDA receptor activity is essential for neuronal health and survival. Therefore, it is crucial to determine the optimal concentration and duration of DL-AP5 treatment for your specific experimental model to avoid confounding toxic effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically a solid that is soluble in water. For stock solutions, it is recommended to dissolve the compound in sterile, purified water. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store the solid compound and the stock solutions at -20°C. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q5: What is the difference between DL-AP5, D-AP5, and L-AP5?
A5: DL-AP5 is a racemic mixture containing both the D- and L-isomers of AP5. The D-isomer (D-AP5) is the more biologically active form, exhibiting a significantly higher potency as an NMDA receptor antagonist compared to the L-isomer (L-AP5).[7] For many applications, D-AP5 is used to ensure maximal specific inhibition of the NMDA receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no neuroprotective effect of DL-AP5 against excitotoxicity. | 1. Suboptimal DL-AP5 concentration: The concentration may be too low to effectively compete with the excitotoxic agonist (e.g., glutamate, NMDA). 2. Inadequate pre-incubation time: The antagonist may not have had enough time to bind to the NMDA receptors before the excitotoxic insult. 3. Degradation of DL-AP5: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to reduced efficacy. | 1. Perform a dose-response curve to determine the optimal concentration of DL-AP5 for your specific neuronal culture and excitotoxic conditions. Concentrations typically range from 20 µM to 200 µM.[8] 2. Pre-incubate the neuronal cultures with DL-AP5 for at least 30-60 minutes before adding the excitotoxic agent.[9] 3. Prepare fresh DL-AP5 solutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Increased neuronal cell death observed with DL-AP5 treatment alone (without an excitotoxic insult). | 1. DL-AP5 concentration is too high: As mentioned in the FAQs, excessive blockade of NMDA receptors can be neurotoxic. 2. Prolonged exposure: Continuous long-term exposure to DL-AP5 may interfere with essential physiological functions of NMDA receptors, leading to apoptosis.[6] | 1. Perform a toxicity assessment of DL-AP5 alone on your neuronal cultures to determine a non-toxic working concentration. 2. Limit the duration of DL-AP5 exposure to the minimum time required for the experiment. |
| High background or variability in cell viability assays (e.g., MTT, LDH). | 1. Interference of DL-AP5 with the assay: The compound itself might interact with the assay reagents. 2. Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results. 3. Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and assay performance.[10] | 1. Run a control with DL-AP5 in cell-free media to check for any direct interaction with the assay reagents.[10] 2. Ensure a homogenous single-cell suspension before plating and use appropriate techniques to ensure even cell distribution. 3. To minimize edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental conditions.[10] |
| Difficulty dissolving this compound. | 1. Inappropriate solvent: While water-soluble, high concentrations may require assistance. | 1. Use sterile, purified water as the solvent. Gentle warming or vortexing can aid in dissolution. For higher concentrations, sonication might be necessary. Always ensure the solution is clear before use. |
Data Presentation
Summary of DL-AP5 Neuroprotective Effects
| Neuronal Cell Type | Excitotoxic Agent | DL-AP5 Concentration | Incubation Time | Observed Effect on Cell Viability | Reference |
| SH-SY5Y cells | 200 µM NMDA | 200 µM | 1-hour pre-incubation, 2-hour co-treatment | Significantly prevented NMDA-induced reduction in cell viability. | [8] |
| Primary Cortical Neurons | 30 µM NMDA | 10 µM | 30-minute pre-incubation, 20-hour co-treatment | Attenuated NMDA-induced cell death. | [9] |
| Murine Cortical Cultures | Glutamate | 10 µM - 1 mM | During and after glutamate exposure | Markedly reduced glutamate-induced neuronal cell loss. | [11] |
| Primary Cortical Neurons | Glutamate | Not specified | Not specified | Reversed glutamate-induced toxicity. | [4] |
Potential Neurotoxic Effects of NMDA Receptor Antagonists
| Neuronal Cell Type | NMDA Antagonist | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rat Primary Cortical Cells | MK-801 | 1 nM - 10 µM | 1-2 days | Dose-dependent induction of apoptotic cell death. | [6] |
| Rat Primary Cortical Cells | APV (DL-AP5) | Not specified | 1-2 days | Induced apoptotic cell death. | [6] |
Experimental Protocols & Workflows
Protocol 1: Assessing Neuroprotection of DL-AP5 against NMDA-Induced Excitotoxicity using MTT Assay
This protocol is a standard method to determine the protective effect of DL-AP5 on neuronal viability following an excitotoxic insult with NMDA.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound
-
NMDA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period.
-
DL-AP5 Pre-incubation: Prepare working solutions of DL-AP5 in culture medium. Remove the existing medium from the wells and add the DL-AP5 solutions at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Incubate for 30-60 minutes at 37°C.
-
NMDA Treatment: Prepare a working solution of NMDA in culture medium. Add the NMDA solution to the wells (final concentration typically 30-300 µM), except for the control and DL-AP5 alone groups.
-
Incubation: Incubate the plate for the desired duration of excitotoxic insult (e.g., 10 minutes to 24 hours).[9][12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measuring Caspase-3 Activation as an Indicator of Apoptosis
This protocol outlines the steps to quantify caspase-3 activity, a key marker of apoptosis, in neuronal cells treated with DL-AP5 and an excitotoxic agent.
Materials:
-
Neuronal cell culture
-
This compound
-
Excitotoxic agent (e.g., NMDA or glutamate)
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer (provided in the kit)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment: Plate and treat neuronal cells with DL-AP5 and the excitotoxic agent as described in Protocol 1.
-
Cell Lysis: After the treatment period, collect the cells and lyse them using the provided lysis buffer. This releases the cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to the cell lysates.[13]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow activated caspase-3 to cleave the substrate.
-
Signal Detection: Measure the fluorescence (excitation/emission ~400/505 nm for AFC) or absorbance (405 nm for pNA) using a plate reader.
-
Data Analysis: Quantify the caspase-3 activity and compare the levels between different treatment groups.
Signaling Pathway
NMDA Receptor-Mediated Excitotoxicity and Apoptosis
Overactivation of NMDA receptors by glutamate leads to excessive Ca²⁺ influx. This calcium overload triggers a cascade of downstream events, including the activation of nitric oxide synthase (nNOS), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways involving caspases. DL-AP5 acts by blocking the initial step of this cascade – the binding of glutamate to the NMDA receptor.
References
- 1. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of DL-AP5 Sodium salt in tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of DL-AP5 Sodium Salt in tissue during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and tissue preparations, with a focus on minimizing non-specific binding.
Q1: I am observing high background noise and suspect non-specific binding of DL-AP5 in my radioligand binding assay. What are the common causes and how can I reduce it?
A1: High non-specific binding can obscure the true specific binding signal, leading to inaccurate quantification of receptor density (Bmax) and binding affinity (Kd). Common causes and solutions are outlined below:
| Potential Cause | Explanation | Troubleshooting Steps | Expected Outcome |
| Suboptimal Blocking | Insufficient blocking of non-specific sites on tissue membranes, filters, or plates can lead to high background signal.[1][2] | Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). A typical starting range is 0.1% to 5% w/v.[2] Consider alternative blocking agents like non-fat dry milk or fish gelatin.[3][4][5] | Reduction in background binding to the filter and/or plate wells. |
| Inefficient Washing | Inadequate or slow washing steps may not effectively remove all unbound and non-specifically bound radioligand.[1][2] | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand during washing.[2] | More effective removal of unbound and non-specifically bound radioligand, resulting in a lower background signal. |
| Incorrect Buffer Composition | The pH and ionic strength of your binding and wash buffers can influence non-specific interactions.[1][2] | Optimize the pH and ionic strength of your buffers. Test different buffer systems (e.g., Tris-HCl, HEPES) and salt concentrations.[2] | Improved receptor stability and reduced non-specific interactions between DL-AP5 and the membrane preparation or assay components. |
| Excessive Radioligand Concentration | Using a concentration of radiolabeled DL-AP5 that is too high can saturate specific binding sites and increase binding to lower-affinity, non-specific sites.[1][6] | Titrate the radioligand concentration to find the optimal balance between specific and non-specific binding. Ideally, the concentration should be at or below the dissociation constant (Kd) of the ligand for the NMDA receptor.[2][6] | Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration.[2] |
| Inappropriate Incubation Conditions | Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.[2] | Optimize the incubation time and temperature. Shorter incubation times or lower temperatures may reduce non-specific binding.[2] | Minimized ligand degradation and reduced non-specific interactions. |
Q2: My this compound solution appears cloudy or has a precipitate. What should I do?
A2: this compound is generally soluble in water up to 100 mM.[7][8][9][10] However, issues with solubility can arise.
-
Clumpy Powder: The lyophilized powder is hygroscopic and may become sticky upon contact with air. This should not affect its performance, but it is recommended to store it in a desiccator.[11]
-
Precipitate in Solution: If you observe a precipitate after dissolving the salt, you can try gentle warming, vortexing, or sonication to aid dissolution.[7] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month.[7][8] Before use, thaw the aliquot and inspect for any precipitate. If a precipitate is present, it is advisable to filter the solution through a 0.22 µm syringe filter.[7]
Frequently Asked Questions (FAQs)
Q1: What is DL-AP5 and how does it work?
A1: DL-AP5 (also known as DL-APV) is a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) recognition site.[12][13] The D-isomer, D-AP5, is the more active form, displaying a significantly higher potency than the L-isomer.[10][14] By blocking the glutamate binding site, DL-AP5 prevents the activation of the NMDA receptor ion channel, thereby inhibiting the influx of calcium ions that triggers downstream signaling pathways involved in synaptic plasticity.[15]
Q2: What is non-specific binding?
A2: Non-specific binding refers to the binding of a ligand, in this case, DL-AP5, to sites other than its intended target, the NMDA receptor. This can include binding to other proteins, lipids, or even the experimental apparatus itself.[1] This is a crucial parameter to determine in binding assays, as subtracting it from the total binding yields the specific binding to the receptor of interest.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is typically determined by measuring the binding of the radiolabeled ligand in the presence of a high concentration of an unlabeled ligand that has high affinity for the target receptor. This unlabeled ligand will saturate the specific binding sites, so any remaining bound radioligand is considered to be non-specifically bound. For NMDA receptor binding assays, a high concentration of L-glutamate (e.g., 1 mM) can be used to determine the non-specific binding of a radiolabeled antagonist.
Q4: What are the recommended concentrations of this compound for use in experiments?
A4: The optimal concentration of DL-AP5 will depend on the specific experimental setup. However, for many applications, such as inhibiting NMDA receptor-mediated currents in brain slices, concentrations in the range of 50-100 µM are commonly used.[11] Full receptor antagonism is often achieved at 50 µM.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters for AP5.
| Parameter | Value | Receptor/Preparation | Assay Type | Reference |
| IC50 | 3.7 ± 0.32 µM | Native (rat cortical wedges) | Electrophysiology | [16] |
| Kd | 1.4 µM | Not Specified | Not Specified | |
| Ki | 52 nM | GluN1/GluN2A | Electrophysiology | [16] |
| Ki | 782 nM | GluN1/GluN2B | Electrophysiology | [16] |
Experimental Protocols
Protocol for Radioligand Binding Assay with Brain Homogenate
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding of DL-AP5 to NMDA receptors in brain tissue homogenates.
1. Materials:
-
Tissue: Rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: A suitable radiolabeled NMDA receptor antagonist (e.g., [³H]CPP or [³H]CGP 39653).
-
Unlabeled Ligand: this compound.
-
For Non-Specific Binding: L-Glutamate.
-
Homogenization Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Fluid and Counter.
2. Membrane Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh ice-cold homogenization buffer and repeating the high-speed centrifugation. Repeat this wash step at least two more times to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
3. Binding Reaction:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of DL-AP5.
-
Total Binding: Add assay buffer, the radioligand at a concentration at or below its Kd, and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, the radioligand, a saturating concentration of L-glutamate (e.g., 1 mM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of DL-AP5, and the membrane preparation.
-
Incubate all tubes at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
4. Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For the competition experiment, plot the percentage of specific binding as a function of the log concentration of DL-AP5.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of DL-AP5.
-
If the Kd of the radioligand is known, the Ki of DL-AP5 can be calculated using the Cheng-Prusoff equation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of DL-AP5.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Troubleshooting workflow for minimizing non-specific binding in a DL-AP5 binding assay.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. apexbt.com [apexbt.com]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 12. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 15. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
ensuring complete washout of DL-AP5 Sodium salt between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of DL-AP5 Sodium salt between experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a salt form of DL-2-Amino-5-phosphonopentanoic acid. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the glutamate (B1630785) recognition site.[1][2] This action blocks the normal binding of the neurotransmitter glutamate, thereby inhibiting the ion flow through the NMDA receptor channel.[2]
Q2: What are the solubility and stability properties of this compound?
This compound is readily soluble in water, with a solubility of up to 100 mM.[3] For experimental use, it is highly recommended to prepare fresh solutions on the day of the experiment.[3] If storage is necessary, stock solutions can be aliquoted and stored at -20°C for up to one month.[3][4] The lyophilized powder is stable for up to six months when stored at room temperature under desiccating conditions.[4][5]
Q3: What is a typical working concentration for DL-AP5 in electrophysiology experiments?
The typical working concentration for DL-AP5 to achieve full antagonism of NMDA receptors is in the range of 50-100 µM.[6][7][8] However, the optimal concentration may vary depending on the specific preparation and experimental goals. It is advisable to perform a dose-response curve to determine the most effective concentration for your particular setup.[6]
Troubleshooting Guide: Incomplete Washout of DL-AP5
Incomplete washout of DL-AP5 can lead to confounding results in subsequent experiments. The following guide addresses common issues and provides systematic troubleshooting steps.
Problem: NMDA receptor-mediated responses do not return to baseline levels after the washout period.
Possible Cause 1: Insufficient Washout Duration
The dissociation of DL-AP5 from NMDA receptors takes time. A short washout period may not be adequate to completely clear the compound from the tissue or cell preparation.
-
Solution: Extend the washout period. Monitor the recovery of the NMDA receptor-mediated response in real-time and continue the washout until a stable baseline is re-established. In some instances, full recovery may take a significant amount of time.[6]
Possible Cause 2: Inadequate Perfusion Rate
A slow or inconsistent perfusion rate can hinder the efficient removal of DL-AP5 from the recording chamber.
-
Solution: Ensure a consistent and adequate perfusion rate. A typical rate for brain slice experiments is 1.5-2 mL/min.[6] Verify that your perfusion system is functioning correctly and that there are no blockages in the tubing.
Possible Cause 3: Dead Space in the Perfusion System
"Dead space" in the perfusion tubing or recording chamber can trap the DL-AP5 solution, leading to a slow and incomplete washout.
-
Solution: Minimize the length and diameter of the tubing connecting the solution reservoir to the recording chamber. Ensure the chamber volume is appropriate for the perfusion rate to allow for complete and rapid exchange of solutions.
Possible Cause 4: Adsorption of DL-AP5 to Tubing or Chamber Materials
While less common for water-soluble salts, some compounds can adhere to the surfaces of the perfusion system.
-
Solution: Use inert tubing materials such as PEEK or Teflon. Thoroughly clean the perfusion system between experiments, flushing with deionized water and then with the recording solution.
Quantitative Data Summary: Washout Parameters
| Parameter | Recommended Value | Rationale |
| DL-AP5 Concentration | 50-100 µM | Effective range for complete NMDA receptor antagonism.[6][7][8] |
| Perfusion Rate | 1.5 - 2 mL/min | Ensures efficient exchange of solutions in the recording chamber.[6] |
| Minimum Washout Time | 30 minutes | A common starting point for observing recovery.[9] |
| Washout Solution | Antagonist-free aCSF | The same recording solution without DL-AP5. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for Brain Slice Electrophysiology
This protocol outlines a standard procedure for the application and subsequent washout of DL-AP5 in an in vitro brain slice preparation.
Materials:
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in water)
-
Brain slice preparation in a recording chamber
-
Perfusion system
-
Electrophysiology recording setup
Methodology:
-
Establish a Stable Baseline: Perfuse the brain slice with standard aCSF at a rate of 1.5-2 mL/min and record a stable baseline of NMDA receptor-mediated synaptic activity for at least 10-15 minutes.
-
Application of DL-AP5: Switch the perfusion to aCSF containing the desired final concentration of DL-AP5 (e.g., 50 µM).
-
Confirm Blockade: Continue recording until the NMDA receptor-mediated response is completely and stably blocked. This may take 10-20 minutes.
-
Initiate Washout: Switch the perfusion back to the standard, antagonist-free aCSF at the same flow rate.
-
Monitor Recovery: Continuously record the synaptic response during the washout period. The washout should continue until the response returns to the pre-drug baseline level. This may require 30 minutes or longer.[9]
-
Data Analysis: Compare the baseline response with the response after washout to quantify the extent of recovery.
Protocol 2: Validation of Complete Washout
To confirm that the washout is complete, a subsequent experiment can be performed where the response to an NMDA receptor agonist is measured.
Methodology:
-
Perform Standard Washout: Follow steps 1-5 of Protocol 1.
-
Post-Washout Agonist Application: After the washout period, apply a known concentration of an NMDA receptor agonist (e.g., NMDA) and measure the evoked response.
-
Compare Responses: Compare the magnitude of the response to the agonist application before DL-AP5 application (if performed) and after the washout. A similar response magnitude indicates a complete washout.
Visualizations
References
- 1. The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method for Prolonged Incubation of Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Accounting for the L-isomer in DL-AP5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-AP5 in their experiments. The following information will help you account for the less active L-isomer and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between D-AP5, L-AP5, and DL-AP5?
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-AP5 and L-AP5.[1]
-
D-AP5 (also known as D-APV) is the pharmacologically active isomer. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the glutamate (B1630785) recognition site.[2][3][4] This action blocks the induction of long-term potentiation (LTP) and other NMDA receptor-dependent processes.[2]
-
L-AP5 is the less active isomer. Its potency at the NMDA receptor is significantly lower than that of the D-isomer.[1] While often considered inactive at typical concentrations used to block NMDA receptors, it may exert off-target effects at higher concentrations.[5][6]
Q2: I am using DL-AP5. How do I calculate the effective concentration of the active D-isomer?
Since DL-AP5 is a 1:1 racemic mixture of the D- and L-isomers, the concentration of the active D-AP5 is exactly half of the total DL-AP5 concentration.
Example Calculation: If you prepare a 100 µM solution of DL-AP5, the effective concentration of the active antagonist, D-AP5, is 50 µM.
Q3: What are the potential off-target effects of the L-isomer of AP5?
While the L-isomer is significantly less active at the NMDA receptor, some studies suggest it is not entirely inert, especially at higher concentrations.[1] Potential off-target effects include:
-
Interactions with other glutamate receptors: There is evidence that L-AP5 may interact with group III metabotropic glutamate receptors (mGluRs).[5][7]
-
Non-specific effects: High concentrations of the L-isomer have been shown to disrupt hippocampal evoked potentials and some behaviors, suggesting effects that may not be mediated by NMDA receptor blockade.[6]
Q4: When is it appropriate to use DL-AP5 versus the purified D-AP5?
The choice between DL-AP5 and D-AP5 depends on the specific requirements of your experiment:
-
DL-AP5 is a cost-effective option for experiments where a complete blockade of NMDA receptors is the primary goal and potential minor off-target effects of the L-isomer are not a significant concern. It is widely used in electrophysiology to isolate AMPA receptor-mediated currents.[1]
-
D-AP5 is the preferred choice for experiments requiring high specificity and minimal potential for confounding off-target effects. This is particularly important for in vivo studies, dose-response analyses, and experiments investigating subtle synaptic mechanisms.[2][5]
Q5: I'm observing unexpected excitatory effects with my DL-AP5 application. What could be the cause?
While AP5 isomers are antagonists at the NMDA receptor's glutamate binding site, unexpected excitatory effects are unlikely to be a direct result of their canonical mechanism. However, consider the following possibilities:
-
High Concentration Off-Target Effects: At very high concentrations, the L-isomer could potentially have effects on other receptor systems that might lead to neuronal excitability.[6][7]
-
Compound Purity and Stability: Ensure the integrity of your DL-AP5 stock. Degradation products could have unforeseen effects. Always use a fresh, properly stored solution.
-
Experimental Artifacts: Rule out any issues with your experimental setup, such as problems with the perfusion system or recording electrodes.
Troubleshooting Guides
Issue 1: Incomplete Blockade of NMDA Receptor Currents with DL-AP5
Potential Causes:
-
Incorrect Calculation of Active Concentration: The effective concentration of D-AP5 is only half the total DL-AP5 concentration.
-
Insufficient Concentration: The concentration of DL-AP5 may be too low to fully compete with the glutamate concentration in your preparation.
-
Compound Degradation: The DL-AP5 solution may have degraded over time.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the final concentration of D-AP5 is sufficient (typically 50 µM of D-AP5 is used for complete blockade).[2]
-
Increase Concentration: If a partial blockade is observed, incrementally increase the concentration of DL-AP5.
-
Prepare Fresh Solution: Always use a freshly prepared solution of DL-AP5 for your experiments.
Issue 2: Suspected Off-Target Effects of the L-isomer
Potential Causes:
-
High Concentration of DL-AP5: Using a very high concentration of the racemic mixture increases the likelihood of L-isomer off-target effects.
-
Sensitivity of the Preparation: Your specific cell type or neural circuit may be particularly sensitive to the off-target effects of L-AP5.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of DL-AP5 required to achieve the desired level of NMDA receptor antagonism.
-
Run a Control with D-AP5: If feasible, repeat a key experiment using the pure D-isomer at half the concentration of your DL-AP5 solution. If the results differ, it may indicate an off-target effect of the L-isomer.
-
Consider L-AP5 as a Control: In some instances, applying L-AP5 alone at the same concentration as the L-isomer in your DL-AP5 solution can help to identify its specific contributions to the observed effects.
Quantitative Data Summary
The following table summarizes the relative potency of D-AP5 and L-AP5.
| Isomer | Primary Target | Relative Potency | Typical Concentration for Full Blockade (as D-isomer) |
| D-AP5 | NMDA Receptor (Glutamate Site) | ~52-fold more potent than L-AP5[1] | 50 µM[2] |
| L-AP5 | NMDA Receptor (Glutamate Site) | Significantly less potent | Not typically used for NMDA receptor blockade |
| DL-AP5 | NMDA Receptor (Glutamate Site) | Racemic Mixture | 100 µM (to achieve 50 µM of D-AP5) |
Experimental Protocols
Protocol: Validating NMDA Receptor Blockade with Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a standard method for confirming the blockade of NMDA receptor-mediated currents using DL-AP5 in acute brain slices.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from your animal model of choice.
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
2. Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
To isolate NMDA receptor-mediated currents, clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block.[2][8] Include AMPA and GABA receptor antagonists in the aCSF (e.g., CNQX and picrotoxin).
3. Baseline Recording:
-
Use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of NMDA receptor-mediated EPSCs for several minutes.
4. DL-AP5 Application:
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Bath-apply DL-AP5 at a concentration expected to produce a complete block (e.g., 100 µM, which provides an effective D-AP5 concentration of 50 µM).[8]
-
Continuously record the EPSCs until a steady-state blockade is achieved.
5. Washout:
-
Perfuse the slice with DL-AP5-free aCSF to observe the reversal of the blockade, confirming the specific and reversible action of the antagonist.
6. Data Analysis:
-
Measure the amplitude of the evoked EPSCs before, during, and after DL-AP5 application. A complete and reversible blockade confirms the effective antagonism of NMDA receptors.
Visualizations
Figure 1. Differential activity of D- and L-isomers from a DL-AP5 solution.
Figure 2. Troubleshooting workflow for unexpected results with DL-AP5.
References
- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AP5 - Wikipedia [en.wikipedia.org]
- 5. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
- 6. Intrahippocampal administration of both the D- and the L-isomers of AP5 disrupt spontaneous alternation behavior and evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
strategies for reversing DL-AP5 Sodium salt induced blockade
Welcome to the technical support center for DL-AP5 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the sodium salt form of DL-2-Amino-5-phosphonovaleric acid, a well-characterized competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor.[2] By blocking glutamate binding, DL-AP5 prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's physiological effects.[4] This blockade is crucial for studying NMDA receptor-dependent processes such as synaptic plasticity (e.g., Long-Term Potentiation or LTP), excitotoxicity, and various neurological functions.[2]
Q2: What is the primary strategy for reversing the blockade induced by this compound?
The primary and most effective strategy for reversing the blockade induced by DL-AP5, a competitive antagonist, is through washout .[5][6] This involves perfusing the experimental preparation (e.g., brain slices, cell culture) with a solution that does not contain DL-AP5. As the concentration of DL-AP5 in the extracellular space decreases, it unbinds from the NMDA receptors, allowing the natural agonist, glutamate, to bind and activate the receptors again. The effects of DL-AP5 are considered reversible.[5][6]
Q3: How long does it take to reverse the effects of DL-AP5 via washout?
The time required for a complete washout and functional recovery can vary depending on several experimental parameters, including:
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Concentration of DL-AP5 used: Higher concentrations may require longer washout periods.
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Perfusion rate of the washout solution: A faster perfusion rate will clear the antagonist more quickly.
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Thickness of the tissue preparation (for slice electrophysiology): Thicker slices may require longer diffusion times.[6]
While precise kinetics can differ, studies have shown that functional recovery of synaptic transmission and the ability to induce LTP can be fully restored after a washout period.[6] For instance, one study noted that after a 20-minute application of 50 µM AP5, a successful LTP induction was possible three hours after the washout began.[6] Another indicates that a 40-minute washout of 100 µM AP5 can be sufficient to restore the ability to induce LTP.[6]
Q4: Are there any pharmacological agents that can actively reverse the DL-AP5 blockade?
For a competitive antagonist like DL-AP5, there isn't a specific "reversal agent" in the same way an agonist might counteract an inverse agonist. The reversal is achieved by altering the competitive equilibrium. This can be done in two main ways:
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Decreasing the antagonist concentration: This is the principle behind washout.
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Increasing the agonist concentration: In theory, applying a high concentration of the natural agonist, glutamate, or a potent NMDA receptor agonist could outcompete DL-AP5 for the binding site. However, this approach is often not practical in experimental settings as high concentrations of glutamate can be excitotoxic and may induce non-physiological responses. Therefore, washout remains the standard and recommended method for reversal.
Q5: What is the difference between D-AP5, L-AP5, and DL-AP5?
DL-AP5 is a racemic mixture, meaning it contains both the D- and L-isomers of AP5.[2] The D-isomer, D-AP5 , is the more biologically active form and is a potent NMDA receptor antagonist.[2] The L-isomer, L-AP5, has significantly lower potency.[2] D-AP5 displays approximately 52-fold higher potency than the L-isomer.[2] For experiments requiring high specificity and potency, using the isolated D-AP5 isomer is often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reversal of DL-AP5 blockade after washout. | 1. Insufficient washout duration: The washout period may not have been long enough to completely clear DL-AP5 from the preparation. 2. Inadequate perfusion: The flow rate of the washout solution may be too low, or there may be "dead spaces" in the recording chamber where the solution is not effectively exchanged. 3. High concentration of DL-AP5 used: A very high concentration of the antagonist was used, requiring a longer time to wash out. | 1. Extend the washout period: Monitor the recovery of the physiological response (e.g., NMDA receptor-mediated EPSCs) and continue the washout until a stable baseline is re-established.[5] 2. Optimize perfusion system: Ensure a consistent and adequate flow rate of the washout solution throughout the experimental chamber. Check for and eliminate any areas with poor solution exchange. 3. Use the lowest effective concentration of DL-AP5: Titrate the concentration of DL-AP5 to find the minimum concentration required to achieve the desired blockade. This will facilitate a more rapid washout. |
| Variability in washout times between experiments. | 1. Inconsistent experimental parameters: Differences in slice thickness, perfusion rate, or temperature can affect diffusion and washout kinetics. 2. Batch-to-batch variability of DL-AP5: Although less common with high-purity compounds, there could be slight variations. | 1. Standardize experimental protocols: Maintain consistent parameters such as slice thickness, perfusion rate, and temperature across all experiments to ensure reproducibility. 2. Verify compound quality: Use high-purity this compound from a reputable supplier and refer to the certificate of analysis for batch-specific data.[2][3] |
| Suspected non-specific effects of DL-AP5. | 1. Off-target effects at high concentrations: While DL-AP5 is selective for NMDA receptors, very high concentrations may have unintended effects. 2. Changes in solution osmolarity: The addition of the salt form of DL-AP5 could slightly alter the osmolarity of the experimental solution. | 1. Perform dose-response experiments: Determine the optimal concentration range for NMDA receptor blockade without inducing non-specific effects. 2. Use appropriate controls: Compare the effects of DL-AP5 to a vehicle control (the solution without DL-AP5) to ensure that the observed effects are due to the antagonist itself. Ensure the final osmolarity of the solution is within the desired physiological range. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Working Concentration | 50-100 µM | [7][8] |
| Potency of D-AP5 vs. L-AP5 | D-isomer is ~52-fold more potent | [2] |
| Molecular Weight (this compound) | 219.11 g/mol | [2][3] |
| Solubility in Water | Up to 100 mM | [2][3] |
Experimental Protocols
Protocol 1: Reversal of DL-AP5 Blockade in In Vitro Slice Electrophysiology
This protocol outlines a standard whole-cell voltage-clamp experiment to demonstrate the blockade and subsequent reversal of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by DL-AP5.
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Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).
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Isolating NMDA Receptor Currents:
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Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 10 µM bicuculline).[5]
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Perform whole-cell voltage-clamp recordings from a target neuron.
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Hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[5][9]
-
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Baseline Recording:
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Place a stimulating electrode to evoke synaptic responses.
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Record a stable baseline of NMDA receptor-mediated EPSCs for at least 10-15 minutes.
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Application of DL-AP5:
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Bath-apply this compound (e.g., 50 µM) in the aCSF.
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Continue recording until a steady-state blockade of the NMDA receptor EPSCs is achieved.
-
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Washout and Reversal:
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Switch the perfusion back to the aCSF solution that does not contain DL-AP5.
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Continuously perfuse the slice and monitor the amplitude of the evoked EPSCs.
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Continue the washout until the EPSC amplitude returns to the pre-drug baseline level, indicating a successful reversal of the blockade.[5]
-
Visualizations
Caption: Competitive antagonism of the NMDA receptor by DL-AP5.
Caption: Experimental workflow for DL-AP5 application and washout.
Caption: Logical decision tree for reversing DL-AP5 blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. hellobio.com [hellobio.com]
- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
avoiding precipitation of DL-AP5 Sodium salt in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of DL-AP5 Sodium salt, with a focus on avoiding precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My solid this compound appears clumpy or sticky. Is it still usable?
A1: Yes, the product is likely still usable. This compound is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become sticky or clumpy.[1][2] To prevent this, always store the solid compound in a tightly sealed container with a desiccant at room temperature.[1][2][3] The performance of the product should not be affected, but proper storage is crucial to minimize moisture absorption.[1][2]
Q2: What is the recommended solvent and maximum solubility for this compound?
A2: The recommended solvent for this compound is water, in which it is soluble up to 100 mM.[1][3][4][5][6] For most biological experiments, sterile water or aqueous buffers are the preferred solvents.[1] While the free acid form, DL-AP5, is soluble in 0.1M NaOH, water is the standard solvent for the sodium salt.[1]
Q3: How should I store my prepared this compound stock solutions?
A3: For optimal stability, it is highly recommended to prepare solutions fresh on the day of use.[1][2][3] If storage is necessary, the solution should be aliquoted into single-use vials and stored at -20°C for up to one month.[1][2][3] It is important to avoid repeated freeze-thaw cycles.[1] Before use, thaw the aliquot to room temperature and visually inspect for any precipitate.[1][2]
Q4: What is the typical working concentration for this compound in experiments?
A4: The typical working concentration of this compound is in the range of 50-100 µM.[1][2]
Troubleshooting Guide: Precipitation Issues
This guide addresses common problems encountered when preparing and storing this compound solutions.
Issue 1: Difficulty Dissolving this compound
Even when preparing solutions below the 100 mM solubility limit in water, you may occasionally face challenges with dissolution.
Troubleshooting Steps:
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Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, as it may cause degradation of the compound.[1]
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Sonication: Use a bath sonicator to break up any aggregates and aid dissolution.[1]
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Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.[1]
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pH Adjustment: The solubility of aminophosphonates can be dependent on pH. Ensuring the pH of your water is near neutral or slightly alkaline may improve dissolution.[1]
Issue 2: Precipitate Forms in a Previously Clear Solution After Storage
Precipitation can sometimes occur in stock solutions that were initially clear, especially after storage.
Troubleshooting Steps:
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Attempt to Re-dissolve: Gently warm the solution and vortex or sonicate it to see if the precipitate redissolves.[1]
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Filtration: If the precipitate does not redissolve, filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.[1]
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Prepare Fresh Solution: The most reliable solution is to prepare a fresh solution for your experiment.[1][2]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Citations |
| Solid Form Storage | Room Temperature, Desiccated | [1][2][3][4] |
| Recommended Solvent | Water | [1][2][3][4][5][6] |
| Maximum Solubility | 100 mM in water | [1][3][4][5][6] |
| Stock Solution Storage | -20°C | [1][2][3] |
| Stock Solution Stability | Up to 1 month | [1][2][3] |
| Freeze-Thaw Cycles | Avoid | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of sterile, purified water to achieve a final concentration of 100 mM.
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Dissolution: Vortex the solution thoroughly. If dissolution is slow, refer to the "Difficulty Dissolving this compound" troubleshooting guide above.
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Storage: If not for immediate use, aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution from a Frozen Stock
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Thawing: Remove a single-use aliquot of the 100 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
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Inspection: Visually inspect the thawed solution for any signs of precipitation. If a precipitate is present, refer to the "Precipitate Forms in a Previously Clear Solution After Storage" troubleshooting guide.
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Dilution: Dilute the stock solution to the desired final working concentration (e.g., 50-100 µM) in the appropriate experimental buffer or media (e.g., aCSF).[1]
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Use: Use the freshly prepared working solution in your experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. usbio.net [usbio.net]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | CAS:1303993-72-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound, 50mg | Labscoop [labscoop.com]
Technical Support Center: DL-AP5 Sodium Salt Efficacy in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-AP5 Sodium Salt in their experiments. The following information addresses common issues related to the impact of pH on the efficacy of this NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is freshly prepared, but I'm not seeing the expected level of NMDA receptor antagonism. What could be the issue?
A1: Several factors could be at play. A primary consideration is the pH of your experimental buffer. The efficacy of DL-AP5 is pH-dependent. Lower extracellular pH can reduce its antagonist potency. Additionally, ensure that your stock solution was prepared and stored correctly to prevent degradation.
Q2: How does pH specifically affect the efficacy of DL-AP5?
A2: The potency of competitive NMDA receptor antagonists with a phosphonate (B1237965) group, like DL-AP5, is influenced by the pH of the extracellular solution. As the pH increases from 7.3 to 8.2, the potency of these antagonists can increase more than threefold.[1] This is because the phosphonate group becomes more fully deprotonated, resulting in an ionic form with two negative charges, which is the more active antagonist species.[1]
Q3: Does the pH of the buffer also affect the NMDA receptor itself?
A3: Yes, and this is a critical point. The NMDA receptor is inhibited by protons (H+), meaning that its activity is reduced at lower pH values. A decrease in extracellular pH from 7.6 to 6.6 can significantly reduce NMDA receptor responses.[2] Therefore, when you are observing the effect of DL-AP5 at different pH levels, you are seeing a combination of the pH effect on the antagonist's potency and the pH effect on the receptor's activity.
Q4: What is the optimal pH for preparing and using this compound solutions?
A4: For dissolving DL-AP5, a neutral to slightly alkaline pH is often recommended to ensure good solubility. For experimental efficacy, a physiological pH of 7.2-7.4 is a standard starting point. However, if you are not seeing the desired effect, you might consider slightly increasing the pH of your extracellular buffer to enhance the antagonist's potency, keeping in mind the direct effects of pH on the NMDA receptor.
Q5: Can I adjust the pH of my this compound stock solution?
A5: It is generally recommended to prepare the stock solution in water or a buffer at a neutral pH. Adjusting the pH of the final experimental solution (e.g., your artificial cerebrospinal fluid - aCSF) is the standard and more controlled method for studying pH effects. Drastic pH changes to a concentrated stock solution could risk precipitation or degradation of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected antagonism | Suboptimal pH of the experimental buffer. The efficacy of DL-AP5 is pH-dependent. | 1. Measure the pH of your final experimental solution (e.g., aCSF) to ensure it is within the desired range (typically 7.2-7.4).2. Consider preparing a series of buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to test the effect on DL-AP5 efficacy in your specific experimental setup. |
| Degradation of this compound. Aqueous solutions of DL-AP5 are not recommended for long-term storage. | 1. Prepare fresh solutions of this compound for each experiment.2. If you must store a stock solution, aliquot it and store it at -20°C for no more than a month. Avoid repeated freeze-thaw cycles. | |
| Precipitation in the stock or working solution | Incorrect solvent or pH. DL-AP5 has limited solubility in acidic conditions. | 1. Ensure you are using a recommended solvent, such as water or a suitable buffer (e.g., PBS at pH 7.2).2. If you encounter solubility issues, gentle warming or sonication may help. Ensure the pH of your solvent is near neutral or slightly alkaline. |
| Variability in results between experiments | Inconsistent pH of experimental solutions. Small variations in buffer preparation can lead to pH shifts. | 1. Calibrate your pH meter regularly.2. Prepare your experimental buffers fresh and verify the pH before each experiment. |
| Complete lack of effect | Incorrect compound or concentration. | 1. Verify the identity and purity of your this compound from the certificate of analysis.2. Double-check your calculations for the final working concentration. A typical starting concentration for electrophysiology is 50 µM.[3] |
Quantitative Data on Antagonist Potency
| Antagonist | Preparation | IC50 Value (µM) | Experimental Context | pH | Reference |
| D-AP5 | Rat Cortical Wedges | 3.7 ± 0.32 | Antagonism of 40 µM NMDA-induced depolarization | Not specified, but typically physiological pH (around 7.4) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity water or a suitable buffer (e.g., PBS, pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: For immediate use, keep the solution on ice. For storage, aliquot the stock solution into smaller volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Whole-Cell Voltage-Clamp Assay to Test pH Effects
This protocol outlines a method to assess the impact of extracellular pH on the efficacy of this compound in blocking NMDA receptor-mediated currents.
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Cell Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) or cultured neurons expressing NMDA receptors.
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Recording Setup:
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Transfer a slice or coverslip with cultured neurons to the recording chamber of an electrophysiology setup.
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Continuously perfuse with artificial cerebrospinal fluid (aCSF) at a controlled pH (e.g., pH 7.4). The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
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Use a patch pipette (3-5 MΩ) filled with an appropriate internal solution.
-
-
Data Acquisition:
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Establish a whole-cell recording from a neuron.
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Clamp the cell at a holding potential of +40 mV to relieve the Mg2+ block of NMDA receptors.
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Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers or by local application of an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine).
-
-
Testing DL-AP5 Efficacy at Different pH:
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Baseline: Record stable baseline NMDA-evoked currents in aCSF at the initial pH (e.g., 7.4).
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DL-AP5 Application: Bath apply a fixed concentration of DL-AP5 (e.g., 50 µM) in the aCSF at the same pH and record the inhibition of the NMDA-evoked currents until a steady-state block is achieved.
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Washout: Perfuse with aCSF without DL-AP5 to ensure the reversibility of the block.
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pH Change: Change the pH of the aCSF (e.g., to pH 7.0 or 7.8) and allow the slice to equilibrate.
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Repeat Application: Repeat the baseline recording and DL-AP5 application at the new pH.
-
-
Data Analysis:
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Measure the amplitude of the NMDA-evoked currents before and during DL-AP5 application at each pH.
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Calculate the percentage of inhibition at each pH to determine the effect of pH on DL-AP5 efficacy.
-
Visualizations
References
- 1. Effect of extracellular pH on the potency of N-methyl-D-aspartic acid receptor competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Presynaptic NMDA Responses by External and Intracellular pH Changes at Developing Neuromuscular Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of frozen DL-AP5 Sodium salt aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and use of frozen DL-AP5 Sodium Salt aliquots.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) Sodium Salt is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by competing with the neurotransmitter glutamate (B1630785) at its binding site on the NMDA receptor, thereby inhibiting receptor activation and the subsequent influx of cations like Ca²⁺ and Na⁺.[1][2]
Q2: What is the difference between DL-AP5, D-AP5, and L-AP5?
A2: DL-AP5 is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers. The D-isomer (D-AP5) is the biologically active form and is significantly more potent in blocking the NMDA receptor than the L-isomer (L-AP5).[3] For experiments requiring maximal potency and specificity, using the isolated D-AP5 isomer is recommended.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in water. For creating stock solutions, sterile, nuclease-free water is recommended. Some protocols suggest that it is soluble in water up to 100mM.[4]
Q4: How should I store the lyophilized powder of this compound?
A4: The lyophilized powder is hygroscopic and should be stored under desiccating conditions.[4] Storage at +4°C is suitable for the short term, while long-term storage recommendations vary between room temperature and +4°C, with a shelf life of up to 12 months when stored correctly.[4][5]
Q5: What is the recommended storage duration for frozen aliquots of this compound?
A5: For reconstituted aliquots, it is generally recommended to store them at -20°C for up to one month.[4] Some suppliers suggest that solutions can be stored at -80°C for up to six months. To minimize degradation from freeze-thaw cycles, it is best to prepare single-use aliquots.[6] For optimal results, preparing fresh solutions on the day of the experiment is the most reliable approach.[4]
Experimental Protocols
Protocol for Preparation of this compound Aliquots
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Reconstitution:
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Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Under sterile conditions, add the appropriate volume of nuclease-free water to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
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Gently vortex or pipette to ensure the powder is completely dissolved.
-
-
Aliquoting:
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Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of each aliquot should be tailored to the needs of a single experiment to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
-
Storage:
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For short-term storage (up to one month), place the aliquots in a -20°C freezer.
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For potentially longer-term storage (up to six months, though caution is advised), store the aliquots at -80°C.[6]
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Protocol for Use in Cell Culture or Electrophysiology
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Thawing:
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When ready to use, retrieve a single aliquot from the freezer.
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Thaw the aliquot at room temperature or on ice.
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Before use, visually inspect the solution to ensure there is no precipitation. If precipitate is present, gently warm and vortex the solution to redissolve it.
-
-
Dilution to Working Concentration:
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Dilute the stock solution to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid or cell culture medium). A typical working concentration for DL-AP5 is in the range of 50-100 µM.[7]
-
-
Application:
-
Apply the DL-AP5-containing solution to your experimental preparation as required by your protocol.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent aliquot concentration due to improper mixing or freeze-thaw cycles. Degradation of DL-AP5 over time. | Prepare fresh aliquots from a newly reconstituted stock solution. Ensure complete dissolution when preparing the stock. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Reduced or no antagonist effect | The concentration of DL-AP5 is too low. The aliquot has degraded. The NMDA receptors are not being sufficiently activated to observe a block. | Perform a dose-response curve to determine the optimal concentration for your system. Use a fresh aliquot or prepare a new stock solution. Ensure that NMDA receptor agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine) are present to activate the receptors. |
| Precipitation observed in frozen aliquots upon thawing | The concentration of the stock solution is too high, leading to insolubility at low temperatures. | Prepare stock solutions at a lower concentration. Before use, gently warm the aliquot and vortex to ensure complete dissolution. |
| Observed effects are not reversible after washout | The health of the cell or tissue preparation has deteriorated over the course of the experiment. The washout period is insufficient. | Monitor the health of your preparation throughout the experiment. Extend the washout period to allow for complete removal of the antagonist. |
Data Presentation
Table 1: Summary of Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Lyophilized Powder | Room Temperature or +4°C | Up to 12 months (desiccated) | [4][5] |
| Reconstituted Aliquots | -20°C | Up to 1 month | [4] |
| Reconstituted Aliquots | -80°C | Up to 6 months | [6] |
Visualizations
NMDA Receptor Signaling Pathway and Site of DL-AP5 Action
Caption: Competitive antagonism of the NMDA receptor by DL-AP5.
Experimental Workflow for DL-AP5 Aliquot Preparation and Use
References
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. usbio.net [usbio.net]
- 5. This compound (mM/ml), NMDA glutamate site antagonist (CAS 1303993-72-7) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
identifying and mitigating artifacts in recordings with DL-AP5 Sodium salt
Welcome to the technical support center for DL-AP5 Sodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunits of the NMDA receptor, thereby preventing the endogenous agonist glutamate from binding and activating the receptor.[3] The "DL" indicates that it is a racemic mixture of the D- and L-isomers. The D-isomer, D-AP5, is the more biologically active form, displaying a significantly higher potency than the L-isomer.[4][6]
Q2: What is the advantage of using the sodium salt form of DL-AP5?
The primary advantage of the sodium salt form is its increased solubility in aqueous solutions compared to the free acid form, making it easier to prepare stock solutions and use in physiological buffers.[1]
Q3: In what research areas is this compound commonly used?
DL-AP5 is a cornerstone tool in neuroscience research, particularly for:
-
Investigating the role of NMDA receptors in synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[7][8][9]
-
Isolating and studying the function of other glutamate receptors, like AMPA and kainate receptors, by blocking the NMDA receptor component of excitatory postsynaptic currents (EPSCs).[3]
-
Studying the involvement of NMDA receptors in processes of learning and memory.[1][9][10][11]
-
Exploring the role of NMDA receptor-mediated excitotoxicity in neurological disorders.[7][12][13]
Q4: What is the typical working concentration for this compound in experiments?
The optimal concentration can vary depending on the experimental preparation and specific goals. However, for in vitro electrophysiology experiments, such as in brain slices, a concentration of 50-100 µM is commonly used to achieve a complete and selective blockade of NMDA receptors.[1][10][14][15] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[16]
Troubleshooting Guide
Issue 1: My this compound is not dissolving properly.
-
Possible Cause: The compound may not be fully soluble at the desired concentration in your initial solvent.
-
Troubleshooting Steps:
-
This compound is generally water-soluble.[1] For D-AP5, it can be solubilized in water up to 100 mM.[15]
-
If you encounter solubility issues, gentle warming in a water bath, vortexing, or sonication can aid dissolution.[15]
-
For stock solutions, ensure you are using a high-quality deionized or distilled water. For DL-AP5 (the free acid form), dissolving in an equimolar amount of NaOH (e.g., 1eq. NaOH) can help achieve higher concentrations.[4]
-
Always prepare fresh dilutions from a stock solution for each experiment to ensure consistency.[16]
-
Issue 2: I am not observing any effect of DL-AP5 on my NMDA receptor-mediated currents.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
-
Verify the final concentration of DL-AP5 in your recording chamber. For a complete block, concentrations of 50-100 µM are often required.[1][10][14]
-
Ensure sufficient time for the drug to perfuse the tissue and reach its target. In brain slice preparations, this can take several minutes. Monitor the response over time to ensure a steady-state block is achieved.[14]
-
-
-
Possible Cause 2: The NMDA receptors are not being adequately activated.
-
Troubleshooting Steps:
-
In electrophysiology experiments, ensure your stimulation parameters are sufficient to evoke a reliable NMDA receptor-mediated current.
-
Remember that NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[3][12][17] To observe NMDA currents, the postsynaptic membrane must be depolarized to relieve this block. This is often achieved by holding the cell at a positive potential (e.g., +40 mV) in voltage-clamp experiments.[10][14][15]
-
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Steps:
-
Check the age and storage conditions of your this compound. Ensure it has been stored according to the manufacturer's recommendations.
-
Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Issue 3: I'm observing significant cell death in my neuronal cultures after applying DL-AP5.
-
Possible Cause: While NMDA receptor antagonists are often used to prevent excitotoxicity, prolonged exposure to high concentrations of some antagonists can be neurotoxic.[16]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the lowest effective concentration that achieves the desired block without causing toxicity in your specific cell type.
-
Reduce the incubation time to the minimum required to observe the intended effect.
-
Ensure your cell culture conditions are optimal and that cells are healthy before drug application.
-
Issue 4: My recordings are noisy or show unexpected artifacts after DL-AP5 application.
-
Possible Cause: The observed artifacts may not be a direct effect of DL-AP5 but could be related to the perfusion system, recording setup, or general instability of the preparation.
-
Troubleshooting Steps:
-
Isolate the source of the artifact:
-
Record a stable baseline before applying the drug.
-
Perfuse with the vehicle solution (the solution without DL-AP5) to see if the act of perfusion itself introduces artifacts.
-
Common artifacts in patch-clamp recordings can include 50/60 Hz noise, drift, and capacitive currents.[18]
-
-
Check your perfusion system: Ensure a smooth and continuous flow rate. Bubbles or changes in flow can introduce mechanical artifacts.
-
Verify recording stability: Monitor the seal resistance and access resistance throughout the experiment. A deteriorating seal can lead to increased noise.
-
Consider off-target effects: While DL-AP5 is highly selective for the NMDA receptor, at very high concentrations, the possibility of off-target effects on other ion channels or cellular processes cannot be entirely ruled out.[16] If you suspect off-target effects, try using a structurally different NMDA receptor antagonist to see if the effect is reproducible.
-
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Typical Working Concentration (in vitro) | 50 - 100 µM | For complete blockade of NMDA receptor-mediated currents in slice electrophysiology. | [1][10][14][15] |
| D-AP5 vs L-AP5 Potency | D-isomer is ~52-fold more potent | DL-AP5 is a racemic mixture. D-AP5 is the more active enantiomer. | [4][6] |
| Solubility of D-AP5 | Up to 100 mM in water | [15] | |
| IC50 of D-AP5 | ~0.5 - 5 µM | Can vary depending on experimental conditions. | [14] |
Experimental Protocols
Protocol: Validating NMDA Receptor Blockade with Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol provides a standard method for confirming the blockade of NMDA receptor-mediated currents using this compound.
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., C57BL/6 mouse, postnatal day 21-30) and rapidly extract the brain.[14]
-
Immerse the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a sucrose-based solution).[14]
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 30 minutes at 32-34°C, then maintain at room temperature.[14]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate.
-
Identify target neurons (e.g., CA1 pyramidal neurons) using a microscope with DIC optics.[14]
-
Establish a whole-cell patch-clamp configuration.
-
-
Isolating NMDA Receptor-Mediated EPSCs:
-
To isolate NMDA receptor currents, it is common to include antagonists for other receptors in the aCSF, such as a GABA-A receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., CNQX).[1][10]
-
Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.[10][14][15]
-
-
Data Acquisition:
-
Place a stimulating electrode in a relevant pathway (e.g., Schaffer collaterals for CA1 neurons).[1][14]
-
Deliver brief electrical pulses (e.g., 150 µs) at a low frequency (e.g., every 10-20 seconds) to evoke EPSCs.[1][10][14]
-
Record a stable baseline of NMDA receptor-mediated EPSCs for several minutes.[14]
-
-
Application of this compound:
-
Washout and Data Analysis:
Visualizations
Caption: NMDA Receptor signaling cascade and the inhibitory action of DL-AP5.
Caption: Workflow for validating NMDA receptor blockade with DL-AP5.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 11. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 16. benchchem.com [benchchem.com]
- 17. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Removing non-random artifacts from patch clamp traces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NMDA Receptor Antagonism: DL-AP5 Sodium Salt vs. Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-AP5 Sodium Salt and Ketamine. By examining their mechanisms of action, pharmacological properties, and effects in various experimental paradigms, this document aims to equip researchers with the necessary information to select the appropriate antagonist for their specific research needs.
Introduction to NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation has been implicated in various neurological and psychiatric disorders. NMDA receptor antagonists are invaluable tools for studying the physiological and pathological roles of this receptor. This guide focuses on two such antagonists: DL-AP5, a competitive antagonist, and ketamine, a non-competitive channel blocker.
DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a selective NMDA receptor antagonist that acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit.[2][3] It is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being significantly more potent.[3]
Ketamine is a non-competitive antagonist that blocks the NMDA receptor ion channel from within the pore.[4] This action is use-dependent, meaning the channel must be open for ketamine to exert its blocking effect. Ketamine is also known for its clinical applications as an anesthetic and, more recently, as a rapid-acting antidepressant.[5]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for DL-AP5 and ketamine, providing a basis for their comparison.
| Parameter | This compound | Ketamine | References |
| Mechanism of Action | Competitive Antagonist | Non-competitive Channel Blocker | [2][4] |
| Binding Site | Glutamate binding site on GluN2 subunit | Pore of the ion channel (PCP site) | [2][4] |
| Active Isomer | D-AP5 (~52-fold more potent than L-AP5) | S-Ketamine (more potent than R-Ketamine) | [3] |
Table 1: General Pharmacological Properties
| Parameter | DL-AP5 / D-AP5 | Ketamine | References |
| Binding Affinity (Ki) | ~1.93 μM (D-AP5) | ~0.5 μM | [6] |
| IC50 (in vitro) | ~3.7 μM (D-AP5 vs 40 μM NMDA) | ~1-10 μM | [4][7] |
| Typical Working Concentration (Electrophysiology) | 50-100 μM (DL-AP5) | 10-100 μM | [4] |
Table 2: Potency and Effective Concentrations
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing the antagonistic activity of DL-AP5 and ketamine using whole-cell patch-clamp electrophysiology.
Protocol: Whole-Cell Voltage-Clamp Recording to Measure NMDA Receptor Antagonism
Objective: To measure the inhibition of NMDA receptor-mediated currents by DL-AP5 or ketamine in cultured neurons or acute brain slices.
Materials:
-
Cells/Tissue: Cultured hippocampal or cortical neurons, or acute brain slices from the desired region.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.[2]
-
Internal Solution (for patch pipette): Containing (in mM): 130 Cs-MeSO3, 10 HEPES, 10 Phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.[2]
-
NMDA Receptor Agonist: NMDA (e.g., 40 µM).[7]
-
Antagonists: this compound, Ketamine.
-
Other Blockers (optional): AMPA/kainate receptor antagonist (e.g., CNQX), GABA-A receptor antagonist (e.g., picrotoxin) to isolate NMDA receptor currents.[8]
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[8]
-
Baseline Recording: Perfuse the slice/cells with aCSF containing an NMDA receptor agonist (and other blockers if necessary) to evoke a stable baseline of NMDA receptor-mediated current.
-
Antagonist Application:
-
For DL-AP5 (Competitive Antagonist): Bath-apply DL-AP5 at the desired concentration (e.g., 50 µM). The antagonist will compete with the agonist, leading to a reduction in the evoked current.[8]
-
For Ketamine (Non-competitive Antagonist): Bath-apply ketamine at the desired concentration (e.g., 10 µM). The channel must be activated by the agonist for ketamine to enter and block the pore.
-
-
Data Acquisition: Record the current before, during, and after antagonist application to determine the percentage of inhibition.
-
Washout: Perfuse with antagonist-free aCSF to observe the reversal of the block.
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions and experimental processes is essential for a clear understanding.
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. A peek of how ketamine acts as ‘switch’ in the brain | Penn Medicine [pennmedicine.org]
- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
Validating NMDA Receptor Blockade: A Comparative Guide to DL-AP5 Sodium Salt and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-AP5 Sodium Salt with other common NMDA receptor antagonists. Supported by experimental data, this document details methodologies for key experiments to effectively validate NMDA receptor blockade.
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a primary target for investigating neurological disorders. DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a widely used competitive antagonist for studying NMDA receptor function. This guide offers a comparative analysis of DL-AP5 and its alternatives, providing a framework for selecting the appropriate antagonist for your research needs.
Comparison of NMDA Receptor Antagonists
DL-AP5 is a competitive antagonist that binds to the glutamate (B1630785) site of the NMDA receptor.[1] It is a racemic mixture of D- and L-isomers, with the D-isomer being significantly more potent.[2] The choice of an antagonist often depends on the specific experimental goals, including desired potency, mechanism of action, and the experimental setup. Below is a comparison of DL-AP5 with other commonly used NMDA receptor antagonists.
| Antagonist | Type | Typical Working Concentration | IC50 | Key Characteristics |
| This compound | Competitive | 50-100 µM[3] | Not specified | Water-soluble salt of DL-AP5, a racemic mixture. Full receptor antagonism is typically achieved at 50 µM.[1] |
| D-AP5 | Competitive | 50-100 µM[4] | ~0.5-5 µM[4] | The more active isomer of DL-AP5, widely used for in vitro slice electrophysiology to block NMDA receptor-dependent long-term potentiation (LTP). Known for its selectivity and well-characterized kinetics.[4][5] |
| DL-AP7 | Competitive | Not specified | Not specified | A longer chain analogue of AP5.[5] |
| CPP | Competitive | Not specified | Not specified | A piperazine (B1678402) derivative developed from the conformational restriction of D-AP7, exhibiting high affinity.[5] |
| Ketamine | Uncompetitive Channel Blocker | Not specified | ~0.5 µM (Ki)[6] | An uncompetitive open-channel blocker that binds within the ion channel pore. Its effects are voltage-dependent.[6] |
| Memantine (B1676192) | Uncompetitive Channel Blocker | Not specified | ~1 µM (Ki)[6] | A clinically approved uncompetitive NMDA receptor antagonist.[7] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Not specified | 30.5 nM (Ki)[8] | A potent, selective, and non-competitive NMDA receptor antagonist.[8] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the NMDA receptor subunit composition, agonist concentration, and temperature.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel.[9] This allows the influx of Ca²⁺, which acts as a second messenger, triggering various downstream signaling cascades involved in synaptic plasticity.[9]
Experimental Workflows
To validate the blockade of NMDA receptors, electrophysiology and calcium imaging are two common and robust techniques.
Electrophysiological Validation of NMDA Receptor Blockade
This workflow describes the use of whole-cell patch-clamp electrophysiology to record NMDA receptor-mediated currents and their inhibition by an antagonist.
Calcium Imaging for NMDA Receptor Antagonist Screening
This workflow outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium upon NMDA receptor activation and its inhibition by an antagonist.
Experimental Protocols
Electrophysiology: Whole-Cell Voltage Clamp Recording
This protocol details the validation of NMDA receptor blockade using DL-AP5 in mouse brain slices.[1]
1. Brain Slice Preparation:
-
Anesthetize a mouse and rapidly dissect the brain in ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex).
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
To isolate NMDA receptor currents, add antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline) to the aCSF.[1]
3. Data Acquisition:
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[1]
-
Use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of NMDA receptor-mediated EPSCs for several minutes.
4. Antagonist Application:
-
Bath-apply this compound at a concentration of 50 µM.[1]
-
Continuously record the EPSCs until a complete blockade is observed.[1]
-
To test for reversibility, wash out the antagonist by perfusing with antagonist-free aCSF.
5. Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after antagonist application.
-
Calculate the percentage of inhibition to quantify the effect of the antagonist.
Calcium Imaging Protocol
This protocol describes a method for assessing the inhibitory effect of DL-AP5 on NMDA receptor-mediated calcium influx.[10]
1. Cell Preparation and Dye Loading:
-
Plate primary neurons or NMDA receptor-expressing cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Continuously perfuse the cells with an external solution.
3. Baseline and Agonist Application:
-
Acquire baseline fluorescence images.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the NMDA receptors and induce a calcium influx.
-
Record the change in fluorescence intensity.
4. Antagonist Application:
-
After the fluorescence signal returns to baseline, pre-incubate the cells with this compound (e.g., 50-100 µM) for a few minutes.
-
Co-apply the NMDA/glycine solution with DL-AP5 and record the change in fluorescence.
5. Data Analysis:
-
Quantify the change in fluorescence intensity in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition to determine the efficacy of the antagonist. By testing a range of antagonist concentrations, an IC50 value can be determined.
References
- 1. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. portal.research.lu.se [portal.research.lu.se]
A Researcher's Guide to Using DL-AP5 Sodium Salt as a Negative Control in Plasticity Studies
In the dynamic field of neuroscience, particularly in studies of synaptic plasticity, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings. This guide provides a comprehensive comparison of DL-AP5 Sodium salt, a commonly used NMDA receptor antagonist, with its alternatives when employed as a negative control in plasticity experiments such as Long-Term Potentiation (LTP). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the NMDAR-dependence of their findings.
The Critical Role of NMDA Receptors in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. N-methyl-D-aspartate (NMDA) receptors are crucial players in many forms of synaptic plasticity.[1] These receptors function as coincidence detectors, requiring both presynaptic glutamate (B1630785) release and postsynaptic depolarization to relieve a magnesium ion (Mg²⁺) block and allow calcium (Ca²⁺) influx into the postsynaptic neuron.[2] This influx of calcium triggers a cascade of intracellular signaling events that can lead to a lasting enhancement of synaptic transmission, known as Long-Term Potentiation (LTP), or a lasting decrease, known as Long-Term Depression (LTD).
Given their central role, pharmacological blockade of NMDA receptors is a standard method to confirm that an observed form of plasticity is indeed NMDAR-dependent. An ideal negative control will abolish the plastic changes without affecting baseline synaptic transmission.
DL-AP5 and its Alternatives: A Performance Comparison
DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist of the NMDA receptor, meaning it binds to the glutamate binding site on the receptor, thereby preventing its activation. It is a racemic mixture, containing both the D- and L-isomers of AP5. The D-isomer, D-AP5, is the biologically active form and is significantly more potent than the L-isomer.
The following table summarizes the key characteristics and performance metrics of DL-AP5 and its common alternatives.
| Feature | This compound | D-AP5 | L-AP5 |
| Composition | Racemic mixture of D- and L-isomers | Isomerically pure D-form | Isomerically pure L-form |
| Mechanism of Action | Competitive NMDA receptor antagonist | Competitive NMDA receptor antagonist | Competitive NMDA receptor antagonist |
| Potency | The D-isomer is the primary active component. | The more active isomer, with approximately 52-fold higher potency than the L-isomer. | Significantly less potent than the D-isomer. |
| IC₅₀ for LTP Block | Not specified, as it's a mixture. | ~0.95 µM[1] | Not typically used for LTP block due to low potency. |
| IC₅₀ for NMDAR Antagonism | Not specified. | ~3.7 µM (for antagonism of 40 µM NMDA in cortical wedges)[3] | Not available. |
| Typical Working Concentration | 50-100 µM[4] | 25-50 µM[4] | Not commonly used. |
| Key Advantage | Cost-effective for routine negative control experiments. | High potency and specificity allow for use at lower concentrations, reducing the risk of off-target effects. | Can be used as a control to demonstrate the stereospecificity of the D-isomer's effect. |
| Consideration | Higher concentrations are needed due to the presence of the less active L-isomer, which could increase the risk of non-specific effects. | Higher cost compared to the racemic mixture. | Ineffective as a potent NMDAR antagonist. |
Experimental Protocol: Induction of LTP in Hippocampal Slices with DL-AP5 as a Negative Control
This protocol describes a standard procedure for inducing and recording LTP in the CA1 region of the hippocampus and using DL-AP5 to confirm NMDAR-dependence.
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.[5]
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.[5]
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[5]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[5]
-
Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-50% of the maximum response.[5]
3. Baseline Recording and Antagonist Application:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
For the negative control group, switch to aCSF containing this compound (e.g., 50 µM) and perfuse for at least 20 minutes prior to LTP induction to ensure complete receptor blockade.
4. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.[6]
5. Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.[5]
-
In the control (non-DL-AP5 treated) slices, a significant and sustained increase in the fEPSP slope should be observed, indicating successful LTP induction.
-
In the DL-AP5 treated slices, the HFS protocol should fail to induce a sustained increase in the fEPSP slope, confirming that the observed LTP is NMDAR-dependent.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: NMDAR-dependent LTP signaling pathway and the inhibitory action of DL-AP5.
Caption: Experimental workflow for an LTP experiment with a negative control group.
Conclusion
This compound serves as a reliable and cost-effective negative control for confirming the NMDAR-dependence of synaptic plasticity. Its mechanism as a competitive antagonist effectively blocks the induction of LTP when applied prior to high-frequency stimulation. For studies requiring higher potency and specificity, the isomerically pure D-AP5 is a superior, albeit more expensive, alternative. The choice between DL-AP5 and D-AP5 will depend on the specific experimental requirements and budget. Regardless of the choice, the inclusion of such a negative control is an indispensable component of rigorous synaptic plasticity research.
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Unveiling the Specificity of DL-AP5 Sodium Salt for NMDA Receptors: A Comparative Guide
For researchers in neuroscience and drug development, the precise pharmacological dissection of synaptic transmission is paramount. Among the key targets for such investigation is the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. DL-2-amino-5-phosphonopentanoic acid (DL-AP5), particularly its water-soluble sodium salt, is a widely used competitive antagonist for studying NMDA receptor function. This guide provides an objective comparison of DL-AP5's performance with other alternatives, supported by experimental data, to assist researchers in effectively validating NMDA receptor blockade.
High Specificity for NMDA Receptors
DL-AP5 and its more active stereoisomer, D-AP5, are highly selective for the NMDA receptor, acting as competitive antagonists at the glutamate (B1630785) binding site.[1][2] This specificity is crucial for isolating NMDA receptor-mediated effects in complex biological systems. Studies have consistently demonstrated that D-AP5 has minimal to no effect on other ionotropic glutamate receptors, namely AMPA and kainate receptors, at concentrations that effectively block NMDA receptors.[3][4] For instance, the IC50 value for D-AP5 at NMDA receptors is in the low micromolar range, while its affinity for AMPA and kainate receptors is significantly lower, with IC50 values often exceeding 100 µM.[3]
Comparative Efficacy of NMDA Receptor Antagonists
The choice of an NMDA receptor antagonist often depends on the specific experimental goals, including desired potency, mechanism of action, and kinetics. Below is a comparative summary of DL-AP5 and other commonly used NMDA receptor antagonists.
| Compound | Target Receptor | Antagonist Type | IC50 / Ki (µM) | Key Characteristics |
| D-AP5 | NMDA | Competitive | 3.7 (IC50)[5] | The more biologically active isomer of DL-AP5, known for its high selectivity over AMPA/kainate receptors.[1][3] |
| AMPA | Competitive | >100[3] | Demonstrates high selectivity for NMDA receptors.[3] | |
| Kainate | Competitive | >100[3] | Demonstrates high selectivity for NMDA receptors.[3] | |
| DL-AP5 | NMDA | Competitive | Not specified in direct comparison | A racemic mixture of D- and L-isomers; the D-isomer is significantly more potent.[1] |
| MK-801 (Dizocilpine) | NMDA | Non-competitive (Channel Blocker) | 0.0063 (Ki)[3] | High-affinity, use-dependent channel blocker.[3] |
| Memantine | NMDA | Uncompetitive (Channel Blocker) | ~1[3] | Low-affinity, open-channel blocker with voltage dependency.[3] |
| CPP | NMDA | Competitive | 0.64 (IC50)[5] | A potent and selective NMDA receptor antagonist.[5] |
Experimental Protocols for Validating Specificity
The gold-standard method for validating the specificity of ion channel modulators like AP5 is whole-cell patch-clamp electrophysiology.[3] This technique allows for the direct measurement of ion currents mediated by specific receptors in response to agonist application, both in the presence and absence of the antagonist.
Protocol 1: Validating Specificity using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of AP5 on NMDA receptor-mediated currents while assessing its effect on AMPA and kainate receptor-mediated currents.
Methodology:
-
Preparation: Prepare neuronal cultures or acute brain slices and place them in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill them with an appropriate intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the micropipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of NMDA receptors.[2]
-
Record baseline currents evoked by the application of specific agonists:
-
NMDA to activate NMDA receptors.
-
AMPA to activate AMPA receptors.
-
Kainate to activate kainate receptors.
-
-
-
Application of AP5: Perfuse the cells with aCSF containing the desired concentration of DL-AP5 sodium salt (e.g., 50 µM) for a sufficient duration to allow for receptor binding.[3]
-
Recording in the Presence of AP5: While continuously perfusing with AP5, re-apply the same agonists and record the resulting currents.[3]
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents before and after AP5 application.
-
Calculate the percentage of inhibition for each receptor type.
-
A significant reduction in the NMDA-evoked current with minimal to no change in the AMPA and kainate-evoked currents validates the specificity of AP5.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Antagonists: DL-AP5 Sodium Salt vs. MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-AP5 Sodium Salt and MK-801 (Dizocilpine). A thorough understanding of their distinct pharmacological profiles is essential for the precise design and interpretation of neuroscience research and for the development of novel therapeutics targeting glutamatergic signaling. This document outlines their mechanisms of action, effects on synaptic plasticity and behavior, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action at the NMDA Receptor
DL-AP5 and MK-801 both function as antagonists of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, their mechanisms of inhibition are fundamentally different, leading to distinct experimental outcomes.
This compound is a competitive antagonist .[1] It is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more active component.[2][3] DL-AP5 binds to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[1] This inhibition is surmountable, meaning that it can be overcome by increasing the concentration of glutamate at the synapse.
MK-801 is a non-competitive antagonist , specifically an open-channel blocker .[1] It enters the ion channel of the NMDA receptor only when the receptor is in its open state, which requires the binding of both glutamate and a co-agonist (glycine or D-serine).[1] Once inside the channel pore, MK-801 physically occludes it, preventing the influx of Ca²⁺ ions.[1] This blockade is use-dependent, as the channel must be activated for MK-801 to exert its effect, and its dissociation from the channel is very slow, making the block virtually irreversible in the timeframe of many experiments.[4]
Quantitative Comparison
The following tables summarize key quantitative data for this compound and MK-801. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition, agonist concentration, and temperature.[4]
Table 1: Potency of NMDA Receptor Antagonists
| Compound | Antagonist Type | Typical Working Concentration (in vitro) | IC50 |
| This compound | Competitive | 50-100 µM[4] | ~3.7 µM (for D-AP5)[3] |
| MK-801 | Non-competitive (Open-channel blocker) | 10-20 µM[4] | ~20-50 nM[4] |
Table 2: Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
| Compound | Effect on LTP Induction | Key Observations |
| This compound | Blocks NMDA receptor-dependent LTP[1] | The blockade is surmountable with high concentrations of glutamate. |
| MK-801 | Blocks NMDA receptor-dependent LTP[1] | The blockade is use-dependent and has very slow off-kinetics. |
Impact on Learning and Memory: Behavioral Studies
Both DL-AP5 and MK-801 have been extensively used to investigate the role of NMDA receptors in learning and memory. A common behavioral paradigm for this purpose is the Morris water maze, which assesses spatial learning in rodents.
Table 3: Effects on Morris Water Maze Performance
| Compound | Effect on Acquisition | Effect on Retention |
| This compound | Impairs acquisition of the spatial task[2][5] | Does not typically impair retention of a previously learned task[5] |
| MK-801 | Impairs acquisition of the spatial task[5] | Does not typically impair retention of a previously learned task[5] |
NMDA Receptor Signaling Pathway
The induction of many forms of synaptic plasticity, such as Long-Term Potentiation (LTP), is initiated by the influx of calcium (Ca²⁺) through NMDA receptors. This Ca²⁺ influx triggers a cascade of downstream signaling events that ultimately lead to long-lasting changes in synaptic strength. Both DL-AP5 and MK-801 disrupt this pathway at its inception by preventing the Ca²⁺ influx through the NMDA receptor.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and assess their blockade by DL-AP5 or MK-801.
Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) of a rodent.
-
Maintain slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
Recording:
-
Obtain whole-cell patch-clamp recordings from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
To isolate NMDA receptor-mediated currents, voltage-clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.
-
Pharmacologically block AMPA and GABA receptors using appropriate antagonists (e.g., CNQX and picrotoxin).
-
Evoke EPSCs by electrical stimulation of afferent fibers.
-
Record a stable baseline of NMDA receptor-mediated EPSCs.
Drug Application:
-
For DL-AP5 : Bath-apply this compound (e.g., 50 µM) and record until a steady-state block of the EPSC is observed.
-
For MK-801 : Bath-apply MK-801 (e.g., 10 µM). Due to its use-dependent nature, continue to evoke EPSCs to facilitate channel opening and subsequent blockade by MK-801.
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated EPSC before and after drug application.
-
Calculate the percentage of inhibition to determine the efficacy of the antagonist.
Morris Water Maze Protocol
Objective: To assess the effect of DL-AP5 or MK-801 on spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.2-2.0 m in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water's surface.
-
Distal visual cues are placed around the room and remain constant throughout the experiment.
Procedure:
-
Acquisition Phase:
-
Administer DL-AP5 (e.g., via intracerebroventricular injection) or MK-801 (e.g., via intraperitoneal injection) prior to the daily training session.
-
Place the animal in the water at one of several starting locations.
-
Allow the animal to swim and find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), guide it to the platform.
-
Conduct multiple trials per day for several consecutive days.
-
Record the latency to find the platform and the path taken.
-
-
Retention (Probe) Test:
-
24-48 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Compare the learning curves (latency to find the platform over days) between the drug-treated and control groups.
-
Retention: Compare the time spent in the target quadrant and the number of platform location crossings between the groups.
Conclusion
This compound and MK-801 are indispensable pharmacological tools for investigating the multifaceted roles of NMDA receptors in neuroscience. While both are potent NMDA receptor antagonists, their distinct mechanisms of action—competitive versus non-competitive, open-channel blockade—result in different experimental characteristics. DL-AP5 offers a surmountable blockade that can be useful for studying the dynamic competition with endogenous glutamate, whereas MK-801 provides a use-dependent and long-lasting inhibition that can be advantageous for ensuring a complete and sustained receptor blockade. The choice between these two antagonists should be carefully considered based on the specific scientific question, the experimental paradigm, and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The competitive NMDA antagonist AP5, but not the non-competitive antagonist MK801, induces a delay-related impairment in spatial working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of NMDA Receptor Blockade: A Comparative Guide to the Washout of DL-AP5 Sodium Salt and its Alternatives
For researchers in neuroscience and drug development, the precise control of experimental conditions is paramount. The ability to reverse the effects of a pharmacological agent through washout is a critical feature, ensuring that observed outcomes are directly attributable to the compound's presence. This guide provides a comprehensive comparison of the washout characteristics of DL-AP5 sodium salt, a widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other commonly employed NMDA receptor antagonists.
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. Its antagonists are invaluable tools for dissecting these processes. However, the kinetics of their binding and unbinding to the receptor dramatically influence their experimental utility. A readily reversible antagonist allows for the study of acute effects and the subsequent restoration of normal function within a practical timeframe. In contrast, antagonists with slow washout kinetics can be considered functionally irreversible in the context of many experiments.
This guide will delve into the mechanisms of action, present quantitative data on the reversibility of these compounds, provide detailed experimental protocols for their use and washout, and visualize the underlying signaling pathways and experimental workflows.
Comparison of Washout Characteristics of NMDA Receptor Antagonists
The reversibility of an NMDA receptor antagonist is primarily determined by its mechanism of action and its binding kinetics (association and dissociation rates). Competitive antagonists, like DL-AP5, vie with the endogenous agonist glutamate (B1630785) for the same binding site. Their effects can be surmounted by high concentrations of glutamate and are generally reversible upon removal of the antagonist from the extracellular space. In contrast, uncompetitive channel blockers, such as MK-801, bind within the ion channel pore when it is open, physically obstructing ion flow. Their dissociation is often slow and dependent on the channel being open, making their effects difficult to reverse.
| Antagonist | Type | Mechanism of Action | Washout Characteristics |
| This compound | Competitive | Binds to the glutamate recognition site on the NMDA receptor.[1] | Readily reversible with standard perfusion techniques. Functional recovery is typically observed within tens of minutes to a few hours.[2] |
| D-AP5 | Competitive | The more potent D-isomer of AP5, also a competitive antagonist at the glutamate binding site.[3] | Similar to DL-AP5, it is readily reversible. Some studies suggest a washout of 10-30 minutes is sufficient for functional recovery.[2][4] |
| Ketamine | Uncompetitive | Open-channel blocker that binds to a site within the NMDA receptor ion channel pore.[5] | More prolonged effect than competitive antagonists, but generally reversible. Washout is slower than for AP5.[6] |
| MK-801 (Dizocilpine) | Uncompetitive | Acts as a use-dependent, open-channel blocker with a very slow off-rate.[7] | Functionally irreversible in many experimental paradigms. Washout is extremely slow and requires the channel to be open for the drug to dissociate.[7] |
| CPP | Competitive | A potent competitive antagonist at the glutamate binding site. | Effects can be very long-lasting, with some studies showing partial blockade remaining 20-24 hours after in vivo administration. |
| CGS 19755 | Competitive | A potent competitive antagonist at the glutamate binding site. | Limited specific data on washout kinetics, but as a competitive antagonist, it is expected to be reversible, though its high potency may lead to slower washout than AP5. |
Quantitative Data on the Reversal of Experimental Effects
The following table summarizes available quantitative data on the functional recovery of neuronal activity following the washout of various NMDA receptor antagonists. It is important to note that washout efficiency can be influenced by experimental parameters such as tissue thickness, perfusion rate, and temperature.
| Antagonist | Experimental Model | Measurement | Washout Duration | % Recovery | Citation |
| D-AP5 | Zebrafish in vivo | Population Spike (PS) Amplitude during LTP induction | 30 minutes | LTP induction was successful post-washout, with PS amplitude reaching 168.2% to 194.5% of baseline 60 minutes after high-frequency stimulation. | [2] |
| D-AP5 | Dendrites and Spines | Evoked Ca2+ transients | 10 minutes | Full recovery of Ca2+ transient amplitude. | [4] |
| MK-801 | Cultured Neurons | NMDA receptor currents | 10 minutes (with 100 µM NMDA + 1 mM Mg2+) | ~50% | [7] |
| MK-801 | Cultured Neurons | NMDA receptor currents | 30 minutes (with 15 µM NMDA + 1 mM Mg2+) | ~50% | [7] |
Experimental Protocols
Protocol 1: Reversal of DL-AP5 Blockade in a Long-Term Potentiation (LTP) Experiment
Objective: To assess the functional recovery of synaptic plasticity following the washout of DL-AP5.
Materials:
-
Rodent hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
This compound stock solution
-
Electrophysiology recording setup with perfusion system
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with standard aCSF. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
DL-AP5 Application: Switch the perfusion to aCSF containing 50-100 µM DL-AP5. Continue recording for 20-30 minutes to ensure the drug has reached equilibrium and the fEPSP slope is stable.
-
Attempt LTP Induction in DL-AP5: Deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the Schaffer collateral pathway. Confirm that LTP is blocked.
-
Washout: Switch the perfusion back to standard aCSF. The washout period should be monitored, with typical durations ranging from 40 minutes to several hours.
-
Test for LTP Recovery: After the desired washout period (e.g., 60 minutes), deliver the same HFS protocol again.
-
Data Analysis: Monitor the fEPSP slope throughout the experiment. Successful LTP induction after washout, indicated by a sustained potentiation of the fEPSP slope, confirms the functional reversal of the DL-AP5-induced block.[2]
Protocol 2: Washout of Uncompetitive Antagonists (e.g., MK-801)
Objective: To facilitate the washout of a use-dependent channel blocker.
Note: Simple perfusion with drug-free aCSF is largely ineffective for removing MK-801 due to its trapping within the ion channel. Washout requires repeated activation of the NMDA receptor to allow the antagonist to exit the pore.
Procedure:
-
Initial Washout: Begin by perfusing the slice with standard aCSF to remove the antagonist from the extracellular space.
-
Agonist-Induced Unblocking: To actively promote the unblocking of the channel, periodically apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) and a co-agonist (e.g., 10 µM glycine) for short durations (e.g., 10-30 seconds) interspersed with washout periods in standard aCSF. The presence of Mg2+ in the aCSF can accelerate this process.[7]
-
Monitoring Recovery: Monitor the recovery of NMDA receptor-mediated currents by applying test pulses in the presence of AMPA and GABA receptor blockers. The amplitude of the evoked current will gradually increase as the MK-801 unbinds.
-
Data Analysis: Quantify the percentage of recovery by comparing the amplitude of the NMDA receptor-mediated current after the washout procedure to the baseline current recorded before the application of the antagonist.
Visualizing Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in initiating intracellular signaling cascades upon activation by glutamate and a co-agonist, leading to downstream effects on synaptic plasticity.
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Assessing Washout
The logical flow of an experiment designed to test the reversibility of an NMDA receptor antagonist is depicted below.
Caption: Workflow for washout experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-AP5, NMDA receptor antagonist (CAS 79055-68-8) | Abcam [abcam.com]
- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-AP5 and DL-AP5 in the Inhibition of Hippocampal Long-Term Potentiation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response characteristics of D-AP5 and DL-AP5 in the context of hippocampal long-term potentiation (LTP). This analysis is supported by experimental data to inform the selection of the appropriate NMDA receptor antagonist for neuroscience research.
D-AP5 (D-2-amino-5-phosphonopentanoic acid) and DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) are competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity such as LTP. While both compounds are used to probe the role of NMDA receptors, their stereoisomeric composition leads to differences in potency and efficacy. D-AP5 is the active D-isomer, whereas DL-AP5 is a racemic mixture containing both the D- and the less active L-isomer.
Quantitative Dose-Response Comparison
The following table summarizes the available quantitative data for the inhibition of hippocampal LTP by D-AP5. Direct comparative dose-response studies for DL-AP5 on hippocampal LTP are not as readily available in the literature, which typically focuses on the more potent D-isomer. The potency of DL-AP5 is expected to be roughly half that of D-AP5, assuming the L-isomer has negligible antagonist activity at the NMDA receptor.
| Antagonist | Parameter | Value | Species/Preparation | Key Findings |
| D-AP5 | IC50 for LTP Inhibition | 0.95 µM[1][2] | Rat Hippocampal Slices | A single sigmoidal curve was sufficient to describe the block of LTP by D-AP5.[2] |
| D-AP5 | Effective Concentration | 30-100 µM | Rat Hippocampal Slices | At these concentrations, D-AP5 completely blocked the induction of both short-term potentiation (STP) and LTP.[2] |
| DL-AP5 | Composition | Racemic Mixture | N/A | Contains both the active D-isomer and the less active L-isomer of AP5. |
Experimental Protocols
The following is a generalized protocol for investigating the effects of NMDA receptor antagonists on LTP in hippocampal slices, based on common methodologies described in the literature.
Hippocampal Slice Preparation
-
Animal Model: Wistar rats (21-35 days old) are commonly used.[3] All procedures should adhere to institutional and national guidelines for animal care.
-
Anesthesia and Brain Extraction: Animals are deeply anesthetized, often with isoflurane, followed by decapitation. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[3]
-
Slicing: Transverse hippocampal slices (typically 350-400 µm thick) are prepared using a vibratome or tissue chopper in ice-cold aCSF.[3]
-
Incubation and Recovery: Slices are transferred to an interface or submerged holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover before recording.
Electrophysiological Recording
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Electrode Placement: A stimulating electrode is positioned in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: D-AP5 or DL-AP5 is bath-applied at the desired concentration for a sufficient period before LTP induction to ensure equilibration in the tissue.
-
LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of LTP. The degree of potentiation is quantified as the percentage increase in the fEPSP slope compared to the baseline.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor-dependent signaling pathway in LTP and a typical experimental workflow for studying the effects of antagonists.
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating of NMDA receptor-mediated hippocampal spike timing-dependent potentiation by mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
Validating NMDA Receptor Pathways: A Comparative Guide to the Use of DL-AP5
For researchers, scientists, and drug development professionals, understanding the intricacies of N-methyl-D-aspartate (NMDA) receptor signaling is paramount for advancing our knowledge of synaptic plasticity, learning, memory, and various neurological disorders. This guide provides a comprehensive comparison of DL-2-Amino-5-phosphonovaleric acid (DL-AP5) with other common tools for validating the role of NMDA receptors in cellular and systemic pathways. Supported by experimental data, this document offers detailed protocols and visual aids to facilitate robust experimental design and interpretation.
The Central Role of NMDA Receptors and the Utility of DL-AP5
NMDA receptors are a critical class of ionotropic glutamate (B1630785) receptors that function as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to permit Ca²⁺ influx. This calcium entry initiates a cascade of downstream signaling events crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.
DL-AP5 is a widely used competitive antagonist of the NMDA receptor. It acts by binding to the glutamate recognition site, thereby preventing the endogenous agonist from activating the receptor.[1] This mechanism of action makes DL-AP5 an invaluable tool for dissecting the specific contributions of NMDA receptors to a given physiological or pathological process.
Comparison with Alternative NMDA Receptor Antagonists
While DL-AP5 is a cornerstone of NMDA receptor research, a variety of other antagonists with distinct properties are available. The choice of antagonist is a critical experimental decision that depends on the specific research question.
| Antagonist | Type | Typical Working Concentration | IC50 | Key Characteristics |
| DL-AP5 | Competitive | 50-100 µM | Not specified for the racemic mixture | A racemic mixture of D- and L-isomers; the D-isomer is significantly more potent.[2] |
| D-AP5 | Competitive | 50-100 µM | ~0.5-5 µM[2] | The more active isomer of DL-AP5, widely used for in vitro slice electrophysiology to block NMDA receptor-dependent LTP.[2] Known for its selectivity and well-characterized kinetics.[2] |
| MK-801 (Dizocilpine) | Non-competitive (Channel Blocker) | 0.07 mg/kg (in vivo) | ~1-10 µM[2] | An uncompetitive open-channel blocker that binds within the ion channel pore.[1] Its effects are use-dependent and not easily surmountable by increasing glutamate concentration.[1][2] |
| Ifenprodil | Non-competitive, Allosteric Inhibitor | 10 µM | In the nanomolar (nM) range for NR2B-containing receptors | Highly selective for NR2B-containing NMDA receptors, making it useful for dissecting the roles of specific receptor subtypes.[3] |
| Ketamine | Non-competitive (Channel Blocker) | 10-100 µM | ~1-10 µM[2] | An uncompetitive open-channel blocker with similar mechanisms to MK-801.[2] |
Advantages of DL-AP5 (Competitive Antagonism):
-
Reversibility: The inhibitory effect of competitive antagonists like DL-AP5 can be overcome by increasing the concentration of the agonist (glutamate), allowing for washout experiments to confirm specificity.[1]
-
Physiological Relevance: By competing with the natural ligand, the effects of DL-AP5 can provide insights into the physiological activation of NMDA receptors.
Disadvantages of DL-AP5:
-
Lower Potency: Compared to some non-competitive antagonists, higher concentrations of DL-AP5 may be required to achieve complete blockade.
-
Lack of Subunit Selectivity: DL-AP5 does not differentiate between the various NR2 subunits, making it unsuitable for studying the specific roles of different NMDA receptor subtypes.[3]
Experimental Data: DL-AP5 in Action
Electrophysiology: Inhibition of Long-Term Potentiation (LTP)
LTP, a persistent enhancement in signal transmission between two neurons, is a hallmark of synaptic plasticity and is critically dependent on NMDA receptor activation. Application of DL-AP5 is a standard method to confirm the NMDA receptor dependence of LTP.
| Treatment | LTP Magnitude (% of Baseline) |
| Control (HFS only) | ~150-200% |
| DL-AP5 (50 µM) + HFS | ~100% (LTP blocked) |
| MK-801 (10 µM) + HFS | ~100% (LTP blocked) |
Note: These are representative values and can vary depending on the specific experimental preparation and stimulation protocol.
Behavioral Studies: Impairment of Spatial Learning
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, processes known to be hippocampus- and NMDA receptor-dependent.
| Treatment | Escape Latency (seconds) |
| Control (Vehicle) | Decreases significantly over training days |
| DL-AP5 (intracerebroventricular infusion) | Remains high, showing impaired learning[4] |
| MK-801 (intraperitoneal injection) | Remains high, showing impaired learning[4] |
Experimental Protocols
Validating NMDA Receptor Blockade with DL-AP5 in Electrophysiology
This protocol outlines a standard method for confirming the blockade of NMDA receptor-mediated currents in acute brain slices.[2]
1. Slice Preparation:
- Anesthetize a rodent (e.g., C57BL/6 mouse, postnatal day 21-30) with isoflurane (B1672236) and decapitate.
- Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., containing sucrose (B13894) to improve cell viability).
- Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording Setup:
- Transfer a slice to the recording chamber of a microscope and perfuse with oxygenated aCSF.
- Identify a neuron for recording (e.g., a CA1 pyramidal neuron) using differential interference contrast (DIC) optics.
- Establish a whole-cell patch-clamp recording configuration using a borosilicate glass pipette filled with an appropriate internal solution.
3. Isolating NMDA Receptor Currents:
- To isolate NMDA receptor-mediated currents, block AMPA and GABAₐ receptors by adding their respective antagonists to the aCSF (e.g., 10 µM CNQX and 10 µM bicuculline).
- Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
4. Data Acquisition and Analysis:
- Record a stable baseline of evoked excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz).
- Bath-apply DL-AP5 (e.g., 50 µM) and continue recording until a steady-state block of the EPSC is achieved.
- Wash out the DL-AP5 with fresh aCSF to observe the reversal of the blockade.
- Analyze the data by measuring the amplitude of the evoked EPSCs before, during, and after DL-AP5 application. A complete and reversible block confirms the current is mediated by NMDA receptors.
Calcium Imaging of NMDA Receptor Activity
This protocol describes how to use the fluorescent calcium indicator Fura-2 AM to visualize and quantify NMDA receptor-mediated calcium influx and its blockade by DL-AP5.
1. Cell Preparation and Dye Loading:
- Culture primary neurons or a suitable cell line on glass coverslips.
- Load the cells with Fura-2 AM (e.g., 5 µM in a balanced salt solution) for 30-60 minutes at 37°C.
- Wash the cells with the external solution to remove excess dye.
2. Imaging Setup:
- Mount the coverslip onto a fluorescence microscope equipped for ratiometric imaging.
- Perfuse the cells with an external solution.
3. Data Acquisition and Analysis:
- Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm.
- Apply an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) to induce an increase in intracellular calcium, which is observed as a change in the 340/380 fluorescence ratio.
- After the response returns to baseline following agonist washout, pre-incubate the cells with DL-AP5 (e.g., 50 µM) for a few minutes.
- Co-apply the NMDA receptor agonist and DL-AP5.
- Calculate the 340/380 fluorescence ratio over time. A significant reduction in the agonist-induced calcium transient in the presence of DL-AP5 validates the role of NMDA receptors in the observed calcium influx.
Mandatory Visualizations
References
A Comparative Guide to the Pharmacological Effects of DL-AP5 and Ifenprodil on NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) and ifenprodil (B1662929). The selection of an appropriate antagonist is critical for the precise dissection of the roles of different NMDA receptor subtypes in physiological and pathological processes. This document outlines their mechanisms of action, subunit selectivity, and potency, supported by quantitative data and detailed experimental protocols for their characterization.
At a Glance: Key Differences
| Feature | DL-AP5 | Ifenprodil |
| Mechanism of Action | Competitive Antagonist[1][2][3][4][5] | Non-competitive, Allosteric Inhibitor[2][6][7][8][9] |
| Binding Site | Glutamate binding site on NMDA receptors[1] | Allosteric site on the amino-terminal domain (ATD) of the NR2B subunit[6][7][8][10] |
| Subunit Selectivity | Generally non-selective for NR2 subunits; broad-spectrum antagonist.[2] Some evidence suggests a slight preference for GluN2A over GluN2B.[11] | Highly selective for NR2B-containing NMDA receptors.[9][10][12][13][14][15] |
| Potency (IC50) | Micromolar (µM) range for general NMDA receptor blockade.[16] The active D-isomer (D-AP5) has a Kd of 1.4 µM.[3] | Nanomolar (nM) to low micromolar (µM) range for NR2B-containing receptors.[2][12][13] |
| Primary Use | General blockade of NMDA receptor activity to study the overall contribution of NMDA receptors to a process.[2][17] | Specific inhibition of NR2B-containing NMDA receptors to investigate their unique roles in cellular and systemic functions.[10] |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DL-AP5 and ifenprodil against various NMDA receptor subunit combinations. These values highlight the distinct selectivity profiles of the two antagonists.
| NMDA Receptor Subunit Composition | DL-AP5 (IC50) | Ifenprodil (IC50) |
| NR1/NR2A | ~3.7 µM (d-AP5)[16] | 146 µM[13] |
| NR1/NR2B | Data not consistently reported across subunits, used at concentrations like 50-100 µM for full blockade.[9][18] | 0.34 µM[13] / 0.156 µM[7] / Biphasic: 0.21 µM and 58 µM[3] |
| NR1/NR2C | Not widely reported | Low affinity[9] |
| NR1/NR2D | Not widely reported | Low affinity[9] |
Note: The potency of DL-AP5 is often reported for its more active isomer, D-AP5.[3][19] Ifenprodil's inhibition can be complex, sometimes showing a biphasic dose-response curve, suggesting high- and low-affinity binding sites.[3][13]
Experimental Protocols
Determining the IC50 of NMDA Receptor Antagonists using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology to measure the inhibitory effect of DL-AP5 or ifenprodil on NMDA receptor-mediated currents in cultured neurons or a heterologous expression system (e.g., HEK293 cells) expressing specific NMDA receptor subunits.
1. Cell Preparation:
-
Culture primary neurons or transfect HEK293 cells with the desired NMDA receptor subunit cDNAs (e.g., GluN1 and GluN2A or GluN2B).
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (ACSF): Containing (in mM): 130 NaCl, 3 KCl, 24 NaHCO3, 1.25 NaH2PO4, 10 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubble with 95% O2 / 5% CO2.[6] To isolate NMDA receptor currents, this solution should be supplemented with an AMPA receptor antagonist (e.g., 20 µM DNQX) and a GABAA receptor antagonist (e.g., 10 µM gabazine).[6]
-
Internal Pipette Solution: Containing (in mM): 120 Cs-methanesulfonate, 15 CsCl, 10 HEPES, 8 NaCl, 3 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with CsOH.[6]
-
Agonist Solution: External solution containing a saturating concentration of NMDA (e.g., 100 µM) and a co-agonist, glycine (B1666218) (e.g., 10 µM).
-
Antagonist Stock Solutions: Prepare concentrated stock solutions of DL-AP5 and ifenprodil in an appropriate solvent (e.g., water for DL-AP5, DMSO for ifenprodil) and dilute to final concentrations in the agonist solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV. To relieve the Mg2+ block of the NMDA receptor, the holding potential can be set to a more depolarized level, such as +40 mV.[6][18]
4. Data Acquisition and Analysis:
-
Establish a stable baseline current.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current.
-
Once a stable agonist response is achieved, co-apply the agonist solution with increasing concentrations of the antagonist (DL-AP5 or ifenprodil).
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function (e.g., the Hill equation) to determine the IC50 value.[4][8][10][17]
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of NMDA receptor antagonists.
Logical Relationship of Antagonist Action
Caption: Binding sites of DL-AP5 and ifenprodil on the NMDA receptor.
References
- 1. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. | Janelia Research Campus [janelia.org]
- 15. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stackoverflow.com [stackoverflow.com]
- 17. researchgate.net [researchgate.net]
- 18. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dot | Graphviz [graphviz.org]
literature review comparing AP5 isomers in behavioral assays
An essential guide for researchers in neuroscience and drug development, this document provides a comprehensive comparison of the behavioral effects of the D-, L-, and DL-isomers of 2-amino-5-phosphonopentanoic acid (AP5). This analysis, supported by experimental data, details the differential impacts of these isomers on learning, memory, and other behavioral paradigms.
Introduction
2-Amino-5-phosphonopentanoic acid (AP5) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and, consequently, learning and memory. AP5 exists as two stereoisomers, D-AP5 and L-AP5, and is also available as a racemic mixture, DL-AP5. Understanding the distinct pharmacological profiles of these isomers is paramount for the precise design and interpretation of behavioral neuroscience research. This guide provides a comparative analysis of the in vivo effects of D-AP5, L-AP5, and DL-AP5 across various behavioral assays.
Relative Potency of AP5 Isomers
Experimental evidence consistently demonstrates that the D-isomer of AP5 (D-AP5) is the pharmacologically active form, exhibiting a significantly higher affinity for the NMDA receptor than the L-isomer (L-AP5). The racemic mixture, DL-AP5, contains equal parts of both isomers, with its activity primarily attributed to the D-AP5 content.
Comparative Efficacy in Behavioral Assays
The differential potency of the AP5 isomers is reflected in their effects on animal behavior, particularly in tasks assessing learning and memory.
Spontaneous Alternation
The spontaneous alternation task, which assesses spatial working memory, has been used to directly compare the effects of D-AP5 and L-AP5. Intrahippocampal administration of both D,L-AP5 and the L-isomer, L-AP5, was found to disrupt spontaneous alternation behavior in rats.[1] However, it is widely accepted in the field that D-AP5 is the active isomer at the NMDA receptor.
Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory. Studies utilizing this paradigm have consistently shown that administration of D-AP5 or DL-AP5 impairs the acquisition of the location of a hidden platform. This is typically measured by an increase in escape latency (the time taken to find the platform) over training trials. For instance, chronic intraventricular infusion of D-AP5 has been shown to impair spatial learning in a dose-dependent manner.[2][3] Similarly, the administration of DL-AP5 also results in impaired spatial learning.[4]
| Behavioral Assay | Isomer(s) | Animal Model | Key Findings |
| Spontaneous Alternation | D,L-AP5, L-AP5 | Rat | Intrahippocampal infusion of both D,L-AP5 and L-AP5 decreased alternation rates.[1] |
| Morris Water Maze | D-AP5 | Rat | Chronic intraventricular infusion impaired spatial learning in a dose-dependent manner.[2][3] |
| Morris Water Maze | DL-AP5 | Rat | Chronic intraventricular infusion impaired spatial learning.[4] |
| Fear Conditioning | DL-AP5 | Rat | Administration into the basolateral amygdala disrupted the learning of fear to a novel context.[5] |
| Fear Conditioning | D-AP5 | Mouse | Pre-training injection into the dorsal hippocampus impaired fear conditioning to the context.[6] |
Fear Conditioning
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus that has been paired with an aversive stimulus. Both D-AP5 and DL-AP5 have been shown to disrupt the acquisition of fear memories. For example, infusion of DL-AP5 into the basolateral amygdala has been demonstrated to disrupt learning to fear a novel context.[5] Furthermore, pre-training injections of D-AP5 into the dorsal hippocampus have been shown to impair contextual fear conditioning.[6]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and extension of these findings.
Spontaneous Alternation Task
This task assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-maze with three identical arms.
-
Procedure:
-
The animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Drug Administration: AP5 isomers are typically administered intracerebrally (e.g., intrahippocampally) prior to the testing session.
Morris Water Maze
This task is a widely used paradigm to study spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal is released from different starting positions and the time to find the hidden platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Drug Administration: AP5 isomers are often administered via chronic intraventricular infusion or direct intracerebral injection before or during the acquisition phase.[2][3][4]
Fear Conditioning
This paradigm is used to study associative fear learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue.
-
Procedure:
-
Training (Acquisition): The animal is placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Contextual Fear Test: The animal is returned to the same chamber at a later time, and freezing behavior (a fear response) is measured in the absence of the CS.
-
Cued Fear Test: The animal is placed in a novel context and presented with the CS, and freezing behavior is measured.
-
-
Drug Administration: AP5 isomers are typically administered into specific brain regions, such as the amygdala or hippocampus, before the training session.[5][6]
Signaling Pathways and Experimental Workflows
The behavioral effects of AP5 isomers are a direct consequence of their antagonism of the NMDA receptor, which plays a pivotal role in synaptic plasticity.
Caption: NMDA Receptor Signaling Pathway and AP5 Antagonism.
Caption: General Experimental Workflow for Behavioral Assays.
Conclusion
The available evidence strongly indicates that D-AP5 is the active isomer responsible for the behavioral effects observed following the administration of AP5. Both D-AP5 and the racemic mixture DL-AP5 effectively impair performance in a variety of learning and memory tasks by antagonizing the NMDA receptor. In contrast, L-AP5 is largely considered inactive at the NMDA receptor, although some studies suggest it may have non-NMDA-mediated effects at high concentrations. For researchers investigating the role of NMDA receptors in behavior, the use of the purified D-isomer is recommended for greater specificity and potency. This guide provides a foundational understanding to aid in the selection of the appropriate AP5 isomer and the design of rigorous behavioral experiments.
References
- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
The Specificity of DL-AP5: A Comparative Guide to NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, the precise modulation of glutamate (B1630785) receptor subtypes is paramount for elucidating neural pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of DL-2-Amino-5-phosphonovaleric acid (DL-AP5), a widely used NMDA receptor antagonist, confirming its high specificity and lack of effect on AMPA and kainate receptors, supported by experimental data and protocols.
DL-AP5 is a competitive antagonist that selectively targets the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Its efficacy and selectivity have made it an indispensable tool in neuroscience research. This guide will compare DL-AP5 with other NMDA receptor antagonists and provide the experimental framework to verify its specificity.
Comparative Analysis of Glutamate Receptor Antagonists
To contextualize the performance of DL-AP5, the following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for DL-AP5 and other common NMDA and AMPA/kainate receptor antagonists. The data highlights the high selectivity of D-AP5, the more active isomer of DL-AP5, for NMDA receptors, with no significant activity at AMPA or kainate receptors.
| Antagonist | Primary Target | Mechanism of Action | Ki / IC50 at Primary Target | Activity at AMPA/Kainate Receptors |
| D-AP5 | NMDA Receptor | Competitive | Ki: ~1.93 µM[1] | No inhibitory effect observed at concentrations as high as 100 µM[2] |
| Ketamine | NMDA Receptor | Uncompetitive Channel Blocker | Ki: ~0.5 µM[1] | Indirect effects on AMPA receptor trafficking and function have been reported, but it does not directly block AMPA/kainate receptors.[3] |
| Memantine (B1676192) | NMDA Receptor | Uncompetitive Channel Blocker | Ki: ~1 µM[1] | Minimal direct effects on AMPA/kainate receptors. |
| CGS 19755 | NMDA Receptor | Competitive | Ki: ~0.34 µM[1] | High selectivity for NMDA receptors. |
| CNQX | AMPA/Kainate Receptors | Competitive | IC50 (AMPA): ~0.3 µMIC50 (Kainate): ~1.5 µM | Also acts as an antagonist at the glycine (B1666218) site of the NMDA receptor (IC50: ~25 µM). |
Signaling Pathways and Antagonist Action
The following diagram illustrates the distinct signaling pathways of NMDA and AMPA/kainate receptors and the specific point of intervention for DL-AP5.
Figure 1: DL-AP5 selectively blocks the NMDA receptor, preventing glutamate binding and subsequent Ca²⁺ influx, without affecting AMPA/kainate receptor-mediated Na⁺ influx and depolarization.
Experimental Protocol: Validating Antagonist Specificity using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to confirm the absence of effect of DL-AP5 on AMPA/kainate receptor-mediated currents.
1. Preparation of Brain Slices:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify a neuron for recording (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Establish a whole-cell patch-clamp recording configuration.
-
To isolate AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs), voltage-clamp the neuron at -70 mV. This holding potential minimizes the contribution of NMDA receptors due to their voltage-dependent magnesium block.
3. Pharmacological Isolation and Antagonist Application:
-
To further ensure the isolation of AMPA/kainate currents, the NMDA receptor can be blocked by including a specific antagonist other than DL-AP5 in the bath solution if desired, though holding at -70mV is often sufficient.
-
After obtaining a stable baseline of evoked EPSCs (e.g., by stimulating afferent fibers with a bipolar electrode), apply DL-AP5 to the perfusion bath at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Record the EPSC amplitude at each concentration to determine if there is any change from the baseline.
-
As a positive control, after washing out DL-AP5, apply an AMPA/kainate receptor antagonist like CNQX (e.g., 10 µM) to confirm that the recorded currents are indeed mediated by these receptors.
4. Data Analysis:
-
Measure the peak amplitude of the evoked EPSCs before, during, and after the application of DL-AP5 and the control antagonist (CNQX).
-
Plot the normalized EPSC amplitude against the concentration of DL-AP5 to generate a concentration-response curve.
-
The absence of a significant decrease in the EPSC amplitude even at high concentrations of DL-AP5 confirms its lack of effect on AMPA/kainate receptors.
The following diagram illustrates the experimental workflow for testing the specificity of DL-AP5.
References
- 1. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Mechanism of DL-AP5 Sodium Salt: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals: A guide to the validation of DL-AP5 Sodium salt as a selective, competitive NMDA receptor antagonist through control experiments, with a direct comparison to the non-competitive antagonist, MK-801.
This guide provides a comprehensive overview of the experimental validation of this compound's mechanism of action. DL-AP5 is a widely used pharmacological tool in neuroscience research, valued for its role in dissecting the components of excitatory neurotransmission.[1] Its efficacy and selectivity are paramount for the accurate interpretation of experimental results. Here, we present key experimental data, detailed protocols for validation, and a comparison with an alternative antagonist, MK-801, to provide a clear framework for its use.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component.[2][3] It functions as a selective and competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] Its mechanism involves binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[1] This action is surmountable, meaning that an increase in glutamate concentration can overcome the inhibitory effect of DL-AP5.[6] The sodium salt formulation of DL-AP5 offers the advantage of high water solubility.[7]
In contrast, MK-801 (dizocilpine) is a non-competitive antagonist that acts as an open-channel blocker.[6] It enters the ion channel of the NMDA receptor only when the receptor is activated (i.e., when both glutamate and a co-agonist like glycine (B1666218) are bound) and physically obstructs the flow of ions.[6] This blockade is use-dependent and not surmountable by increasing glutamate concentration.
Comparative Performance: DL-AP5 vs. MK-801
The differing mechanisms of DL-AP5 and MK-801 lead to distinct pharmacological profiles. The choice between these antagonists depends on the specific experimental question being addressed.
| Parameter | DL-AP5 (D-isomer) | MK-801 | Mechanism of Action |
| Mechanism | Competitive Antagonist | Non-competitive (Open-channel blocker) | Binds to the glutamate site, preventing agonist binding. |
| IC50 (NMDA antagonism) | 3.7 µM (in cortical wedges)[2] | 0.14 µM (in cultured neurons)[8] | The concentration required to inhibit 50% of the NMDA receptor response. |
| Binding Affinity (Kd/Ki) | Kd: 1.4 µM[7] | Ki: 30.5 nM[9] | A measure of the drug's affinity for the receptor. Lower values indicate higher affinity. |
| Effect on LTP Induction | Blocks LTP induction[2] | Blocks LTP induction[8] | Both prevent the long-term strengthening of synapses. |
| IC50 (LTP Blockade) | Not specified | 0.13 µM[8] | The concentration required to block 50% of LTP induction. |
| Use-Dependency | No | Yes | MK-801 requires channel opening to bind. |
| Surmountability | Yes | No | The effect of DL-AP5 can be overcome with high concentrations of glutamate. |
Experimental Protocols for Mechanism Validation
To validate the mechanism of DL-AP5, a series of control experiments are essential. Electrophysiology is a primary method for this validation.
Experiment 1: Specificity of NMDA Receptor Antagonism
This experiment aims to demonstrate that DL-AP5 selectively blocks currents mediated by NMDA receptors without affecting those mediated by other ionotropic glutamate receptors, such as AMPA and kainate receptors.
Protocol: Whole-Cell Voltage-Clamp Recordings in Neuronal Cultures or Brain Slices
-
Preparation: Prepare primary neuronal cultures or acute brain slices (e.g., hippocampus).
-
Recording Setup: Establish whole-cell patch-clamp recordings from a target neuron. Use an internal solution containing Cs+ to block K+ channels and a low concentration of a Ca2+ chelator.
-
Isolation of Glutamate Receptor Currents:
-
To record NMDA receptor-mediated currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block. Perfuse with a solution containing AMPA/kainate receptor antagonists (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin).[10]
-
To record AMPA/kainate receptor-mediated currents, hold the neuron at a negative potential (e.g., -70 mV).
-
-
Agonist Application: Briefly apply the specific agonist for each receptor type:
-
NMDA (+ co-agonist glycine) for NMDA receptors.
-
AMPA for AMPA receptors.
-
Kainate for kainate receptors.
-
-
Antagonist Application:
-
Establish a stable baseline of agonist-evoked currents.
-
Bath-apply this compound at a known concentration (e.g., 50 µM).
-
After equilibration, re-apply the agonists.
-
-
Data Analysis: Measure the peak amplitude of the inward currents before and after the application of DL-AP5. A successful validation will show a significant reduction in the NMDA-evoked current with no significant change in the AMPA- or kainate-evoked currents.[3]
Experiment 2: Inhibition of NMDA Receptor-Dependent Synaptic Plasticity
Long-Term Potentiation (LTP) in many brain regions, such as the hippocampal CA1, is a classic example of NMDA receptor-dependent synaptic plasticity.[2] This experiment validates that DL-AP5 blocks the induction of this form of plasticity.
Protocol: Field Potential Recordings of LTP in Hippocampal Slices
-
Preparation: Prepare acute hippocampal slices and place them in a recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) and record stable baseline fEPSPs for at least 20-30 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound (e.g., 50 µM) for at least 20 minutes prior to LTP induction. A parallel control experiment should be run with aCSF alone.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
Data Analysis: Measure the slope of the fEPSPs. In the control condition, HFS should induce a robust and lasting potentiation of the fEPSP slope. In the presence of DL-AP5, the induction of LTP should be completely or significantly blocked.[2]
Visualizing Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical structure of the control experiments.
Caption: NMDA receptor signaling cascade in Long-Term Potentiation (LTP) and the inhibitory action of DL-AP5.
Caption: Experimental workflow for an in vitro Long-Term Potentiation (LTP) assay.
Caption: Logical flow of control experiments to validate the mechanism of DL-AP5.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-AP5 Sodium Salt: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) office and the Safety Data Sheet (SDS) provided by the manufacturer of your specific DL-AP5 Sodium salt product. Disposal regulations can vary based on location and the specific hazard assessment of the product.
This guide provides essential safety and logistical information for the proper disposal of this compound, a common NMDA receptor antagonist used in neuroscience research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Information
This compound is a water-soluble solid.[1] While some suppliers classify it as a non-hazardous substance or mixture, others indicate that it may cause skin and eye irritation. This discrepancy underscores the importance of consulting the specific SDS for the product you are using and following the guidance of your institution's EHS department.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₁NNaO₅P |
| Molecular Weight | 219.11 g/mol [1][2][3][4] |
| CAS Number | 1303993-72-7[1][2][3][4] |
| Appearance | White solid[1][2] |
| Purity | >98%[1][3][4] or >99% |
| Solubility | Soluble to 100 mM in water[1][3][4] |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C.[1] |
Disposal Procedures
The proper disposal method for this compound depends on its form (solid or aqueous solution) and the hazard classification provided by the manufacturer and your institution. The following workflow provides a general decision-making framework.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
The following step-by-step procedures are based on general best practices for laboratory chemical disposal.
Protocol 1: Disposal of Solid this compound
-
Hazard Assessment: Review the manufacturer-specific SDS and your institution's chemical hygiene plan to determine if the solid waste is considered hazardous.
-
Containerization:
-
If Hazardous: Place the solid this compound into a clearly labeled, chemically compatible container designated for solid hazardous waste. Ensure the container is sealed to prevent dust generation.
-
If Non-Hazardous: Confirm with your EHS office if disposal in the regular trash is permitted. If approved, place the solid in a sealed container (e.g., a vial or a sealed bag) and label it as "Non-Hazardous: this compound" before placing it in the designated laboratory waste bin. Custodial staff should not handle open chemical containers.
-
-
Waste Pickup: Arrange for waste pickup with your institution's EHS department according to their schedule and procedures.
Protocol 2: Disposal of Aqueous Solutions of this compound
-
Hazard Assessment: Determine if the solution is classified as hazardous based on the SDS and institutional policies. Note that other components in the solution may render it hazardous.
-
Neutralization (if necessary): If the solution is acidic or basic, it may need to be neutralized to a pH between 6.0 and 9.0 before disposal, especially if drain disposal is a possibility.
-
Disposal Method:
-
If Hazardous: Collect the aqueous solution in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
If Non-Hazardous and Drain Disposal is Permitted: After obtaining explicit approval from your EHS department, you may be able to dispose of small quantities down the sanitary sewer. Pour the solution down the drain and flush with a large volume of water (a general guideline is at least 20 times the volume of the solution).
-
If Non-Hazardous and Drain Disposal is Not Permitted: Collect the solution in a container labeled for non-hazardous liquid waste.
-
-
Waste Pickup: For collected liquid waste, arrange for pickup with your institution's EHS department.
Important Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound in any form.
-
Spill Management: In the event of a spill, consult the SDS for appropriate cleanup procedures. For minor spills of solid material, avoid generating dust and use dry cleanup methods.[5] For liquid spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal. All materials used for spill cleanup should be disposed of as hazardous waste.[6]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove the label before disposing of the container in the regular trash or recycling, as per your institution's policy.[6]
By following these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling DL-AP5 Sodium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-AP5 Sodium salt, a competitive NMDA receptor antagonist. By following these procedural steps, you can minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. Although some suppliers classify it as a non-hazardous substance, others indicate a moderate health hazard. Therefore, a cautious and thorough approach to PPE is recommended.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes or dust particles of this compound. |
| Hand Protection | Protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes according to EN 374) is advised.[1] | Prevents skin contact. Regular examination of gloves for wear and tear is essential.[1] |
| Skin and Body | Laboratory coat, overalls, and a PVC apron. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area.[1] Respirators may be necessary when engineering and administrative controls are inadequate to prevent exposure.[1] | Minimizes inhalation of dust particles. |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
First Aid Measures for this compound Exposure [2]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. A prompt call to a physician is advised.[2] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes. A physician should be called.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential for maintaining a safe laboratory environment and ensuring the quality of the compound.
Handling and Storage
This compound is a hygroscopic solid, meaning it can absorb moisture from the air, which may cause it to become sticky.[3] While this should not affect its performance, it is recommended to store the material in a sealed container.[3]
Handling and Storage Guidelines
| Aspect | Recommendation |
| General Handling | Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling the compound.[1] Wash hands thoroughly with soap and water after handling.[1] Use in a well-ventilated area.[1] Keep containers securely sealed when not in use.[1] |
| Storage | Store at room temperature and desiccate.[3][4] For solutions, it is best to prepare them fresh for use on the same day.[3] If storage of a solution is necessary, it can be stored at -20°C for up to one month.[3] Before use, allow the solution to equilibrate to room temperature and ensure no precipitate has formed.[3] |
Spill Response Protocol
In the event of a spill, a quick and organized response is necessary to contain the material and prevent exposure.
Spill Cleanup Procedures
| Spill Size | Protocol |
| Minor Spills | Remove all sources of ignition.[1] Clean up spills immediately.[1] Avoid contact with skin and eyes.[1] Use personal protective equipment.[1] Employ dry clean-up procedures and avoid generating dust.[1] Place the spilled material into a suitable, labeled container for waste disposal.[1] |
| Major Spills | This is a moderate hazard situation.[1] Advise personnel in the area of the spill.[1] Alert emergency responders, providing the location and nature of the hazard.[1] Control personal contact by wearing protective clothing.[1] Prevent the spillage from entering drains or water courses by any available means.[1] Recover the product wherever possible.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Product | Dispose of the substance in accordance with all applicable country, federal, state, and local regulations.[2] |
| Contaminated Packaging | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[2] Empty containers may retain residual dust that could be explosive under certain conditions.[1] Therefore, do not cut, drill, grind, or weld such containers.[1] Ensure these activities are not performed near full, partially empty, or empty containers without proper workplace safety authorization.[1] |
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Spill Response for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
